molecular formula C16H27N3O5 B12402793 MC-Peg2-NH2

MC-Peg2-NH2

Cat. No.: B12402793
M. Wt: 341.40 g/mol
InChI Key: BRPNMDKROWMZAK-UHFFFAOYSA-N
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Description

MC-Peg2-NH2 is a useful research compound. Its molecular formula is C16H27N3O5 and its molecular weight is 341.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27N3O5

Molecular Weight

341.40 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20)

InChI Key

BRPNMDKROWMZAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

The Architecture of a Versatile Bioconjugation Tool: A Technical Guide to MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in the field of drug development now have access to a comprehensive technical guide on the structure and application of MC-Peg2-NH2, a heterobifunctional linker critical in the advancement of bioconjugation and the creation of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This guide provides an in-depth analysis of the molecule's structure, its physicochemical properties, detailed experimental protocols for its use, and visual representations of its chemical structure and reaction pathways.

This compound is a chemical linker comprised of three key components: a Maleimidocaproyl (MC) group, a two-unit polyethylene glycol (Peg2) spacer, and a primary amine (-NH2) terminus. This unique combination of functional groups allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecules.

Core Structure and Functionality

The this compound molecule is characterized by its distinct functional ends. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (typically 6.5-7.5) to form a stable thioether bond.[1][2]

At the opposite end of the linker, the primary amine group provides a versatile handle for conjugation to various functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form a stable amide bond. This dual reactivity makes this compound an ideal candidate for linking a payload molecule (such as a cytotoxic drug) to a targeting protein (like a monoclonal antibody).

The central Peg2 spacer, consisting of two ethylene glycol units, imparts increased hydrophilicity to the overall conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can help to mitigate aggregation and improve the solubility and pharmacokinetic properties of the final bioconjugate.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing researchers with essential information for experimental design and execution.

PropertyValueReference
Chemical Formula C₁₆H₂₇N₃O₅N/A
Molecular Weight 341.4 g/mol N/A
CAS Number 640267-62-5N/A
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, DMF, and water
Optimal pH for Maleimide-Thiol Conjugation 6.5 - 7.5
Recommended Molar Excess (Maleimide:Thiol) 10-20 fold for proteins

Visualizing the Molecular Architecture

To provide a clear representation of the molecular structure of this compound, the following diagram has been generated using the DOT language.

MC_Peg2_NH2_Structure cluster_MC Maleimidocaproyl (MC) Group cluster_Peg2 Polyethylene Glycol (Peg2) Spacer cluster_NH2 Amine (NH2) Terminus MC_start N1 N C1 C N1->C1 C8 C=C N1->C8 C2 C C1->C2 C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C=O C5->C6 O1 O C6->O1 C9 C O1->C9 C10 C C9->C10 O2 O C10->O2 C11 C O2->C11 C12 C C11->C12 N2 NH2 C12->N2

Figure 1. Chemical structure of this compound.

Experimental Protocols: A Step-by-Step Guide to Antibody-Drug Conjugation

The following section provides a detailed methodology for the conjugation of a payload molecule to a monoclonal antibody using this compound, a process central to the creation of ADCs.

1. Antibody Preparation and Reduction:

  • Objective: To expose the reactive thiol groups of cysteine residues within the antibody's hinge region.

  • Procedure:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP to antibody is a common starting point.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or dialysis against PBS, pH 7.4.

2. Conjugation of Payload to this compound:

  • Objective: To attach the payload molecule to the amine terminus of the linker.

  • Procedure:

    • Activate the carboxylic acid group of the payload molecule using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

    • Dissolve the activated payload and this compound in an appropriate organic solvent (e.g., DMSO or DMF).

    • Mix the two solutions and stir at room temperature for 2-4 hours.

    • Purify the resulting payload-linker conjugate using chromatography (e.g., reversed-phase HPLC).

3. Conjugation of Payload-Linker to Reduced Antibody:

  • Objective: To couple the maleimide group of the payload-linker conjugate to the free thiols of the reduced antibody.

  • Procedure:

    • Dissolve the purified payload-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the payload-linker solution to the reduced antibody solution. A 10-20 fold molar excess of the payload-linker to the antibody is typically used to drive the reaction to completion.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Quench the reaction by adding a small molecule thiol, such as N-acetyl cysteine, to cap any unreacted maleimide groups.

4. Purification and Characterization of the Antibody-Drug Conjugate:

  • Objective: To remove unconjugated payload-linker and other impurities, and to characterize the final ADC.

  • Procedure:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the conjugated antibody from smaller, unreacted components.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.

    • Assess the purity and integrity of the ADC using SDS-PAGE.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis and Purification start Monoclonal Antibody reduction Reduction of Disulfide Bonds (e.g., with TCEP) start->reduction purification1 Purification (e.g., Desalting Column) reduction->purification1 conjugation2 Conjugation of Linker-Payload to Reduced Antibody purification1->conjugation2 payload Payload (Drug) activation Payload Activation (e.g., NHS Ester Formation) payload->activation linker This compound conjugation1 Conjugation of Payload to Linker linker->conjugation1 activation->conjugation1 purification2 Purification (e.g., HPLC) conjugation1->purification2 purification2->conjugation2 quenching Quenching (e.g., with N-acetyl cysteine) conjugation2->quenching purification3 Purification (e.g., SEC or HIC) quenching->purification3 characterization Characterization (DAR, Purity) purification3->characterization final_adc Final Antibody-Drug Conjugate characterization->final_adc

References

MC-Peg2-NH2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: MC-Peg2-NH2, also known as Maleimidocaproyl-PEG2-Amine, is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure features a maleimide group at one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of two different molecules, typically a protein (like an antibody) and a payload (such as a cytotoxic drug). The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments. This guide provides a comprehensive overview of the chemical properties, specifications, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Specifications

This compound is a solid compound with specific chemical and physical properties that are critical for its application in bioconjugation. These properties are summarized in the table below.

PropertySpecification
Chemical Name Maleimidocaproyl-PEG2-Amine
Synonyms MC-PEG2-Amine
CAS Number 640267-62-5[1]
Molecular Formula C16H27N3O5[1]
Molecular Weight 341.4 g/mol [1]
Purity >96%[1]
Physical Form Solid
IUPAC Name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
Solubility Soluble in DMSO. Can be formulated in PEG300, Tween 80, and Corn oil for in vivo applications.
Storage and Handling Store at -20°C or -80°C, protected from light and moisture.

Spectroscopic Data (Illustrative)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the maleimide protons, the methylene protons of the caproyl group, the repeating ethylene glycol units of the PEG spacer, and the terminal amine group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the maleimide and amide groups, the carbons of the PEG spacer, and the aliphatic carbons of the caproyl chain. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen and nitrogen).[2]

  • FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the maleimide and amide groups (around 1650-1750 cm⁻¹), and the C-O-C ether stretching of the PEG chain (around 1100 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (341.4 g/mol ) and fragmentation patterns consistent with its structure.

Experimental Protocols

This compound is a versatile linker used in various bioconjugation procedures. The following are detailed methodologies for its common applications.

Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the two-step process for conjugating an antibody to a drug molecule using this compound.

Step 1: Reaction of the Amine Group with an Activated Drug

The primary amine of this compound is first reacted with a drug molecule that has been pre-activated, typically as an N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • This compound

    • NHS-activated drug

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Reaction vessel

    • Stirring apparatus

  • Procedure:

    • Dissolve the NHS-activated drug in anhydrous DMF or DMSO.

    • In a separate vessel, dissolve this compound in the same solvent.

    • Add the this compound solution to the activated drug solution.

    • Add a slight molar excess of TEA or DIPEA to the reaction mixture to act as a base.

    • Allow the reaction to proceed at room temperature for 2-4 hours with constant stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the resulting maleimide-functionalized drug can be purified by chromatography.

Step 2: Conjugation of the Maleimide-Functionalized Drug to an Antibody

The maleimide group of the drug-linker conjugate reacts specifically with free thiol groups on a reduced antibody.

  • Materials:

    • Maleimide-functionalized drug (from Step 1)

    • Antibody

    • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

    • Phosphate-buffered saline (PBS), pH 6.5-7.5

    • Desalting column

  • Procedure:

    • Dissolve the antibody in PBS.

    • Add a controlled molar excess of the reducing agent (DTT or TCEP) to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer to PBS at pH 6.5-7.5.

    • Immediately add the maleimide-functionalized drug to the reduced antibody solution. A typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • The reaction can be quenched by adding a thiol-containing compound like cysteine or N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated drug-linker and other impurities.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Antibody Conjugation Activated_Drug Activated Drug (e.g., NHS-Ester) Reaction1 Amide Bond Formation Activated_Drug->Reaction1 MC_Peg2_NH2 This compound MC_Peg2_NH2->Reaction1 Maleimide_Drug Maleimide-Functionalized Drug Reaction1->Maleimide_Drug Reaction2 Thioether Bond Formation Maleimide_Drug->Reaction2 Antibody Antibody Reduction Reduction (DTT or TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC

Caption: Workflow for the two-step synthesis of an ADC using this compound.

Reaction Mechanism of Functional Groups

The utility of this compound lies in the specific reactivity of its two terminal functional groups.

Reaction_Mechanisms cluster_amine Amine Reaction cluster_maleimide Maleimide Reaction Amine R1-NH2 (this compound) Amide_Bond R1-NH-C(=O)-R2 (Amide Bond) Amine->Amide_Bond NHS_Ester R2-C(=O)O-NHS (Activated Drug) NHS_Ester->Amide_Bond NHS NHS Amide_Bond->NHS + Maleimide R1-Maleimide (Linker) Thioether_Bond R1-S-R2 (Thioether Bond) Maleimide->Thioether_Bond Thiol R2-SH (Reduced Antibody) Thiol->Thioether_Bond

Caption: Reaction mechanisms of the amine and maleimide groups of this compound.

References

The Strategic Role of MC-Peg2-NH2 in Advancing Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide provides an in-depth examination of the MC-Peg2-NH2 linker, a heterobifunctional linker increasingly utilized in ADC development. We will dissect its constituent parts—the maleimidocaproyl (MC) group, the polyethylene glycol (PEG) spacer, and the terminal amine (NH2)—and elucidate their respective contributions to the final conjugate's performance. This guide will further provide detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs employing this linker, alongside a quantitative analysis of the impact of PEGylation on ADC properties.

Introduction to Antibody-Drug Conjugates and the Pivotal Role of Linkers

Antibody-drug conjugates are a class of biopharmaceuticals designed to selectively deliver cytotoxic agents to cancer cells.[1][2] This targeted approach aims to enhance efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[1] An ADC consists of three primary components: a monoclonal antibody (mAb) that recognizes a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the antibody.[3]

The linker is arguably the most critical design element of an ADC, as it must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation at the tumor site.[4] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be sensitive to the tumor microenvironment (e.g., low pH, high glutathione concentrations, or specific enzymes), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody itself.

The this compound linker is a non-cleavable linker that has gained prominence due to its favorable physicochemical properties. Its design incorporates features that address key challenges in ADC development, including stability, solubility, and manufacturing consistency.

The Anatomy of the this compound Linker

The this compound linker is a heterobifunctional molecule comprised of three key functional units:

  • Maleimidocaproyl (MC) Group: This unit provides the reactive handle for conjugation to the antibody. The maleimide moiety specifically and efficiently reacts with free sulfhydryl (thiol) groups on cysteine residues of the antibody, forming a stable thioether bond. This reaction is typically performed after the partial reduction of the antibody's interchain disulfide bonds.

  • Polyethylene Glycol (PEG) Spacer (Peg2): This short, two-unit PEG chain serves as a hydrophilic spacer. The inclusion of a PEG spacer offers several advantages, including:

    • Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic. The hydrophilic nature of the PEG linker can mitigate the tendency of the ADC to aggregate, which can otherwise lead to poor stability and rapid clearance from circulation.

    • Enhanced Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and increased tumor accumulation.

    • Masking of the Payload: The PEG chain can "shield" the hydrophobic payload, reducing its potential for non-specific interactions and off-target toxicity.

  • Terminal Amine Group (-NH2): This functional group provides the attachment point for the cytotoxic payload. The payload, which typically contains a carboxylic acid group, can be covalently attached to the linker's terminal amine via a stable amide bond. This reaction is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The combination of these three components results in a versatile and effective linker for the construction of stable and potent ADCs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in the preparation and evaluation of an ADC.

Synthesis of this compound Linker

The synthesis of this compound is a multi-step process that involves the preparation of its constituent parts followed by their coupling.

Step 1: Synthesis of 6-Maleimidohexanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (0.3 mol) and 6-aminocaproic acid (0.3 mol) in glacial acetic acid (900 mL).

  • Reflux: Heat the mixture to reflux and maintain for 16 hours.

  • Addition of Acetic Anhydride: Cool the reaction mixture slightly and add acetic anhydride (0.3 mol) dropwise over 2 hours. Continue to reflux for an additional hour.

  • Solvent Removal: Remove the acetic acid under vacuum at 70°C to yield a yellow syrup, which will solidify upon cooling.

  • Purification: Purify the crude product by silica gel chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1) to obtain crystalline 6-maleimidohexanoic acid.

Step 2: Coupling of 6-Maleimidohexanoic Acid to Amino-PEG2-amine

  • Activation of Carboxylic Acid: Dissolve 6-maleimidohexanoic acid (1 mmol) in dry dimethylformamide (DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) and N-hydroxysuccinimide (NHS) (1.1 mmol). Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve Amino-PEG2-amine (1 mmol) in dry DMF. Slowly add the activated 6-maleimidohexanoic acid solution to the Amino-PEG2-amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, purify the this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of a Cytotoxic Payload to this compound

This protocol describes the coupling of a generic cytotoxic payload containing a carboxylic acid group to the terminal amine of the this compound linker.

  • Activation of Payload: Dissolve the cytotoxic payload (1 mmol) in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC (1.5 mmol) and Sulfo-NHS (1.5 mmol) to the solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction: Dissolve the this compound linker (1.2 mmol) in the same solvent and add it to the activated payload solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight.

  • Purification: Purify the drug-linker conjugate using RP-HPLC.

Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol details the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10- to 20-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

    • Incubate at 37°C for 30-90 minutes to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately add the purified drug-linker (typically a 5- to 10-fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated drug-linker and other small molecules.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy: This method relies on the different UV absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the distribution of DAR species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, from which the DAR distribution can be accurately determined.

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cytotoxicity assays, such as the MTT or XTT assay.

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • XTT Assay: Add the XTT reagent and an electron coupling reagent to each well and incubate for 2-4 hours. Measure the absorbance of the soluble formazan product.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

The anti-tumor activity of the ADC is evaluated in vivo using a tumor xenograft model.

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Grouping: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Treatment: Administer the ADC and control articles intravenously at a predetermined dose and schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control groups.

Serum Stability Assay

The stability of the ADC in serum is a critical parameter to assess premature drug release.

  • Incubation: Incubate the ADC in human or mouse serum at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, isolate the ADC from the serum using affinity capture (e.g., protein A/G beads).

  • Analysis: Analyze the captured ADC by LC-MS to determine the change in DAR over time. The release of the payload into the serum can also be quantified.

Quantitative Data on the Impact of PEGylation

The length of the PEG spacer in the linker can significantly impact the pharmacokinetic properties and efficacy of an ADC. The following tables summarize synthesized data from preclinical studies comparing ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

ADC Construct (DAR ~8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Targeting MoietyCell LinePEG LinkerIC50 (nM)
AffibodyNCI-N87 (HER2+)No PEG0.8
AffibodyNCI-N87 (HER2+)4 kDa PEG3.6
AffibodyNCI-N87 (HER2+)10 kDa PEG17.6
(Data synthesized from a study on affibody-based drug conjugates)

These data illustrate a common trend where increasing PEG linker length improves pharmacokinetic parameters such as mean residence time and exposure (AUC) while decreasing clearance. However, this can sometimes be accompanied by a modest decrease in in vitro potency, potentially due to steric hindrance. The optimal PEG length is therefore a balance between these factors and is specific to the antibody, payload, and target antigen.

Visualizing Key Processes and Structures

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction 1. mAb Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation 2. Conjugation (Maleimide-Thiol Reaction) Reduced_mAb->Conjugation DrugLinker Drug-Linker Conjugate DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification 3. Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization 4. Characterization (DAR, etc.) Final_ADC->Characterization

Caption: General workflow for ADC synthesis.

MC_Peg2_NH2_Structure struct Maleimidocaproyl (MC) PEG2 Spacer Amine (NH2) Payload Cytotoxic Payload (Carboxylic Acid) struct:f2->Payload Stable Amide Bond Antibody Antibody (Cysteine Thiol) Antibody->struct:f0 Stable Thioether Bond

References

An In-Depth Technical Guide to MC-Peg2-NH2 as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This technical guide provides a comprehensive overview of MC-Peg2-NH2, a non-cleavable linker increasingly utilized in ADC development. We will delve into its core attributes, including its structure, mechanism of action, and the impact of its non-cleavable nature and polyethylene glycol (PEG) spacer on ADC performance. This guide will further present detailed experimental protocols for conjugation and characterization, alongside a review of available data on the performance of ADCs employing similar linker technologies, offering valuable insights for researchers in the field.

Introduction to Non-Cleavable ADC Linkers

ADC linkers are broadly categorized as either cleavable or non-cleavable, based on their stability in the systemic circulation and the mechanism of payload release. Non-cleavable linkers, such as this compound, are designed to be highly stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[1][2][]

The release of the cytotoxic drug from an ADC with a non-cleavable linker is a multi-step process that relies on the internalization of the ADC-antigen complex and its subsequent trafficking to the lysosome.[1][4] Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases. This degradation releases the payload still attached to the linker and the amino acid residue to which it was conjugated. This entire construct then acts as the active cytotoxic agent within the cancer cell.

Advantages of Non-Cleavable Linkers:

  • Increased Plasma Stability: Their stable chemical bonds prevent premature drug release in circulation, leading to a more favorable safety profile.

  • Reduced Off-Target Toxicity: By minimizing the release of free drug in the bloodstream, non-cleavable linkers reduce the potential for damage to healthy tissues.

  • Improved Therapeutic Index: The enhanced stability and reduced toxicity can contribute to a wider therapeutic window.

Disadvantages of Non-Cleavable Linkers:

  • Dependence on Lysosomal Degradation: The efficacy of ADCs with non-cleavable linkers is entirely dependent on the efficient internalization and lysosomal trafficking of the ADC-antigen complex.

  • Potential for Lower Potency: The released payload-linker-amino acid complex may have reduced cell permeability or target engagement compared to the unconjugated payload, potentially leading to lower potency.

  • Limited Bystander Effect: The active metabolite is typically less membrane-permeable, limiting its ability to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.

The this compound Linker: Structure and Components

The this compound linker is a heterobifunctional molecule comprised of three key components: a Maleimidocaproyl (MC) group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal amine (NH2) group.

  • Maleimidocaproyl (MC) Group: This component contains a maleimide moiety that reacts specifically with free thiol groups (sulfhydryls), most commonly found on cysteine residues within the antibody. This reaction forms a stable thioether bond, covalently attaching the linker to the antibody. The caproyl (six-carbon alkyl chain) portion of the MC group provides spacing.

  • Polyethylene Glycol (PEG2) Spacer: This short, two-unit PEG spacer is a hydrophilic component that offers several advantages. The inclusion of a PEG spacer can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads. It can also create a protective "hydration shell" around the payload, potentially reducing immunogenicity and improving pharmacokinetic properties such as circulation time.

  • Amine (NH2) Group: The terminal primary amine group provides a reactive handle for conjugation to the cytotoxic payload. This is typically achieved by forming a stable amide bond with a carboxylic acid group on the payload molecule.

Below is a diagram illustrating the logical relationship of the components of an ADC utilizing an this compound linker.

ADC Component Relationship

Mechanism of Action of an ADC with this compound Linker

The following diagram illustrates the stepwise mechanism of action for an ADC employing the this compound non-cleavable linker.

ADC_Mechanism_of_Action start ADC in Circulation binding 1. ADC Binds to Target Antigen on Cancer Cell start->binding internalization 2. Receptor-Mediated Endocytosis binding->internalization endosome 3. Trafficking to Early Endosome internalization->endosome lysosome 4. Fusion with Lysosome endosome->lysosome degradation 5. Proteolytic Degradation of Antibody lysosome->degradation release 6. Release of Payload-Linker-Amino Acid Complex degradation->release action 7. Cytotoxic Action (e.g., Microtubule Inhibition, DNA Damage) release->action apoptosis 8. Induction of Apoptosis action->apoptosis Linker_Synthesis_Workflow start Start with: α-Amino-ω-carboxyl-PEG step1 1. React with Maleic Anhydride in DCM start->step1 product1 Maleimido-PEG-acid step1->product1 step2 2. Amine Protection (e.g., Boc group) product1->step2 product2 Protected Maleimido-PEG-acid step2->product2 step3 3. Amine Deprotection product2->step3 final_product Maleimido-PEG-Amine step3->final_product ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Linker-Payload Preparation cluster_step3 Step 3: ADC Formation cluster_step4 Step 4: Purification antibody Monoclonal Antibody tcep TCEP antibody->tcep Incubate reduced_ab Reduced Antibody (with free -SH groups) tcep->reduced_ab linker_payload Linker-Payload Conjugate reduced_ab->linker_payload Conjugate linker This compound activated_payload Activated Payload linker->activated_payload React payload Cytotoxic Payload (-COOH) edc_nhs EDC/NHS payload->edc_nhs Activate edc_nhs->activated_payload activated_payload->linker_payload adc ADC linker_payload->adc purification Size-Exclusion Chromatography (SEC) adc->purification purified_adc Purified ADC purification->purified_adc DAR_Determination_Workflow cluster_hic Hydrophobic Interaction Chromatography (HIC) cluster_ms Mass Spectrometry (MS) start Purified ADC Sample hic_column HIC Column start->hic_column ms_instrument LC-MS System start->ms_instrument hic_analysis Separation based on hydrophobicity hic_column->hic_analysis hic_result Chromatogram with peaks for different DAR species hic_analysis->hic_result calculation Calculate Average DAR from peak areas (HIC) or intensities (MS) hic_result->calculation ms_analysis Intact or reduced mass analysis ms_instrument->ms_analysis ms_result Mass spectrum showing different drug-loaded species ms_analysis->ms_result ms_result->calculation

References

understanding the maleimide group in MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Maleimide Group in MC-Peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the maleimide group as the core reactive component of the heterobifunctional linker, this compound. We will delve into the chemistry, reactivity, stability, and practical applications of this versatile tool in bioconjugation, with a focus on providing actionable data and protocols for laboratory professionals.

Introduction to this compound

This compound is a heterobifunctional crosslinker comprised of three key components:

  • MC (Maleimidohexanoyl): A six-carbon chain terminating in a maleimide group. The maleimide is a highly reactive entity that enables covalent conjugation, primarily with thiol groups.

  • Peg2 (Polyethylene Glycol, 2 units): A short, hydrophilic di-ethylene glycol spacer. This PEG linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

  • NH2 (Amine): A terminal primary amine group that serves as a second, distinct reactive site for conjugation, typically with activated carboxylic acids like NHS esters.

The unique combination of a thiol-reactive maleimide and an amine-reactive primary amine makes this compound an invaluable reagent for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), diagnostic probes, and functionalized surfaces.[1][2]

The Maleimide Group: Core Chemistry and Reactivity

The utility of this compound in bioconjugation is fundamentally driven by the specific and efficient reactivity of its maleimide group.

Reaction Mechanism: Thiol-Michael Addition

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition mechanism.[3] The thiol acts as a nucleophile, attacking one of the vinyl carbons of the maleimide's double bond. This reaction results in the formation of a stable, covalent thiosuccinimide (thioether) bond.[4] This process is highly efficient and can proceed under mild, physiological conditions, making it ideal for modifying sensitive biomolecules like proteins and peptides.[3]

Figure 1: Thiol-Maleimide Reaction Mechanism.
Reaction Specificity and Kinetics

One of the primary advantages of maleimide chemistry is its high selectivity for thiols under specific pH conditions.

  • Optimal pH: The reaction is most efficient and selective for sulfhydryl groups within a pH range of 6.5 to 7.5.

  • Competing Reactions: Above pH 7.5, the maleimide group can begin to react competitively with primary amines, such as the side chains of lysine residues. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. Below pH 6.5, the reaction rate slows considerably.

  • Reaction Speed: The Michael addition is exceptionally fast, often reaching completion within minutes to a few hours at room temperature.

Stability Considerations: A Critical Factor

While powerful, maleimide chemistry is not without its challenges. The stability of both the unreacted maleimide group and the resulting thiosuccinimide conjugate must be carefully considered, particularly for in vivo applications.

Stability of the Maleimide Reagent

The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid. This hydrolysis is accelerated at higher pH values. Consequently, stock solutions of maleimide-containing reagents like this compound should not be stored in aqueous buffers for extended periods. For storage, dissolution in a dry, water-miscible organic solvent such as DMSO or DMF is recommended.

Stability of the Thiosuccinimide Conjugate

The thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction, which reverses the initial conjugation and cleaves the linkage. This deconjugation can be a significant issue in plasma, where other thiol-containing molecules (like albumin) can compete for the maleimide, leading to "payload migration" and off-target effects.

Fortunately, the thiosuccinimide ring can also undergo hydrolysis. This ring-opening reaction forms a stable derivative that is resistant to the retro-Michael reaction. This hydrolysis is often the desired outcome post-conjugation as it permanently "locks" the conjugate, ensuring its long-term stability. Some advanced maleimide-based linkers are specifically designed to promote this stabilizing hydrolysis after conjugation.

cluster_undesired Undesired Pathway cluster_desired Desired Pathway ThioSucc Thiosuccinimide Conjugate (Reversible) Retro Retro-Michael Reaction (Deconjugation) ThioSucc->Retro + Free Thiol Hydrolysis Ring Hydrolysis (Stabilization) ThioSucc->Hydrolysis + H₂O Maleimide Reformed Maleimide Retro->Maleimide Thiol Released Thiol Retro->Thiol Stable Stable Ring-Opened Conjugate (Irreversible) Hydrolysis->Stable

Figure 2: Competing Fates of the Thiosuccinimide Linkage.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the maleimide group for practical laboratory application.

Table 1: Reactivity Profile of the Maleimide Group

Parameter Value / Condition Remarks Citation
Optimal Reaction pH 6.5 - 7.5 Balances reaction rate and selectivity.
Primary Target Sulfhydryl (Thiol) Groups Found in cysteine residues of proteins.
Competing Nucleophile Primary Amines (e.g., Lysine) Reaction becomes significant at pH > 8.5.
Relative Rate (Thiol vs. Amine) ~1,000 : 1 At neutral pH (~7.0).

| Required Co-factors | None | The reaction proceeds efficiently without a catalyst. | |

Table 2: Stability and Half-Life Data

Moiety Condition Reaction Half-Life / Rate Remarks Citation
Maleimide Reagent Aqueous Buffer, pH 7.4, 22°C Hydrolysis ~25 minutes (for a self-hydrolyzing maleimide) Highlights the need to use freshly prepared solutions. Standard maleimides are more stable but still prone to hydrolysis.
Thiosuccinimide Conjugate PBS, pH 7.4 Hydrolysis 30% hydrolysis over 16h (for a PEG-maleimide conjugate) The rate is highly dependent on the local microenvironment and maleimide structure.
Thiosuccinimide Conjugate Plasma Retro-Michael Reaction Variable Can lead to loss of conjugated payload in vivo.

| Ring-Opened Conjugate | Physiological Conditions | Retro-Michael Reaction | Resistant | Hydrolysis confers long-term stability. Half-lives can be over two years. | |

Experimental Protocols

Protocol 1: One-Step Protein Labeling via Thiol Conjugation

This protocol describes the general procedure for labeling a protein containing free cysteine residues with this compound.

A. Materials and Buffers:

  • Protein: To be labeled, containing at least one free sulfhydryl group.

  • This compound: Linker reagent.

  • Conjugation Buffer: 1X PBS, 10-100 mM phosphate, or HEPES buffer, pH 7.0-7.5. Buffer must be free of thiol-containing compounds. Degas the buffer before use to minimize thiol re-oxidation.

  • Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal as it does not contain thiols and does not need to be removed before the maleimide reaction. Avoid DTT or BME unless they are removed prior to conjugation.

  • Quenching Reagent: A small molecule thiol like L-cysteine or 2-mercaptoethanol.

  • Solvent: Anhydrous DMSO or DMF for stock solution preparation.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis system.

B. Experimental Workflow:

cluster_prep cluster_reaction cluster_purification p1 1. Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) p2 2. Optional: Reduce Disulfides (Add 10-fold molar excess of TCEP, incubate 30 min) p1->p2 if needed p3 3. Prepare Linker Stock (Dissolve this compound in DMSO to 10 mM) p1->p3 p2->p3 r1 4. Initiate Conjugation (Add 10-20x molar excess of linker to protein) p3->r1 r2 5. Incubate (2 hours at RT or overnight at 4°C, protected from light) r1->r2 f1 6. Purify Conjugate (Use desalting column or dialysis to remove excess linker) r2->f1 f2 7. Characterize (SDS-PAGE, UV-Vis, Mass Spectrometry) f1->f2

Figure 3: Experimental Workflow for Protein Conjugation.

C. Step-by-Step Procedure:

  • Prepare Protein: Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein's disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare Linker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove the excess, unreacted linker by passing the solution through a desalting column or by dialysis against the conjugation buffer.

  • Characterization: Analyze the purified conjugate to confirm labeling. Use SDS-PAGE to observe the mass shift, UV-Vis spectroscopy, or mass spectrometry to determine the degree of labeling (DOL).

Protocol 2: Two-Step Sequential Heterobifunctional Conjugation

This advanced protocol uses both ends of the linker to conjugate two different molecules (Molecule A-SH and Molecule B-NHS).

  • Step 1: Maleimide Reaction. React a thiol-containing molecule (Molecule A-SH) with a slight molar excess of this compound according to the procedure in Protocol 1.

  • Purification. Purify the resulting conjugate (A-S-MC-Peg2-NH2) using HPLC or other suitable chromatography to remove all unreacted this compound. This step is critical to prevent homodimerization in the next step.

  • Step 2: Amine Reaction. The purified product from Step 2 now has a free amine. This can be reacted with a molecule containing an N-hydroxysuccinimide (NHS) ester (Molecule B-NHS). Dissolve both components in an appropriate buffer (e.g., PBS, pH 7.4) and incubate for 1-2 hours at room temperature.

  • Final Purification. Purify the final conjugate (A-S-MC-Peg2-NH-B) using size-exclusion chromatography or other appropriate methods to remove unreacted starting materials.

Conclusion

The maleimide group is a powerful and highly specific functional moiety that makes this compound a cornerstone reagent in bioconjugation. Its rapid, selective reaction with thiols under mild conditions is ideal for creating well-defined bioconjugates. However, researchers must remain vigilant about the potential for hydrolysis of the reagent and the retro-Michael reaction of the conjugate. By understanding the underlying chemistry, controlling reaction conditions such as pH, and considering the fate of the thiosuccinimide bond, professionals in drug development and research can effectively leverage this compound to advance their projects, from creating targeted therapeutics like ADCs to developing sensitive diagnostic agents.

References

The Strategic Role of the PEG2 Spacer in MC-Peg2-NH2 for Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and efficacy. Among the various linker technologies, those incorporating polyethylene glycol (PEG) spacers have become instrumental in optimizing ADC performance. This technical guide provides an in-depth examination of the function of a short, discrete two-unit PEG spacer (PEG2) within the context of the MC-Peg2-NH2 linker, a non-cleavable linker used in the synthesis of ADCs. We will explore the quantitative impact of the PEG2 spacer on the physicochemical and pharmacological properties of ADCs, provide detailed experimental protocols for conjugation and characterization, and present visual workflows and mechanistic diagrams to elucidate its core functions.

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[] This targeted delivery is achieved through the synergy of three components: a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's design is paramount; it must remain stable in circulation to prevent premature drug release and ensure that the payload is efficiently delivered to the target cancer cells.[]

The incorporation of a PEG spacer into the linker architecture has emerged as a key strategy to address several challenges in ADC development, primarily by mitigating the hydrophobicity of the cytotoxic payload.[2] This guide focuses on the specific functions and advantages of a short PEG2 spacer as part of the this compound linker.

Core Functions of the PEG2 Spacer in this compound

The this compound linker is a non-cleavable ADC bridge, implying that the payload is released upon lysosomal degradation of the antibody backbone within the target cell. The inclusion of a discrete two-unit polyethylene glycol (PEG2) spacer imparts several crucial advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[3] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation. The hydrophilic PEG2 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3] In preclinical studies, a PEG2 spacer was found to eliminate aggregation as effectively as longer PEG spacers.

  • Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in an ADC's pharmacokinetic profile. The hydrophilic PEG spacer creates a "hydration shell" around the conjugate, which can reduce the rate of clearance and prolong its circulation half-life, leading to increased overall exposure (Area Under the Curve - AUC). This allows for greater accumulation of the ADC at the tumor site.

  • Optimized Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, the PEG2 spacer can facilitate more efficient conjugation, allowing for an optimal DAR to be achieved. Research has shown that a PEG2 spacer allowed for a more efficient conjugation process, leading to an optimal DAR and better in vitro potency compared to other tested linker architectures.

  • Reduced Immunogenicity: By masking the payload and potentially immunogenic epitopes, PEG spacers can reduce the risk of the ADC being recognized and neutralized by the immune system.

The following diagram illustrates the key advantages conferred by the PEG2 spacer in an ADC construct.

PEG2_Advantages cluster_advantages Functional Advantages PEG2 PEG2 Spacer in This compound Linker Solubility Increased Hydrophilicity & Solubility PEG2->Solubility PK Improved Pharmacokinetics PEG2->PK DAR Optimized Drug-to-Antibody Ratio (DAR) PEG2->DAR Immunogenicity Reduced Immunogenicity PEG2->Immunogenicity

Core advantages of the PEG2 spacer in ADC linkers.

Quantitative Data on the Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of an ADC. The following tables summarize representative data from studies comparing ADCs with varying PEG spacer lengths.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8

Data synthesized from a study on PEGylated glucuronide-MMAE linkers. This data clearly demonstrates that increasing the PEG spacer length leads to slower clearance and increased exposure, with a plateau observed around 8 PEG units.

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017. In this particular study, the inclusion of PEG linkers of varying lengths, including PEG2, had no significant effect on the in vitro potency of the ADC on this specific cell line. However, other studies have shown that very long PEG chains can sometimes lead to a reduction in cytotoxicity due to steric hindrance.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using an amine-containing PEG linker like this compound.

Protocol 1: Two-Step Antibody Conjugation via Amine-Reactive Chemistry

This protocol describes the conjugation of a cytotoxic drug to the this compound linker and the subsequent conjugation to the antibody.

Part A: Synthesis of the Drug-Linker Conjugate

  • Activation of Cytotoxic Drug: If the cytotoxic drug contains a carboxylic acid, it must first be activated to an NHS ester.

    • Dissolve the cytotoxic drug in an anhydrous organic solvent (e.g., DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in a slight molar excess.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to this compound:

    • Dissolve the this compound linker in anhydrous DMF.

    • Add the solution of the activated drug to the this compound solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Part B: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of Drug-Linker:

    • Dissolve the purified drug-linker conjugate in an organic solvent such as DMSO.

    • Activate the maleimide group on the "MC" portion of the linker if it is not already in its active form.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

The following diagram illustrates the general workflow for ADC synthesis.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Drug_Activation 1. Drug Activation (e.g., NHS ester formation) Linker_Conjugation 2. Conjugation to This compound Linker Drug_Activation->Linker_Conjugation Purification1 3. Purification of Drug-Linker Linker_Conjugation->Purification1 Final_Conjugation 5. Conjugation of Drug-Linker to Antibody Purification1->Final_Conjugation Antibody_Prep 4. Antibody Preparation Antibody_Prep->Final_Conjugation Purification2 6. Purification of ADC Final_Conjugation->Purification2

Experimental workflow for ADC synthesis.
Protocol 2: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phases:

    • Buffer A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0).

    • Buffer B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Buffer A.

    • Inject the purified ADC sample.

    • Elute with a linear gradient from 100% Buffer A to 100% Buffer B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Peaks corresponding to different drug-loaded species will elute at different retention times, with higher DAR species being more retained.

    • Integrate the area of each peak to determine the relative abundance of each species and calculate the average DAR.

B. In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target and non-target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a control antibody, and the free drug in cell culture medium.

    • Add the solutions to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Plot cell viability versus concentration and determine the IC50 value for each compound.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a non-cleavable linker like this compound.

ADC_Mechanism cluster_mechanism ADC Mechanism of Action (Non-Cleavable Linker) Binding 1. ADC binds to tumor antigen Internalization 2. Internalization via endocytosis Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Degradation 4. Antibody degradation in lysosome Trafficking->Degradation Release 5. Release of payload- linker-amino acid adduct Degradation->Release Action 6. Payload exerts cytotoxic effect Release->Action Apoptosis 7. Cell Death (Apoptosis) Action->Apoptosis

General mechanism of action for an ADC.

Conclusion

The this compound linker, with its integrated PEG2 spacer, offers a strategic advantage in the design of next-generation antibody-drug conjugates. The short polyethylene glycol chain plays a multifaceted role, enhancing the hydrophilicity and solubility of the ADC, which in turn improves its pharmacokinetic profile and allows for the achievement of an optimal drug-to-antibody ratio. While longer PEG chains can offer more pronounced effects on circulation half-life, the PEG2 spacer provides a crucial balance of these benefits without significantly compromising in vitro potency, making it an invaluable tool for the development of safer and more effective targeted cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a robust framework for researchers to harness the potential of this linker technology in their drug development endeavors.

References

The Strategic Application of MC-Peg2-NH2 in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is a multi-faceted challenge where the linker plays a pivotal role. This technical guide delves into the core applications of MC-Peg2-NH2, a bifunctional linker, in the synthesis of PROTACs. We will explore its structural advantages, provide detailed experimental protocols for its incorporation into PROTACs, and present quantitative data on the efficacy of PROTACs utilizing similar linker architectures. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTACs and the Critical Role of the Linker

PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of specific proteins of interest (POIs).[1] They function by simultaneously binding to a POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows substoichiometric amounts of a PROTAC to induce the degradation of a significant amount of the target protein.

The linker component of a PROTAC is far more than a simple spacer; it critically influences the molecule's overall efficacy. The linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which in turn affects the efficiency of ubiquitination.[3] Furthermore, the linker's physicochemical properties, such as solubility and flexibility, impact the PROTAC's cell permeability and pharmacokinetic profile.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule.

This compound: A Versatile Linker for PROTAC Synthesis

This compound, chemically known as Maleimidocaproyl-PEG2-Amine, is a bifunctional linker that offers distinct advantages for PROTAC synthesis.

  • Maleimide Group: The maleimide moiety provides a reactive handle for covalent conjugation to cysteine residues. This is particularly useful for creating antibody-drug conjugate (ADC)-like molecules, often referred to as PROTAC-antibody conjugates (PACs), where the PROTAC is attached to a monoclonal antibody for targeted delivery.

  • PEG2 Spacer: The diethylene glycol (PEG2) spacer is a short, flexible, and hydrophilic unit. This hydrophilicity can improve the solubility of the PROTAC, a common challenge for these often large and complex molecules. The flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.

  • Terminal Amine Group (-NH2): The primary amine provides a nucleophilic site for straightforward amide bond formation with a carboxylic acid-functionalized ligand (either the POI binder or the E3 ligase ligand). This is a robust and widely used reaction in medicinal chemistry.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Below are tables summarizing the degradation performance of representative PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). While these examples may not use the exact this compound linker, they utilize similar PEG-based linkers and serve to illustrate the typical efficacy of such molecules.

Table 1: Degradation Efficacy of BTK-Targeting PROTACs

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MT802Pomalidomide (CRBN)PEG-basedMOLM-14<1>95
SJF620Pomalidomide (CRBN)Modified PEGMOLM-141.8>95
PTD10Pomalidomide (CRBN)PEG-basedRamos0.5>90

Table 2: Degradation Efficacy of BRD4-Targeting PROTACs

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MZ1VHL LigandPEG-basedHeLa~10~90
dBET1Pomalidomide (CRBN)PEG-basedMV4;114.3>95
ANK-BRD4-01Novel Pomalidomide Analog (CRBN)PEG-based22Rv115.8>90
L134 (22a)Alkenyl oxindole (DCAF11)Not specified293T7.36>98

Experimental Protocols

General Synthesis of a PROTAC using an Amine-Terminated PEG Linker

This protocol describes a general two-step approach for synthesizing a PROTAC using an amine-terminated PEG linker, such as the amine functionality on this compound.

Step 1: Amide Coupling of the First Ligand to the Linker

  • Dissolve the carboxylic acid-functionalized first component (either the POI ligand or the E3 ligase ligand) (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-terminated PEG linker (e.g., a Boc-protected version of NH2-PEG2-linker) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Deprotection and Final Amide Coupling

  • If the other end of the linker is protected (e.g., with a Boc group), deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).

  • Follow the amide coupling procedure described in Step 1 to conjugate the second carboxylic acid-functionalized ligand to the newly deprotected amine on the linker.

  • Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the key steps for quantifying PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a PROTAC to its target protein or E3 ligase.

  • Cell Preparation: Transfect cells to express the target protein fused to a NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a multi-well plate. Add a cell-permeable fluorescent tracer that also binds to the target protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Signal Detection: If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Measure the luminescence and fluorescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the binding affinity (IC50). The assay can be performed in both live and permeabilized cells to assess cell permeability.

Visualizations of Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->POI catalytic cycle PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC releases PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

BRD4_Pathway cluster_nucleus Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Proteasome Proteasome BRD4->Proteasome degraded by Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to cMyc_Gene c-Myc Gene Transcription_Machinery->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 induces degradation of Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation promotes

Caption: Simplified signaling pathway of BRD4-mediated c-Myc expression and its inhibition by a BRD4-targeting PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start PROTAC Synthesis (e.g., using this compound) purification Purification & Characterization start->purification cell_treatment Cell Treatment with PROTAC (Dose-Response) purification->cell_treatment target_engagement Target Engagement Assay (e.g., NanoBRET) cell_treatment->target_engagement protein_degradation Protein Degradation Assay (e.g., Western Blot) cell_treatment->protein_degradation data_analysis Data Analysis (DC50, Dmax, IC50) target_engagement->data_analysis protein_degradation->data_analysis conclusion Lead Optimization data_analysis->conclusion

Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.

Conclusion

The rational design of PROTACs is a complex process where the linker plays a decisive role in the ultimate success of the molecule. Bifunctional linkers like this compound offer a versatile platform for PROTAC synthesis, providing reactive handles for conjugation to both the target-binding and E3 ligase-recruiting moieties. The inclusion of a hydrophilic PEG spacer can favorably modulate the physicochemical properties of the final PROTAC, potentially leading to improved cellular permeability and in vivo efficacy. The experimental protocols and data presented in this guide provide a framework for the synthesis and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. As our understanding of the "linkerology" of PROTACs continues to evolve, the strategic use of well-designed linkers will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

An In-depth Technical Guide to the Solubility and Stability of the MC-Peg2-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the MC-Peg2-NH2 linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). Understanding these properties is paramount for ensuring the efficacy, safety, and optimal performance of ADCs. This document details the physicochemical properties, stability-indicating pathways, and relevant experimental protocols for the evaluation of this non-cleavable linker.

Introduction to this compound Linker

The this compound linker is a heterobifunctional crosslinker composed of three key components:

  • MC (Maleimidocaproyl): A maleimide-containing group that reacts specifically with thiol groups (e.g., from cysteine residues on an antibody) to form a stable thioether bond.

  • Peg2 (Dioxaoctane): A short, hydrophilic polyethylene glycol (PEG) spacer with two ethylene glycol units. This spacer enhances the solubility of the linker and the resulting ADC, particularly when conjugated with hydrophobic payloads.[1][2][3][4][]

  • NH2 (Amine): A terminal primary amine group that allows for conjugation to a payload molecule, typically through the formation of an amide bond.

As a "non-cleavable" linker, this compound is designed to remain intact in systemic circulation. The release of the cytotoxic payload occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome. This mechanism contributes to the high plasma stability of the conjugate, minimizing off-target toxicity.

Solubility Profile

The presence of the hydrophilic Peg2 spacer is intended to improve the water solubility of the linker and the overall ADC construct, which can be crucial for preventing aggregation, especially with hydrophobic drug payloads.

Table 1: Solubility Data for this compound and Related PEG-Amine Compounds

Compound NameStructureSolventReported SolubilitySource
This compound Maleimidocaproyl-NH-(PEG)2-NH2DMSOSoluble (Stock solutions of 5-20 mM are common)
Water, Ethanol, DMFSuggested as alternative solvents
m-PEG4-Amine CH3O-(PEG)4-NH2DMSO200 mg/mL (964.92 mM)
Bis-NH2-PEG2 H2N-(PEG)2-NH2DMSO250 mg/mL (1686.91 mM)

Note: The high solubility of analogous PEG-amine compounds in DMSO suggests that this compound is also readily soluble in polar aprotic organic solvents. While the Peg2 moiety enhances water solubility, the complete molecule's aqueous solubility may be limited by the more hydrophobic maleimidocaproyl group.

Stability Characteristics

The stability of an ADC constructed with the this compound linker is primarily governed by the chemical fate of the thiosuccinimide ring formed upon conjugation of the maleimide to a cysteine residue. Two competing reactions occur in a physiological environment: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate.

Retro-Michael Reaction (Deconjugation Pathway)

The thioether bond of the cysteine-maleimide conjugate is susceptible to a reversible retro-Michael reaction. In the presence of other thiols in plasma, such as albumin or glutathione, this can lead to an exchange reaction, resulting in the premature release of the drug-linker from the antibody. This is a primary pathway for the instability of maleimide-based ADCs in circulation.

Thiosuccinimide Ring Hydrolysis (Stabilization Pathway)

The thiosuccinimide ring can undergo irreversible hydrolysis to form a ring-opened succinamic acid derivative. This ring-opened form is stable and no longer susceptible to the retro-Michael reaction, thus permanently locking the payload onto the antibody. The rate of this beneficial hydrolysis is a critical factor in the overall stability of the ADC. For conventional N-alkyl substituted maleimides, like the maleimidocaproyl group in this compound, this hydrolysis is relatively slow at physiological pH (pH 7.4).

Table 2: Factors Influencing the Stability of Maleimide-Thiol Conjugates

FactorEffect on StabilityMechanismSource
pH Hydrolysis rate increases with pH.The hydrolysis of N-alkylmaleimides is proportional to the hydroxide ion concentration between pH 7 and 9.
N-Substituent on Maleimide Electron-withdrawing groups accelerate hydrolysis.Inductive effects activate the carbonyls for nucleophilic attack, increasing the rate of the stabilizing hydrolysis reaction.
N-alkyl groups (as in this compound) result in slow hydrolysis.N-alkyl thiosuccinimides can have hydrolysis half-lives of over a week at physiological pH.
Thiol Environment (e.g., Glutathione) High thiol concentrations can drive the retro-Michael reaction.Competes with the maleimide conjugate, leading to thiol exchange and payload loss.
Storage and Handling

For optimal stability, the unconjugated this compound linker powder should be stored under specific conditions.

  • Powder: -20°C for up to 3 years, or 4°C for up to 2 years.

  • In Solvent: -80°C for up to 6 months, or -20°C for up to 1 month.

It is recommended to store the product in a sealed container, protected from moisture and light, potentially under an inert atmosphere like nitrogen.

Mandatory Visualizations

Chemical Stability Pathways

The following diagram illustrates the competing chemical pathways that determine the stability of the maleimide-cysteine conjugate.

G cluster_0 Competing Pathways for Maleimide-Thiol Conjugate A Antibody-Cysteine + MC-Peg2-Linker-Payload B Thiosuccinimide Conjugate (Initial ADC) A->B Conjugation (Michael Addition) C Deconjugated Antibody + Released Linker-Payload B->C Retro-Michael Reaction (+ Exogenous Thiol, e.g., GSH) INSTABILITY PATHWAY D Ring-Opened Succinamic Acid (Stable ADC) B->D Hydrolysis STABILITY PATHWAY

Caption: Competing retro-Michael and hydrolysis pathways for the this compound conjugate.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the stability of an ADC in plasma.

cluster_workflow ADC Plasma Stability Assessment Workflow start Spike ADC into Plasma (e.g., 100 µg/mL) incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Time Points (0, 24, 48, 72h...) incubate->sampling analysis Analysis Method sampling->analysis lcms LC-MS Analysis analysis->lcms For Intact Mass & Payload Detection elisa ELISA Analysis analysis->elisa For Total Ab & Conjugated Drug results Quantify: - Intact ADC - Total Antibody - Released Payload lcms->results elisa->results dar Calculate Drug-to-Antibody Ratio (DAR) over time results->dar end Determine ADC Half-life and Deconjugation Rate dar->end

Caption: Experimental workflow for evaluating ADC stability in a plasma matrix.

Experimental Protocols

Protocol for Determining Linker Solubility (General Method)

As no specific protocol for this compound was found, this section provides a general methodology for determining the aqueous solubility of a linker.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

Materials:

  • This compound linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25°C or 37°C)

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Curve: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known high concentration. b. Create a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis. c. Inject the standards into the HPLC system and record the peak area at the appropriate wavelength. d. Plot a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound powder to a known volume of PBS (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid. b. Tightly cap the vial and place it in a thermostatic shaker. c. Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). d. After incubation, visually confirm that excess solid remains. e. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. f. Carefully collect an aliquot of the clear supernatant without disturbing the pellet. g. Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve. h. Analyze the diluted sample by HPLC.

  • Data Analysis: a. Determine the concentration of the diluted sample using the peak area and the standard curve. b. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility of the linker in mg/mL or molarity.

Protocol for In Vitro ADC Stability Assessment in Plasma

This protocol outlines a method to assess the stability of an ADC conjugated via this compound in a plasma environment.

Objective: To quantify the rate of drug-linker deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC (conjugated via this compound)

  • Control ADC (if available, e.g., with a more stable linker)

  • Human or animal (e.g., mouse, rat) plasma, anti-coagulated (e.g., with heparin or EDTA)

  • Incubator set to 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample purification tools (e.g., Protein A magnetic beads for antibody capture)

Methodology:

  • Incubation: a. Spike the test ADC into the plasma to a final concentration of, for example, 100 µg/mL. b. Immediately take a time point zero (t=0) aliquot. c. Place the plasma sample in an incubator at 37°C. d. Collect aliquots at subsequent time points (e.g., 6, 24, 48, 72, and 168 hours). e. Immediately freeze the collected aliquots at -80°C until analysis.

  • Sample Preparation for LC-MS Analysis: a. Thaw the plasma samples. b. (Optional but recommended) Purify the ADC from the complex plasma matrix using an affinity capture method, such as Protein A magnetic beads, which bind the Fc region of the antibody. Wash the beads to remove non-specifically bound proteins. Elute the ADC. c. The sample can be analyzed at the intact ADC level or after reduction of disulfide bonds to separate heavy and light chains.

  • LC-MS Analysis: a. Inject the prepared samples into the LC-MS system. b. Use a gradient of Mobile Phase B to elute the ADC and its fragments. c. Acquire mass spectra over the appropriate m/z range to detect the intact ADC, unconjugated antibody, and different drug-loaded species.

  • Data Analysis: a. Deconvolute the mass spectra to determine the masses of the different species present at each time point. b. Calculate the average Drug-to-Antibody Ratio (DAR) at each time point by analyzing the relative abundance of antibody species with different numbers of attached drug-linkers. c. Plot the average DAR as a function of time to determine the rate of deconjugation and the stability half-life of the ADC in plasma.

Conclusion

The this compound linker offers a balance of reactivity for conjugation and stability for in vivo applications. Its hydrophilic Peg2 spacer is a key feature for mitigating the solubility and aggregation challenges often encountered with hydrophobic payloads. The ultimate stability of an ADC utilizing this linker is critically dependent on the fate of the thiosuccinimide bond, where the desired outcome is the stabilizing hydrolysis of the ring. A thorough understanding and empirical evaluation of these solubility and stability characteristics, using the protocols outlined in this guide, are essential steps in the successful development of robust and effective Antibody-Drug Conjugates.

References

Introduction to Bifunctional Linkers and MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the MC-Peg2-NH2 Linker in Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[1] This process is fundamental in drug development, diagnostics, and life sciences research. Central to this strategy is the use of crosslinkers, molecules that act as bridges between the components to be joined.

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for sequential and controlled conjugation reactions. Understanding its structure is key to its application:

  • MC (Maleimidocaproyl): This group contains a maleimide moiety, which is highly reactive towards sulfhydryl or thiol groups (-SH), primarily found in the cysteine residues of proteins.[2]

  • Peg2 (Polyethylene Glycol, 2 units): This short, hydrophilic PEG spacer arm provides flexibility and increases the water solubility of the linker and the final conjugate.

  • NH2 (Amine): This terminal primary amine group is a nucleophile that readily reacts with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]

The distinct reactivity of its ends allows this compound to connect a molecule with an available carboxyl group to another molecule with a free thiol group in a highly specific, two-step process.

Core Mechanism of Action

The utility of this compound stems from the orthogonal reactivity of its two terminal groups. The conjugation strategy almost always involves a sequential, two-step reaction to prevent polymerization or unwanted side reactions. The typical workflow involves first reacting the amine end of the linker with an activated carboxyl-containing molecule, purifying the intermediate, and then reacting the maleimide end of the intermediate with a thiol-containing molecule.

Amine-Reactive Chemistry: Amide Bond Formation

The primary amine (-NH2) on the linker is a potent nucleophile that targets electrophilic groups. In a typical bioconjugation scheme, this involves reacting the linker with a molecule whose carboxylic acid group (-COOH) has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester.[3] This results in the formation of a highly stable amide bond and the release of NHS as a byproduct. This reaction is highly efficient and forms a covalent bond that is resistant to hydrolysis under physiological conditions.

G cluster_0 Step 1: Amine Reaction Molecule1 Molecule 1 (with NHS Ester) Intermediate Molecule 1-NH-CO-Peg2-MC (Stable Amide Bond) Molecule1->Intermediate + Linker H2N-Peg2-MC Linker->Intermediate NHS NHS byproduct Intermediate->NHS releases

Caption: Reaction of the linker's amine with an NHS ester.

Thiol-Reactive Chemistry: Thioether Bond Formation

The maleimide group at the other end of the linker is an excellent Michael acceptor. It reacts specifically with thiol groups (also known as sulfhydryl groups) via a Michael addition mechanism. The sulfur atom of the thiol attacks one of the vinyl carbons of the maleimide ring, forming a stable covalent thioether bond.

This reaction is highly chemoselective and proceeds rapidly at or near neutral pH, making it ideal for modifying proteins at cysteine residues with minimal side reactions involving other amino acids like lysines.

G cluster_1 Step 2: Thiol Reaction Intermediate Molecule 1-Linker-Maleimide Final_Product Molecule 1-Linker-S-Molecule 2 (Thioether Bond) Intermediate->Final_Product + Molecule2 Molecule 2 (with Thiol, -SH) Molecule2->Final_Product G cluster_A Part A: Drug-Linker Synthesis cluster_B Part B: Antibody Conjugation A1 1. Activate Drug (Drug-COOH + NHS/EDC) A2 2. Ligate Linker (Activated Drug + H2N-Peg2-MC) A1->A2 A3 3. Purify Intermediate (Drug-Linker-Maleimide) A2->A3 B2 5. Conjugate (Reduced Ab-SH + Drug-Linker-Maleimide) A3->B2 Add to Reduced Ab B1 4. Reduce Antibody (Antibody-S-S- + TCEP) B1->B2 B3 6. Purify Final ADC B2->B3 G ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC->Binding Internalization 3. ADC-Antigen Complex is Internalized (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker/Drug is Cleaved in Lysosome Lysosome->Release Payload 6. Cytotoxic Drug is Released into Cytoplasm Release->Payload Apoptosis 7. Drug Induces Cell Death (Apoptosis) Payload->Apoptosis

References

A Technical Guide to High-Purity MC-Peg2-NH2 for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity MC-Peg2-NH2, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide details the core technical specifications from various commercial suppliers, provides detailed experimental protocols for its use, and outlines a logical framework for supplier selection.

Introduction to this compound

This compound, with the CAS Number 640267-62-5, is a versatile crosslinker featuring a maleimide (MC) group at one terminus and a primary amine (NH2) at the other, connected by a two-unit polyethylene glycol (PEG2) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The primary amine group can be conjugated to carboxyl groups, activated esters, or other amine-reactive functionalities.

The incorporation of the hydrophilic PEG2 spacer enhances the solubility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the final biotherapeutic. These characteristics make this compound an invaluable tool in the targeted delivery of therapeutic agents.

Commercial Suppliers and Product Specifications

The selection of a high-purity this compound linker is paramount to ensure the quality, reproducibility, and efficacy of the final bioconjugate. A number of commercial suppliers offer this critical reagent. The following table summarizes the key specifications from a selection of these vendors to facilitate a comparative analysis.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityStorage Conditions
Precise PEG This compound640267-62-5341.4> 96%-20°C
InvivoChem This compound640267-62-5341.4> 98%-20°C, protected from moisture and light
GlpBio This compound640267-62-5341.4> 98%-20°C, away from moisture and light
APExBIO This compound640267-62-5341.41> 98%-20°C
MedChemExpress This compound640267-62-5341.4> 98%-20°C (Powder, 3 years); -80°C (in solvent, 6 months)
TargetMol (via Sigma-Aldrich) This compound640267-62-5341.4Not specified-20°C or -80°C

Experimental Protocols

The use of this compound in bioconjugation typically follows a two-step process. The first step involves the reaction of the maleimide group with a thiol-containing molecule, such as a partially reduced antibody. The second step is the conjugation of the amine group of the linker to a second molecule, often a cytotoxic drug, that contains a carboxyl group.

Step 1: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the maleimide group of this compound to a thiol-containing protein, such as a cysteine-engineered or partially reduced antibody.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • If the protein already contains free thiols, dissolve it in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • For proteins with disulfide bonds (e.g., antibodies), partial reduction is necessary. Dissolve the antibody in conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.

  • Preparation of the this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound solution to the thiol-containing protein solution with gentle stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) over the initial amount of this compound. Incubate for 20 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Step 2: Amine-Carboxyl Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of the amine group of the linker-modified protein to a carboxyl-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Amine-functionalized protein (from Step 1)

  • Carboxyl-containing molecule (e.g., drug)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMF or DMSO

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Activation of the Carboxyl-Containing Molecule:

    • Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS for improved aqueous solubility).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Functionalized Protein:

    • Add the activated carboxyl-containing molecule solution to the purified amine-functionalized protein from Step 1. A 3-5 fold molar excess of the activated molecule is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 10-50 mM Tris to stop the reaction. Incubate for 15 minutes.

  • Purification of the Final Bioconjugate:

    • Purify the final conjugate using SEC or dialysis to remove unreacted drug-linker and byproducts.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Two-Step Bioconjugation

The following diagram illustrates the sequential steps involved in a typical two-step bioconjugation process using this compound.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Amine-Carboxyl Conjugation A Thiol-containing Protein (e.g., Reduced Antibody) C Conjugation Reaction (pH 7.0-7.5) A->C B This compound B->C D Amine-Functionalized Protein C->D E Purification (e.g., SEC) D->E H Conjugation Reaction E->H Linker-Modified Protein F Carboxyl-containing Molecule (e.g., Drug) G EDC/NHS Activation F->G G->H I Final Bioconjugate H->I J Purification I->J

Caption: Workflow for two-step bioconjugation with this compound.

Decision Tree for Supplier Selection

Selecting the right supplier for this compound is a critical decision that can impact the quality and reproducibility of research. The following decision tree provides a logical framework for this selection process.

G A Start: Need High-Purity This compound B Purity Requirements? A->B C >98% Purity B->C High D >95% Purity B->D Standard E Certificate of Analysis (CoA) Available? C->E D->E F Yes E->F G No E->G H Technical Support/ Documentation Provided? F->H O Re-evaluate Suppliers G->O I Yes H->I J No H->J K Lead Time & Availability? I->K J->O L Acceptable K->L M Not Acceptable K->M N Select Supplier L->N M->O

Caption: Decision tree for selecting a commercial supplier.

Conclusion

High-purity this compound is a fundamental building block in the construction of sophisticated bioconjugates for research, diagnostics, and therapeutic applications. A thorough understanding of its chemical properties, coupled with the selection of a reliable commercial supplier and the implementation of robust experimental protocols, is essential for the successful development of novel biotherapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this powerful crosslinking reagent.

Methodological & Application

Application Notes and Protocols for MC-Peg2-NH2 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of a Maleimidocaproyl-PEG2-Amine (MC-Peg2-NH2) linker to an antibody. This process is a cornerstone in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, enabling the precise attachment of payloads such as small molecule drugs, toxins, or imaging agents to a monoclonal antibody (mAb).

The protocol relies on the widely used and robust maleimide-thiol "click" chemistry.[1] This method involves the reaction of a maleimide group on the linker with a free sulfhydryl (thiol) group on the antibody.[2] These thiol groups are typically generated by the selective reduction of the antibody's interchain disulfide bonds, ensuring site-specific conjugation that preserves the antigen-binding affinity of the antibody.[3][]

The this compound linker is a heterobifunctional molecule. It contains a maleimide group for covalent attachment to the antibody and a terminal amine group (NH2) that can be subsequently used to conjugate the desired payload using amine-reactive chemistries (e.g., NHS esters or EDC/NHS coupling). The short polyethylene glycol (PEG) spacer enhances the solubility and can reduce aggregation of the resulting conjugate.

Experimental Protocols

Materials and Reagents
ReagentSupplier (Example)Purpose
Monoclonal Antibody (mAb)User-definedTo be conjugated
This compoundCommercial SourceHeterobifunctional linker for conjugation
Tris(2-carboxyethyl)phosphine (TCEP)Thermo FisherReducing agent for antibody disulfide bonds
Phosphate Buffered Saline (PBS), pH 7.2-7.4MilliporeSigmaReaction and storage buffer
Anhydrous Dimethyl Sulfoxide (DMSO)MilliporeSigmaSolvent for dissolving the this compound linker
Desalting Columns (e.g., Zeba™ Spin)Thermo FisherPurification of the antibody before and after conjugation
Bovine Serum Albumin (BSA)MilliporeSigmaStabilizer for long-term storage of the conjugate
Sodium AzideMilliporeSigmaPreservative for long-term storage
Protocol 1: Antibody Reduction (Generation of Free Thiols)

This protocol describes the partial reduction of the antibody to generate free sulfhydryl groups necessary for maleimide conjugation.

  • Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer such as PBS (pH 7.0-7.5). Buffers should be free of any amine or thiol-containing compounds.

  • TCEP Addition : Prepare a stock solution of TCEP. Add a 10 to 100-fold molar excess of TCEP to the antibody solution. A common starting point is a 10-fold molar excess.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature. This step should be performed under an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of the sulfhydryl groups.

  • Removal of Excess TCEP : Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.0-7.5). This step is crucial as residual TCEP can react with the maleimide linker.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody.

  • Linker Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction : Add the this compound stock solution to the purified, reduced antibody. The recommended molar ratio of linker to antibody is typically between 10:1 and 20:1. This ratio should be optimized for each specific antibody.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert gas atmosphere.

  • Quenching (Optional) : The reaction can be quenched by adding a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.

  • Purification : Remove excess, unreacted this compound linker from the antibody conjugate using a desalting column or size-exclusion chromatography.

Quantitative Parameters for Conjugation
ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction pH7.0 - 7.5Optimal for maleimide-thiol reaction. At pH > 7.5, maleimide hydrolysis can occur.
Molar Ratio (TCEP:Antibody)10:1 - 100:1Should be optimized to achieve the desired degree of reduction without denaturing the antibody.
Molar Ratio (Linker:Antibody)10:1 - 20:1Should be optimized to control the degree of labeling (DOL).
Reaction Time (Reduction)30 minutes
Reaction Time (Conjugation)2 hours to overnight
Reaction TemperatureRoom Temperature or 4°C

Characterization and Storage

  • Degree of Labeling (DOL) : The number of linker molecules conjugated per antibody can be determined using techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Purity : The purity of the final conjugate can be assessed by SDS-PAGE and size-exclusion chromatography.

  • Storage : For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%). The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Storage prep_ab 1. Antibody Solution (1-10 mg/mL in PBS) reduce_ab 2. Add TCEP (10-100x molar excess) prep_ab->reduce_ab incubate_red 3. Incubate 30 min (Room Temp, Inert Gas) reduce_ab->incubate_red purify_red 4. Purify (Desalting Column) incubate_red->purify_red conjugate 6. Add Linker to Antibody (10-20x molar excess) purify_red->conjugate prep_linker 5. Prepare this compound (10 mM in DMSO) prep_linker->conjugate incubate_conj 7. Incubate 2h - Overnight (RT or 4°C, Protected from Light) conjugate->incubate_conj purify_final 8. Purify Conjugate (Desalting Column) incubate_conj->purify_final store 9. Store Conjugate (4°C or -20°C with Stabilizers) purify_final->store

Caption: Experimental workflow for this compound antibody conjugation.

conjugation_pathway cluster_antibody Antibody cluster_linker Linker cluster_conjugate Conjugate antibody Antibody with Disulfide Bond -S-S- reduced_antibody Reduced Antibody with Thiol Groups -SH HS- antibody->reduced_antibody Reduction (TCEP) conjugate Antibody-Linker Conjugate Stable Thioether Bond reduced_antibody->conjugate Thiol-Maleimide Reaction (pH 7.0-7.5) linker This compound Linker Maleimide-PEG2-Amine linker->conjugate

Caption: Chemical pathway of maleimide-thiol antibody conjugation.

References

Application Notes and Protocols for MC-Peg2-NH2 Payload Attachment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent cutting-edge therapeutic modalities that necessitate precise chemical linkage between a targeting moiety and a functional payload. The MC-Peg2-NH2 linker is a heterobifunctional linker designed for this purpose, featuring a maleimide group (MC) for conjugation to thiol-containing molecules like antibodies, and a primary amine (NH2) for the attachment of a payload. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[1][2]

This document provides a detailed step-by-step guide for the attachment of a payload to the this compound linker, focusing on the conjugation of a carboxylic acid-containing payload to the amine terminus. This process is a critical step in the synthesis of ADCs and other targeted therapeutics.

Overview of the Two-Step Conjugation Strategy

The overall process involves a two-step conjugation strategy:

  • Antibody-Linker Conjugation: The maleimide group of the this compound linker is reacted with a thiol group on a biomolecule, typically a cysteine residue on a monoclonal antibody.

  • Payload Attachment: The payload, which contains a reactive functional group such as a carboxylic acid, is then conjugated to the primary amine of the PEG linker. This is commonly achieved using carbodiimide chemistry with EDC and NHS.[3][4]

This guide will focus on the second step: payload attachment to the amine group of the linker.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid-Containing Payload with EDC/NHS

This protocol describes the activation of a payload containing a carboxylic acid group to make it reactive towards the primary amine of the this compound linker.

Materials:

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • Quenching solution (e.g., 2-mercaptoethanol)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add a 1.2- to 1.5-fold molar excess of EDC to the payload solution.

    • Immediately add a 1.5- to 2.0-fold molar excess of NHS (or Sulfo-NHS) to the reaction mixture.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.

  • Quenching (Optional):

    • To stop the activation reaction, a quenching solution can be added. However, for subsequent conjugation, it is common to proceed directly to the next step.

Protocol 2: Conjugation of Activated Payload to Amine-Terminated Linker

This protocol details the reaction between the NHS-activated payload and the amine group of the this compound linker, which is presumed to be already conjugated to a larger biomolecule (e.g., an antibody).

Materials:

  • NHS-activated payload from Protocol 1

  • Biomolecule-MC-Peg2-NH2 conjugate in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Buffer Exchange (if necessary):

    • Ensure the biomolecule-MC-Peg2-NH2 conjugate is in an amine-free buffer at a pH of 7.2-8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the NHS-activated payload solution to the biomolecule-MC-Peg2-NH2 conjugate solution. A common starting point is a 5- to 20-fold molar excess of the activated payload relative to the biomolecule.

    • The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% of the total reaction volume to maintain the integrity of the biomolecule.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • To stop the reaction and quench any unreacted NHS-activated payload, add the Quenching Buffer to a final concentration of approximately 50 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the Final Conjugate

This protocol outlines the purification of the final conjugate to remove unconjugated payload and other reaction byproducts, followed by characterization.

Materials:

  • Purification system: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Hydrophobic Interaction Chromatography (HIC)

  • Storage Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • HIC-HPLC system

Procedure:

  • Purification:

    • Purify the final conjugate using an appropriate chromatography technique. SEC and TFF are commonly used to separate the larger conjugate from smaller, unconjugated molecules. HIC can be used to separate species with different drug-to-antibody ratios (DAR).

    • Equilibrate the chosen column or system with the desired storage buffer.

    • Load the reaction mixture and collect the fractions corresponding to the purified conjugate.

  • Characterization:

    • Protein Concentration: Determine the final protein concentration of the conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody can be determined using HIC-HPLC or UV-Vis spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for payload attachment to an antibody via an this compound linker.

Table 1: Reaction Conditions for Payload Attachment

ParameterRecommended ValueReference
Payload Activation
EDC Molar Excess1.2 - 1.5 fold
NHS/Sulfo-NHS Molar Excess1.5 - 2.0 fold
Activation Time15 - 60 minutes
Activation TemperatureRoom Temperature
Conjugation
Activated Payload Molar Excess5 - 20 fold
Reaction Time1 - 2 hours (RT) or 2 - 4 hours (4°C)
Reaction pH7.2 - 8.0
Organic Solvent Concentration< 10% (v/v)

Table 2: Typical Outcomes of ADC Synthesis

ParameterTypical ValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR)2 - 8HIC-HPLC, UV-Vis Spectroscopy
Conjugation Efficiency> 90%HIC-HPLC
Final Conjugate Purity> 95%SEC-HPLC
Aggregates< 5%SEC-HPLC

Mandatory Visualization

experimental_workflow cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization payload Carboxylic Acid Payload activated_payload NHS-Activated Payload payload->activated_payload 15-60 min, RT edc_nhs EDC / NHS edc_nhs->activated_payload final_conjugate Antibody-Drug Conjugate (ADC) activated_payload->final_conjugate pH 7.2-8.0 antibody_linker Antibody-MC-Peg2-NH2 antibody_linker->final_conjugate 1-4 hours purification Purification (SEC / TFF / HIC) final_conjugate->purification characterization Characterization (DAR, Purity) purification->characterization

Experimental workflow for payload attachment.

adc_mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular adc Antibody-Drug Conjugate (ADC) antigen Tumor Cell Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Payload Release lysosome->payload 4. Linker Cleavage apoptosis Apoptosis payload->apoptosis 5. Cell Death

General mechanism of action for an ADC.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation with MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of maleimide-containing molecules with thiol-bearing entities, specifically focusing on the use of MC-Peg2-NH2 as a linker. This document outlines the critical parameters influencing the reaction, offers detailed experimental procedures, and provides methods for the characterization of the resulting conjugate.

Introduction to Maleimide-Thiol Conjugation

Maleimide-thiol chemistry is a widely employed bioconjugation technique that facilitates the specific and efficient covalent linkage of biomolecules.[1] The reaction involves a Michael addition of a thiol group (typically from a cysteine residue in a protein or peptide) to the double bond of a maleimide, forming a stable thioether bond.[1] This method is favored for its high selectivity for thiols under mild, physiological conditions.[2]

The this compound linker contains a maleimide group for covalent attachment to a thiol-containing molecule and a primary amine group that can be used for subsequent modifications. The polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate. Careful control of the reaction conditions is paramount to ensure high efficiency, specificity, and stability of the final product.

Critical Reaction Parameters

The success of the maleimide-thiol conjugation is highly dependent on the optimization of several key parameters. A summary of these conditions is presented in the table below, followed by a more detailed explanation.

ParameterRecommended ConditionsRationale & Considerations
pH 6.5 - 7.5[3][4]Optimal for selective reaction of maleimides with thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines, such as the one present in this compound.
Temperature Room Temperature (20-25°C) or 4°CReactions are typically faster at room temperature (30 minutes to 2 hours). Lower temperatures (4°C) can be used for sensitive biomolecules and may require longer incubation times (overnight).
Buffer Phosphate-Buffered Saline (PBS), HEPES, TrisUse non-amine, thiol-free buffers at a concentration of 10-100 mM. It is critical to avoid buffers containing thiols like DTT or β-mercaptoethanol. Buffers should be degassed to prevent oxidation of thiols.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 for proteinsA molar excess of the maleimide reagent is generally used to drive the reaction to completion. For smaller molecules, the optimal ratio may be lower (e.g., 2:1 or 5:1) and should be determined empirically.
Reducing Agent (Optional) TCEP (tris(2-carboxyethyl)phosphine)To reduce disulfide bonds and liberate free thiols for conjugation. TCEP is preferred as it does not contain a thiol group and does not need to be removed prior to the conjugation reaction.

Experimental Protocols

This section provides a general protocol for the conjugation of a thiol-containing protein with this compound. This protocol should be optimized for specific applications.

Materials
  • Thiol-containing protein

  • This compound

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

  • TCEP (Tris(2-carboxyethyl)phosphine) (optional)

  • Anhydrous DMSO or DMF for dissolving this compound

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure
  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that TCEP does not need to be removed before proceeding to the next step.

  • Preparation of the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or rocking. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molar excess of a thiol-containing compound such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

Characterization of the Conjugate

The success of the conjugation can be assessed by various methods:

  • SDS-PAGE: The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the exact molecular weight of the conjugate, confirming the number of this compound molecules attached.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials and assess its purity.

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, its incorporation can be quantified. The concentration of the protein can be determined by measuring the absorbance at 280 nm.

Stability of the Thiol-Maleimide Adduct

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other thiols like glutathione in vivo. The stability of the adduct can be enhanced by hydrolysis of the succinimide ring to the corresponding succinamic acid, which is more resistant to cleavage. This hydrolysis can be promoted by extended incubation times in a buffered solution.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein Mix Mix Reactants Protein->Mix MCPegNH2 This compound MCPegNH2->Mix Buffer Reaction Buffer (pH 6.5-7.5) Buffer->Mix TCEP TCEP (optional) for disulfide reduction TCEP->Protein reduction Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for maleimide-thiol conjugation.

G Thiol Protein-SH Conjugate Protein-S-Maleimide-Peg2-NH2 (Stable Thioether Bond) Thiol->Conjugate Maleimide Maleimide-Peg2-NH2 Maleimide->Conjugate

Caption: Reaction scheme of maleimide-thiol conjugation.

References

Application Notes and Protocols for Amine Functionalization using MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Peg2-NH2 is a heterobifunctional linker containing a maleimide (MC) group and a primary amine (NH2) group separated by a 2-unit polyethylene glycol (PEG) spacer. This linker is extensively utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary amine (NH2) serves as a versatile reactive handle for functionalizing molecules and surfaces that possess a reactive carboxylic acid or an activated ester. This document provides detailed application notes and protocols for the effective use of the amine functionality of this compound in various research and drug development contexts.

Principle of Amine Functionalization

The primary amine group of this compound readily reacts with carboxylic acids (-COOH) to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The process involves a two-step reaction:

  • Activation of Carboxylic Acid: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: The primary amine of this compound nucleophilically attacks the activated carboxyl group, leading to the formation of a stable amide linkage. The addition of NHS or sulfo-NHS enhances the efficiency of the reaction by forming a more stable amine-reactive NHS-ester intermediate, which is less susceptible to hydrolysis in aqueous solutions.[1][2]

Applications

The amine functionality of this compound is instrumental in a variety of applications, including:

  • Antibody-Drug Conjugate (ADC) Synthesis: The amine group can be used to attach the linker to a cytotoxic drug that has a reactive carboxyl group. The maleimide end of the linker is then available to conjugate to thiol groups on a monoclonal antibody.

  • PROTAC Development: In the synthesis of PROTACs, the amine group can be reacted with a ligand for a target protein or an E3 ubiquitin ligase, provided the ligand has a suitable carboxyl handle.[3][4][5]

  • Surface Functionalization: The amine group allows for the covalent attachment of the linker to carboxylated surfaces, such as nanoparticles, beads, and self-assembled monolayers, for various diagnostic and therapeutic applications.

  • Peptide and Protein Modification: The amine group can be used to couple the linker to acidic amino acid residues (aspartic acid, glutamic acid) on peptides and proteins.

Quantitative Data on Reaction Parameters

The efficiency of amine functionalization is influenced by several factors, including pH, reactant concentrations, and reaction time. The following tables summarize key quantitative data to guide experimental design.

Table 1: Factors Affecting EDC/NHS-Mediated Amine Coupling Efficiency

ParameterOptimal Condition/ValueRemarks
pH for Carboxyl Activation 4.5 - 6.5EDC-mediated activation is most efficient in acidic conditions.
pH for Amine Coupling 7.0 - 8.0The reaction of the NHS-ester with the primary amine is most efficient at neutral to slightly basic pH.
EDC:NHS Molar Ratio 1:1 to 1:2An excess of NHS can improve the stability of the activated intermediate.
Linker:Molecule Molar Ratio 10-20 fold molar excess of linkerThis is a common starting point for labeling proteins and can be optimized for specific applications.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to minimize degradation of sensitive biomolecules.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS-ester intermediate.
Reaction Time (Coupling) 2 hours to overnightLonger reaction times may be necessary for dilute solutions or less reactive molecules.

Table 2: Influence of Reactant Ratios on Maleimide-Thiol Conjugation Efficiency

Maleimide:Thiol Molar RatioTarget MoleculeConjugation EfficiencyReference
2:1cRGDfK peptide84 ± 4%
5:111A4 nanobody58 ± 12%
10:1 - 20:1General ProteinsRecommended starting range

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Carboxylated Molecule (e.g., a Small Molecule Drug)

This protocol describes the covalent conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group using EDC and NHS.

Materials:

  • This compound

  • Carboxylated molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare stock solutions of the carboxylated molecule and this compound in a suitable organic solvent like DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of the Carboxylated Molecule:

    • Dissolve the carboxylated molecule in the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the solution of the carboxylated molecule.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Add a 1.5 to 2-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO and diluted with Coupling Buffer) to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography to remove unreacted linker and reagents, or reversed-phase HPLC for small molecule conjugates).

    • Characterize the final product using techniques such as mass spectrometry and NMR.

Protocol 2: Functionalization of a Carboxylated Surface (e.g., Nanoparticles) with this compound

This protocol provides a general method for attaching this compound to a surface that has been pre-functionalized with carboxylic acid groups.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC and sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing/Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Centrifuge and tubes suitable for nanoparticle separation

Procedure:

  • Nanoparticle Preparation:

    • Wash the carboxylated nanoparticles with Activation Buffer by centrifugation and resuspension to remove any storage buffers or contaminants.

    • Resuspend the nanoparticles in Activation Buffer to a desired concentration.

  • Activation of Surface Carboxyl Groups:

    • Add EDC and sulfo-NHS to the nanoparticle suspension. The optimal concentrations should be determined empirically but can start in the range of 2-5 mg/mL for each.

    • Incubate for 15-30 minutes at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Washing:

    • Centrifuge the activated nanoparticles and discard the supernatant containing excess EDC and sulfo-NHS.

    • Wash the nanoparticles twice with ice-cold Activation Buffer to remove any residual activating agents.

  • Conjugation with this compound:

    • Resuspend the activated nanoparticles in the Coupling Buffer.

    • Immediately add the this compound solution (dissolved in Coupling Buffer) to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated surface carboxyl groups is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Final Washing:

    • Add Quenching Buffer to block any unreacted activated sites on the nanoparticle surface. Incubate for 30 minutes.

    • Wash the functionalized nanoparticles three times with Coupling Buffer to remove unreacted linker and quenching agent.

    • Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage or downstream applications.

Visualizations

Experimental Workflow and Reaction Chemistry

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Purification Molecule_COOH Molecule-COOH EDC_NHS EDC, NHS pH 4.5-6.5 Molecule_COOH->EDC_NHS Activated_Molecule Molecule-CO-NHS EDC_NHS->Activated_Molecule MC_Peg2_NH2 This compound Activated_Molecule->MC_Peg2_NH2 pH 7.0-8.0 Conjugate Molecule-CO-NH-Peg2-MC MC_Peg2_NH2->Conjugate Purification Chromatography (SEC, HPLC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for amine functionalization using this compound.

PROTAC Mechanism of Action

PROTAC_MoA POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) (using this compound linker) Binding Binding ADC->Binding Targeting Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate.

References

Application Note: A Guide to Calculating Molar Excess of MC-Peg2-NH2 for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bioconjugation is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. A critical component in many of these constructs is the linker, which connects the biomolecule to a payload or surface. MC-Peg2-NH2 is a versatile heterobifunctional linker, featuring a primary amine (-NH2) for conjugation and a maleimide cap (MC) for subsequent reaction with thiols, connected by a short, hydrophilic di-ethylene glycol (Peg2) spacer.

The primary amine group of this compound readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] Alternatively, it can be coupled to a carboxyl group (-COOH) using carbodiimide chemistry, typically with EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS.[3][4] Achieving optimal conjugation efficiency requires careful control over the reaction stoichiometry, specifically the molar ratio of the linker to the target biomolecule. This application note provides a detailed protocol and theoretical framework for calculating the appropriate molar excess of this compound for successful conjugation.

Principle of Molar Excess in Amine-Reactive Conjugation

The efficiency of a conjugation reaction is highly dependent on the concentration of the reactants. Using a molar excess of the smaller linker molecule (this compound) helps to drive the reaction to completion, maximizing the modification of the target biomolecule. However, an overly large excess can lead to unwanted side reactions, aggregation, or difficulties in downstream purification.

Several factors influence the choice of an optimal molar ratio:

  • Concentration of Reactants: Dilute protein solutions generally require a greater molar excess of the linker to achieve the same level of modification compared to concentrated solutions.

  • Number and Accessibility of Reactive Sites: The number of available primary amines on a protein (N-terminus and lysine residues) or other target molecules will dictate the potential for modification. Not all sites may be equally accessible.

  • Reaction Kinetics and Stability: NHS esters are susceptible to hydrolysis in aqueous buffers, which competes with the desired amine reaction. A higher molar excess can help ensure the conjugation reaction proceeds at a sufficient rate to outcompete hydrolysis.

  • Buffer Composition: The reaction should be performed in an amine-free buffer (e.g., PBS, HEPES, Borate) at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and nucleophilic. Buffers containing primary amines, such as Tris or glycine, will compete for reaction with the activated molecule and must be avoided.

Recommended Molar Excess Ratios

Optimizing the molar ratio is crucial and often requires empirical testing for each specific application. The following table provides recommended starting points for various conjugation scenarios.

ApplicationTarget Molecule TypeRecommended Starting Molar Excess (Linker:Target)Key Considerations
Antibody/Protein Labeling Proteins (>2 mg/mL)10- to 50-foldThe desired degree of labeling (DOL) must be balanced with preserving protein function. Higher protein concentrations can reduce the required excess.
Peptide Modification Peptides5- to 20-foldDepends on the number of reactive amine groups and the need to drive the reaction to completion for a single reactive site.
Small Molecule Conjugation Molecule with activated ester1.2- to 5-foldStoichiometry is more defined; a smaller excess is often sufficient.
EDC/NHS Coupling to a Carboxyl Group Molecule with -COOH10- to 150-fold (for EDC/NHS)The amine-containing linker (this compound) is typically added in a lower excess (1- to 10-fold) relative to the target molecule in a second step.

Protocols for Calculating Molar Excess

Below are two detailed protocols for common conjugation strategies involving this compound.

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol is applicable when the target biomolecule (e.g., a protein, antibody, or surface) has been pre-activated with an NHS ester.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_calc Calculation cluster_react Reaction & Purification p1 1. Prepare Target Molecule in Amine-Free Buffer c1 3. Calculate Moles of Target Molecule p1->c1 p2 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) c3 5. Calculate Volume of This compound Stock to Add p2->c3 c2 4. Determine Desired Molar Excess (e.g., 20x) c1->c2 c2->c3 r1 6. Add Linker to Target Molecule (Incubate 1-2h at RT) c3->r1 r2 7. Quench Reaction (Optional, e.g., with Tris or Glycine) r1->r2 r3 8. Purify Conjugate (e.g., Desalting Column) r2->r3 r4 9. Analyze Final Product (e.g., SDS-PAGE, MS) r3->r4

Caption: Workflow for conjugating this compound to an activated molecule.

Calculation Steps:

  • Calculate Moles of Target Molecule (e.g., an Antibody):

    • Formula: Moles = Mass (g) / Molecular Weight ( g/mol )

    • Example: To conjugate 5 mg of an IgG antibody (MW ≈ 150,000 g/mol ):

      • Moles IgG = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (or 33.3 nmol)

  • Determine Desired Molar Excess:

    • Based on the table above, a 20-fold molar excess is a good starting point for antibody labeling.

    • Molar Excess Factor = 20

  • Calculate Moles of this compound Required:

    • Formula: Moles Linker = Moles Target Molecule × Molar Excess Factor

    • Example:

      • Moles this compound = 3.33 x 10⁻⁸ mol × 20 = 6.66 x 10⁻⁷ mol (or 666 nmol)

  • Calculate Volume of this compound Stock Solution to Add:

    • Formula: Volume (L) = Moles Linker / Concentration of Stock (mol/L)

    • Example: Using a 10 mM (0.01 mol/L) stock solution of this compound in DMSO:

      • Volume = 6.66 x 10⁻⁷ mol / 0.01 mol/L = 6.66 x 10⁻⁵ L = 66.6 µL

Methodology:

  • Prepare the target molecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Equilibrate the this compound reagent to room temperature and prepare a 10 mM stock solution in anhydrous DMSO.

  • Add the calculated volume (e.g., 66.6 µL) of the this compound stock solution to the target molecule solution while gently vortexing. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • (Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

  • Remove excess, unreacted linker and buffer exchange the final conjugate using a desalting column or dialysis.

Protocol 2: EDC/NHS-Mediated Conjugation to a Carboxyl Group

This protocol is used to conjugate this compound to a molecule containing a carboxylic acid, such as a protein with exposed aspartic or glutamic acid residues, or a small molecule drug. This is a two-step process.

Reaction Pathway Diagram

Caption: Two-step EDC/NHS reaction pathway for amide bond formation.

Calculation Steps:

The calculation involves determining the molar excess for EDC, NHS, and the this compound linker relative to the carboxyl-containing target molecule.

  • Calculate Moles of Target Molecule:

    • Use the same formula as in Protocol 1.

  • Determine Molar Excess for EDC and NHS:

    • The activation of carboxyl groups is the first critical step. A significant molar excess of EDC and NHS is often required.

    • Recommended Starting Ratio:

      • EDC: 10- to 50-fold molar excess over the target molecule.

      • NHS (or Sulfo-NHS): 1.0- to 1.5-fold molar excess over EDC.

    • Example (using 33.3 nmol of target molecule):

      • Moles EDC = 33.3 nmol × 40 = 1332 nmol

      • Moles NHS = 1332 nmol × 1.2 = 1598 nmol

  • Determine Molar Excess for this compound:

    • After the activation step, the linker is added. A lower excess is typically needed here.

    • Recommended Starting Ratio: 2- to 10-fold molar excess over the target molecule.

    • Example:

      • Moles this compound = 33.3 nmol × 5 = 166.5 nmol

  • Calculate Mass/Volume of Reagents to Add:

    • Use the calculated moles and the molecular weights (for solids) or stock concentrations (for liquids) to determine the amounts to add to the reaction.

Methodology:

  • Dissolve the carboxyl-containing molecule in an amine-free buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES buffer).

  • Add the calculated amounts of freshly prepared EDC and NHS/Sulfo-NHS solutions.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • (Optional) Remove excess EDC and byproducts using a desalting column equilibrated in a buffer with a pH of 7.2-8.0 (e.g., PBS).

  • Immediately add the calculated amount of this compound to the activated molecule solution. If not performing the optional desalting step, the pH of the reaction mixture should be raised to 7.2-8.0.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction and purify the conjugate as described in Protocol 1.

The successful conjugation of this compound is fundamentally dependent on the careful calculation and optimization of its molar excess relative to the target biomolecule. By understanding the underlying chemical principles and the factors that influence reaction efficiency, researchers can select appropriate starting ratios for their specific system. The protocols provided here offer a robust framework for these calculations, but empirical validation is always recommended to achieve the desired degree of labeling while preserving the function and integrity of the final bioconjugate.

References

Determining Drug-to-Antibody Ratio (DAR) with MC-PEG2-NH2 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker.[][4] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it defines the average number of drug molecules conjugated to a single antibody.[5] The DAR directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial; low drug loading can diminish potency, whereas high drug loading may negatively affect pharmacokinetics and increase toxicity.

This document provides detailed application notes and protocols for determining the DAR of ADCs synthesized using the MC-PEG2-NH2 linker. This linker incorporates a maleimide (MC) group for conjugation to antibody sulfhydryl groups, a two-unit polyethylene glycol (PEG2) spacer to enhance solubility and improve pharmacokinetics, and an amine (NH2) group for attachment of the cytotoxic payload. The inclusion of PEG linkers can improve the therapeutic index and pharmacokinetic profile of ADCs.

The this compound Linker in ADC Synthesis

The this compound linker is a non-cleavable linker utilized in the synthesis of ADCs. The maleimide group reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable covalent bond. The PEG2 spacer provides a hydrophilic element that can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the ADC's solubility and stability. The terminal amine group serves as a versatile attachment point for various cytotoxic payloads.

Methodologies for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs. The most common and robust methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination of cysteine-linked ADCs. It separates molecules based on their hydrophobicity. The conjugation of hydrophobic drug molecules to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug load distribution and the calculation of the average DAR. A key advantage of HIC is that it is a non-denaturing technique, which helps to maintain the biological activity of the ADC during analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR analysis, particularly for cysteine-linked ADCs. This method separates molecules based on their polarity. For DAR analysis of ADCs, the antibody's heavy and light chains are typically dissociated through a reduction reaction before separation on an RP column. The weighted average DAR is then calculated from the peak areas of the light and heavy chains with their corresponding drug loads.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species. By identifying the masses of the antibody conjugated with varying numbers of drug-linker molecules, the DAR distribution and average DAR can be accurately determined. LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it a highly effective tool for ADC characterization.

Experimental Workflow and Protocols

The overall process for determining the DAR of an ADC involves several key stages, from the initial conjugation of the drug-linker to the final data analysis.

ADC DAR Determination Workflow Experimental Workflow for DAR Determination cluster_0 ADC Synthesis cluster_1 Sample Preparation cluster_2 Analytical Characterization cluster_3 Data Analysis A Antibody Reduction B Drug-Linker Conjugation (MC-PEG2-Payload) A->B Thiol-Maleimide Reaction C Purification of ADC B->C Size Exclusion Chromatography D Sample Dilution/Reduction (for RP-HPLC/MS) C->D E HIC-HPLC Analysis D->E F RP-HPLC Analysis D->F G LC-MS Analysis D->G H Peak Integration & DAR Calculation E->H F->H G->H

Caption: A generalized workflow for the synthesis and DAR determination of an ADC.

Protocol 1: DAR Determination by HIC-HPLC

This protocol outlines the general steps for determining the DAR of an ADC using HIC-HPLC.

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas of the different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Protocol 2: DAR Determination by RP-HPLC

This protocol provides a general method for DAR analysis using RP-HPLC after reduction of the ADC.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC column (e.g., C4 or C8)

  • HPLC system with UV detector

Procedure:

  • Reduction of ADC: Incubate the ADC sample with a sufficient concentration of DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the interchain disulfide bonds and separate the heavy and light chains.

  • System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Injection: Inject the reduced ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light chain, heavy chain, and their drug-conjugated forms.

  • Detection: Monitor the chromatogram at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR using the following formula:

    Average DAR = [ (Σ Peak Area of conjugated Light Chain) / (Σ Peak Area of all Light Chain species) + (Σ Peak Area of conjugated Heavy Chain) / (Σ Peak Area of all Heavy Chain species) ] × (Number of conjugation sites per chain)

Protocol 3: DAR Determination by LC-MS

This protocol describes a general approach for DAR analysis using LC-MS on the intact ADC.

Materials:

  • ADC sample

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate column for intact protein separation (e.g., reversed-phase or size-exclusion)

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration in Mobile Phase A. For some ADCs, deglycosylation may be performed to simplify the mass spectrum.

  • LC Separation: Inject the sample onto the LC system and separate the components.

  • MS Analysis: Analyze the eluting species using the mass spectrometer in full scan mode to acquire the mass-to-charge (m/z) ratios of the different ADC forms.

  • Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge masses of the intact ADC species.

  • DAR Calculation: Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linker molecules. Calculate the average DAR based on the relative abundance of each species.

    Average DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / 100

Data Presentation

Quantitative data from DAR analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example HIC-HPLC Data for DAR Determination

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.510.2
DAR212.145.5
DAR415.335.8
DAR618.28.5
Average DAR 3.6

Table 2: Example RP-HPLC Data for DAR Determination (Reduced ADC)

ChainConjugation StatusRetention Time (min)Peak Area (%)
Light ChainUnconjugated10.25.1
Light Chain1 Drug11.594.9
Heavy ChainUnconjugated15.84.5
Heavy Chain1 Drug16.995.5
Average DAR 3.8

Table 3: Example LC-MS Data for DAR Determination (Intact ADC)

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR0148,0509.8
DAR2149,45246.1
DAR4150,85536.2
DAR6152,2587.9
Average DAR

Signaling Pathway and Logical Relationships

The conjugation of a cytotoxic payload to an antibody via a linker like this compound is a critical step in creating a functional ADC. The following diagram illustrates the logical relationship between the components of an ADC and the analytical methods used for its characterization.

ADC Components and Analysis Relationship of ADC Components and Analytical Methods cluster_components ADC Components cluster_conjugation Conjugation cluster_analysis DAR Analysis Methods cluster_output Critical Quality Attribute Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker Linker->ADC Payload Cytotoxic Payload Payload->ADC HIC HIC-HPLC ADC->HIC RP_HPLC RP-HPLC ADC->RP_HPLC MS LC-MS ADC->MS DAR Drug-to-Antibody Ratio (DAR) HIC->DAR RP_HPLC->DAR MS->DAR

Caption: The relationship between ADC components, the final conjugate, and analytical methods for DAR determination.

Conclusion

Accurate determination of the Drug-to-Antibody Ratio is essential for the development of safe and effective Antibody-Drug Conjugates. The use of orthogonal analytical methods such as HIC-HPLC, RP-HPLC, and LC-MS provides a comprehensive characterization of the DAR and drug load distribution. The protocols and information provided herein serve as a guide for researchers and scientists working with ADCs that utilize the this compound linker, enabling robust and reliable analysis of this critical quality attribute.

References

Application Notes and Protocols for MC-Peg2-NH2 Conjugation to Cysteine-Engineered Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. A critical aspect of ADC design is the precise and stable attachment of a cytotoxic payload to a monoclonal antibody (mAb). Cysteine-engineered antibodies, which feature strategically introduced cysteine residues, offer a powerful platform for site-specific conjugation.[1][2][3] This approach allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic index, and a more predictable safety profile.[4][5]

The linker chemistry is paramount to the success of an ADC. MC-Peg2-NH2 is a heterobifunctional linker that facilitates the covalent attachment of a payload to an antibody. The "MC" (Maleimidocaproyl) group provides a thiol-reactive maleimide moiety for conjugation to the engineered cysteine residues on the antibody. The "Peg2" (a two-unit polyethylene glycol) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. The terminal "NH2" (amine) group allows for the attachment of a cytotoxic drug, typically through an amide bond formation. This document provides detailed protocols for the conjugation of a pre-activated MC-Peg2-payload to a cysteine-engineered antibody and the subsequent characterization of the resulting ADC.

Chemical Structure of this compound

  • Systematic Name: N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

  • Molecular Formula: C₁₆H₂₇N₃O₅

  • CAS Number: 640267-62-5

Signaling Pathways and Logical Relationships

Figure 1. Chemical Reaction Pathway Ab_Cys Cysteine-Engineered Antibody (with free thiol -SH) Reaction Thiol-Maleimide Coupling Reaction Ab_Cys->Reaction Thiol Group Linker_Payload MC-Peg2-Payload (Maleimide-activated) Linker_Payload->Reaction Maleimide Group ADC Antibody-Drug Conjugate (Stable Thioether Bond) Reaction->ADC

Caption: Chemical reaction of this compound with a cysteine residue.

Figure 2. Experimental Workflow start Start prep_ab Antibody Preparation (Reduction of Engineered Cysteines) start->prep_ab prep_linker Prepare MC-Peg2-Payload Solution start->prep_linker conjugation Conjugation Reaction prep_ab->conjugation prep_linker->conjugation purification Purification of ADC (e.g., SEC) conjugation->purification characterization Characterization of ADC purification->characterization end End characterization->end Figure 3. ADC Characterization Steps ADC_Sample Purified ADC SDS_PAGE SDS-PAGE (Purity & Integrity) ADC_Sample->SDS_PAGE HIC_HPLC HIC-HPLC (DAR Determination) ADC_Sample->HIC_HPLC Mass_Spec Mass Spectrometry (Molecular Weight & Site Confirmation) ADC_Sample->Mass_Spec Data_Analysis Data Analysis & Reporting SDS_PAGE->Data_Analysis HIC_HPLC->Data_Analysis Mass_Spec->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MC-Peg2-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Peg2-NH2, a heterobifunctional linker designed for versatile bioconjugation strategies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and overcoming challenges related to low efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains a maleimide group (MC - Maleimidocaproyl), a two-unit polyethylene glycol (Peg2) spacer, and a primary amine (NH2). This structure allows for a two-step sequential conjugation. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The amine group can form a stable amide bond with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This linker is frequently used to create antibody-drug conjugates (ADCs), link peptides to carrier proteins, or attach molecules to surfaces.

Q2: What are the two main reaction chemistries involved with this compound?

The two primary reactions are:

  • Maleimide-Thiol Conjugation: The maleimide group reacts with a free sulfhydryl (-SH) group to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2]

  • Amine-NHS Ester Conjugation: The primary amine (-NH2) group reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.

Q3: In what order should I perform the two conjugation steps?

The order depends on your experimental design. However, a common strategy is to first react the more stable functional group on your biomolecule. For instance, if you are conjugating a protein with available lysines and a single cysteine, you might first react the this compound with an NHS-ester activated payload and then react the maleimide-end of the conjugate with the protein's cysteine. This prevents any potential side reactions of the maleimide group during the first activation step.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation yield is a common issue. The following sections are designed to help you identify and resolve the root cause of the problem, categorized by the reactive group you are targeting.

Section 1: Issues with Maleimide-Thiol Conjugation

Question: I am seeing very low or no reaction with the maleimide group of the linker. What should I investigate?

Low efficiency in maleimide-thiol reactions typically points to issues with the maleimide group's stability, the availability of free thiols on your target molecule, or suboptimal reaction conditions.

Problem Area 1: Inactive Maleimide Group

  • Possible Cause: The maleimide ring is susceptible to hydrolysis, especially at pH levels above 7.5, which renders it inactive.[1]

    • Solution: Always prepare solutions of the maleimide-containing linker fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[1][2] For short-term aqueous storage, use a slightly acidic buffer (pH 6.0-6.5).

Problem Area 2: Insufficient or Inactive Thiols on the Target Molecule

  • Possible Cause: Cysteine residues on your protein or peptide are forming disulfide bonds with each other, leaving no free sulfhydryl (-SH) group available for reaction.

    • Solution: Before conjugation, reduce the disulfide bonds by treating your molecule with a reducing agent.

      • TCEP (Tris(2-carboxyethyl)phosphine): A good choice as it is effective over a wide pH range and does not contain a thiol group, meaning it doesn't need to be removed before adding the maleimide linker.

      • DTT (Dithiothreitol): A strong reducing agent, but since it contains thiols, any excess must be completely removed before adding the maleimide linker to prevent it from competing with your target molecule. This can be done using a desalting column.

  • Possible Cause: Free thiols are re-oxidizing to form disulfide bonds during the reaction.

    • Solution:

      • Degas all buffers to remove dissolved oxygen.

      • Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze oxidation.

Problem Area 3: Suboptimal Reaction Conditions

  • Possible Cause: The pH of your reaction buffer is not optimal.

    • Solution: The ideal pH range for a specific and efficient maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide is more prone to hydrolysis and can start to react with primary amines (like lysine residues), leading to a loss of specificity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Possible Cause: The molar ratio of the maleimide linker to the thiol-containing molecule is too low.

    • Solution: Use a molar excess of the maleimide-containing molecule to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized depending on steric hindrance and the specific reactants.

Section 2: Issues with Amine (via NHS ester) Conjugation

Question: My conjugation yield is low when targeting the amine group of this compound with an NHS-ester activated molecule. What are the likely causes?

Similar to maleimide chemistry, low efficiency in NHS-ester reactions is often due to reagent stability, buffer composition, or reaction conditions.

Problem Area 1: Inactive NHS-Ester

  • Possible Cause: The NHS ester has hydrolyzed. NHS esters are highly susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH.

    • Solution: Always dissolve the NHS-ester activated reagent in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and add it to the reaction mixture promptly. Do not prepare aqueous stock solutions of NHS esters for storage.

Problem Area 2: Incompatible Buffer System

  • Possible Cause: Your reaction buffer contains competing nucleophiles.

    • Solution: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for the NHS ester. If your protein or molecule is in such a buffer, perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate buffer before starting the conjugation.

Problem Area 3: Suboptimal Reaction Conditions

  • Possible Cause: The reaction pH is too low or too high.

    • Solution: The optimal pH range for NHS ester reactions with primary amines is 7.2-8.5. Below this range, the amine group will be protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.

  • Possible Cause: The concentration of your reactants is too low.

    • Solution: The hydrolysis of the NHS ester is a competing first-order reaction. In dilute solutions of your target amine, hydrolysis can outcompete the desired second-order conjugation reaction. If possible, increase the concentration of your reactants.

Data Presentation: Recommended Reaction Conditions

ParameterMaleimide-Thiol ConjugationAmine-NHS Ester Conjugation
Optimal pH Range 6.5 - 7.57.2 - 8.5
Recommended Buffers Phosphate, HEPES, MES (degassed, with 1-5 mM EDTA)Phosphate (PBS), Borate, Carbonate, HEPES
Incompatible Buffers Buffers containing thiols (e.g., DTT)Buffers containing primary amines (e.g., Tris, Glycine)
Molar Ratio (Linker:Target) 10-20 fold excess of maleimide is a good starting point5-20 fold excess of NHS ester is commonly used
Reaction Time 1-2 hours at Room Temp or Overnight at 4°C30-60 minutes at Room Temp or 2 hours at 4°C
Primary Side Reaction Hydrolysis of maleimide ring above pH 7.5Hydrolysis of NHS ester, increases with pH

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Small Molecule Drug (with NHS ester) to a Thiol-Containing Protein using this compound

This protocol assumes you are starting with a small molecule drug that has been activated with an NHS ester and a protein with at least one available cysteine residue.

Step 1: Conjugation of NHS-Ester-Drug to this compound

  • Prepare Reagents:

    • Dissolve the NHS-ester activated drug in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Dissolve this compound in an amine-free buffer (e.g., PBS, pH 7.5) to a concentration of 1-5 mg/mL.

  • Reaction:

    • Add a 1.5 to 2-fold molar excess of this compound to the NHS-ester activated drug solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification (Optional but Recommended):

    • Purify the Drug-Peg2-Maleimide conjugate from excess this compound using reverse-phase HPLC. Characterize the product by LC-MS to confirm the mass.

Step 2: Conjugation of Drug-Peg2-Maleimide to Protein

  • Protein Preparation (Reduction):

    • Dissolve your protein in a degassed buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes to reduce disulfide bonds.

  • Conjugation Reaction:

    • Add the purified Drug-Peg2-Maleimide from Step 1 to the reduced protein solution. Use a 5- to 10-fold molar excess of the maleimide conjugate over the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Remove unreacted Drug-Peg2-Maleimide and quenching reagent by purifying the final protein conjugate using Size Exclusion Chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE (will show a mass shift), UV-Vis spectroscopy, and Mass Spectrometry to confirm successful conjugation and determine the drug-to-protein ratio.

Visualizations

G cluster_step1 Step 1: Activation of Linker cluster_step2 Step 2: Conjugation to Protein NHS_Drug NHS-Ester Activated Drug Reaction1 Reaction (pH 7.2-8.5) NHS_Drug->Reaction1 Linker This compound Linker->Reaction1 Activated_Linker Drug-Peg2-Maleimide Reaction1->Activated_Linker Purify1 Purification (RP-HPLC) Activated_Linker->Purify1 Reaction2 Conjugation (pH 6.5-7.5) Purify1->Reaction2 Protein Protein with -SH groups Reduce Reduction (TCEP) Protein->Reduce Reduced_Protein Reduced Protein Reduce->Reduced_Protein Reduced_Protein->Reaction2 Final_Conjugate Final Conjugate (Protein-Drug) Reaction2->Final_Conjugate Purify2 Final Purification (SEC) Final_Conjugate->Purify2

Caption: Workflow for a two-step conjugation using this compound.

G cluster_maleimide Maleimide-Thiol Reaction cluster_amine Amine-NHS Ester Reaction Start Low Conjugation Efficiency? Check_Maleimide Is Maleimide Reagent Fresh? Start->Check_Maleimide If targeting Thiol Check_NHS Is NHS Ester Reagent Fresh? Start->Check_NHS If targeting Amine Check_Thiol Are Thiols Free & Available? Check_Maleimide->Check_Thiol Yes Sol_Maleimide Solution: Prepare fresh reagent in anhydrous solvent. Check_Maleimide->Sol_Maleimide No Check_pH_Mal Is pH 6.5-7.5? Check_Thiol->Check_pH_Mal Yes Sol_Thiol Solution: Reduce disulfide bonds with TCEP. Degas buffers. Check_Thiol->Sol_Thiol No Sol_pH_Mal Solution: Adjust buffer to optimal pH range. Check_pH_Mal->Sol_pH_Mal No Check_Buffer Is Buffer Amine-Free? Check_NHS->Check_Buffer Yes Sol_NHS Solution: Prepare fresh reagent in anhydrous solvent. Check_NHS->Sol_NHS No Check_pH_Amine Is pH 7.2-8.5? Check_Buffer->Check_pH_Amine Yes Sol_Buffer Solution: Buffer exchange to PBS, HEPES, or Borate. Check_Buffer->Sol_Buffer No Sol_pH_Amine Solution: Adjust buffer to optimal pH range. Check_pH_Amine->Sol_pH_Amine No

Caption: Troubleshooting decision tree for low conjugation efficiency.

Caption: Core chemical reactions for this compound conjugation.

References

Technical Support Center: MC-Peg2-NH2 Maleimide Group Stability and Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Peg2-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of the maleimide group in this compound and strategies for its prevention and control during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for this compound?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up upon reaction with water. This is a significant concern for this compound for two main reasons:

  • Pre-conjugation Hydrolysis: If the maleimide group hydrolyzes before it has a chance to react with a thiol group (e.g., on a cysteine residue of a protein), it forms a non-reactive maleamic acid derivative.[1] This inactivation of the maleimide prevents the desired conjugation reaction from occurring, leading to low or no yield of the final conjugate.[2]

  • Post-conjugation Stability (Thiosuccinimide Ring Opening): After the maleimide has reacted with a thiol to form a thiosuccinimide linkage, this ring can also undergo hydrolysis. In this context, hydrolysis is often desirable as it leads to a stable succinamic acid thioether that is resistant to the reverse reaction (retro-Michael addition), which can cause deconjugation.[3][4]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: The hydrolysis of the maleimide ring is significantly accelerated at neutral to alkaline pH (pH > 7).[5] In acidic conditions (pH < 6.5), the maleimide group is more stable.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, storing maleimide-containing reagents at low temperatures is recommended.

  • Buffer Composition: Buffers containing primary or secondary amines should be avoided as they can react with the maleimide group. Additionally, the presence of certain ions can catalyze hydrolysis.

Q3: How can I prevent the hydrolysis of the maleimide group on this compound before conjugation?

A3: To minimize pre-conjugation hydrolysis of the maleimide group, follow these recommendations:

  • Storage: Store this compound as a dry powder (lyophilized) at -20°C or below.

  • Stock Solutions: Prepare stock solutions of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C.

  • Working Solutions: Prepare aqueous solutions of the maleimide reagent immediately before use.

  • Reaction pH: Perform the conjugation reaction in a buffer with a pH range of 6.5-7.5. This range is a compromise between minimizing maleimide hydrolysis and ensuring the thiol group is sufficiently reactive (in its thiolate form).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Step
Low or No Conjugation Efficiency Hydrolysis of Maleimide Reagent: The maleimide group on this compound may have hydrolyzed before the conjugation reaction.- Prepare fresh aqueous solutions of this compound immediately before use. - Store stock solutions in anhydrous DMSO or DMF at -20°C. - Ensure the reaction buffer pH is between 6.5 and 7.5.
Oxidation of Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.- Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation. - If using DTT, it must be removed before adding the maleimide reagent. - Degas buffers to minimize oxygen and prevent re-oxidation of thiols.
Incorrect pH: The reaction buffer pH is outside the optimal range.- Verify the pH of your reaction buffer. The optimal range for maleimide-thiol conjugation is 6.5-7.5.
Inconsistent Conjugation Results Variable Maleimide Activity: The degree of maleimide hydrolysis may vary between experiments.- Standardize the time between dissolving the maleimide reagent and initiating the conjugation reaction. - Use freshly prepared reagents for each experiment.
Loss of Conjugated Payload Over Time Retro-Michael Reaction (Deconjugation): The thiosuccinimide linkage is susceptible to reversal, especially in the presence of other thiols (e.g., glutathione in vivo).- After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.2) for a controlled period.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on the specific conditions. The following table provides estimated half-lives for N-alkylmaleimides under different pH conditions. Note that these are generalized values, and the actual half-life of the maleimide on this compound should be determined experimentally.

pH Temperature (°C) Estimated Half-life of N-Alkylmaleimide Reference
7.020~11 days
7.437Varies (can be hours to days)
9.025Significantly shorter than at neutral pH

Note: The presence of the PEG chain and the specific linker in this compound may influence the hydrolysis rate.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-5 mM EDTA).

    • If the protein contains disulfide bonds, reduce them by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to the desired concentration in the conjugation buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the conjugate is light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification:

    • Remove excess this compound and other reaction components by size-exclusion chromatography (e.g., gel filtration) or dialysis.

Protocol 2: Monitoring Maleimide Hydrolysis by RP-HPLC

This protocol allows for the quantification of the unreacted maleimide over time.

  • Materials:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • UV detector.

  • Procedure:

    • Prepare a solution of this compound in the buffer of interest (e.g., PBS, pH 7.4).

    • At various time points, inject an aliquot of the solution onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (typically around 300 nm for the maleimide group).

    • The intact maleimide and its hydrolyzed product will have different retention times, allowing for their separation and quantification. The rate of hydrolysis can be determined by plotting the decrease in the peak area of the intact maleimide over time.

Protocol 3: Intentional Hydrolysis of the Thiosuccinimide Ring for Increased Stability

This procedure is performed after the conjugation and purification steps to stabilize the conjugate.

  • Buffer Exchange:

    • After purifying the conjugate, exchange the buffer to a slightly basic buffer, such as 50 mM borate buffer at pH 9.2.

  • Hydrolysis Incubation:

    • Incubate the conjugate solution at 37°C for 14-24 hours. The optimal time and temperature may need to be determined empirically.

  • Final Buffer Exchange:

    • Once the hydrolysis is complete (which can be confirmed by mass spectrometry showing an 18 Da increase per conjugated site), exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).

Visualizations

Maleimide_Hydrolysis_Pathway cluster_pre_conjugation Pre-Conjugation cluster_conjugation Conjugation Reaction cluster_post_conjugation Post-Conjugation Maleimide This compound (Active Maleimide) Hydrolyzed_Maleimide Maleamic Acid Derivative (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (H₂O, pH ≥ 7) Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Maleimide->Thiosuccinimide + Protein-SH (pH 6.5-7.5) Thiol Protein-SH (Thiol Group) Thiosuccinimide->Maleimide Retro-Michael Reaction (+ Thiol) Stable_Conjugate Succinamic Acid Thioether (Stable Conjugate) Thiosuccinimide->Stable_Conjugate Hydrolysis (H₂O, pH > 8)

Caption: Chemical pathways of the maleimide group in this compound.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_Maleimide Check Maleimide Reagent: - Freshly prepared? - Stored properly? Start->Check_Maleimide Yes Success Conjugation Successful Start->Success No Check_pH Check Reaction pH: Is it between 6.5 and 7.5? Check_Maleimide->Check_pH Reagent OK Failure Further Troubleshooting Required Check_Maleimide->Failure Reagent Issue Check_Thiols Check Protein Thiols: - Disulfides reduced? - DTT removed (if used)? Check_pH->Check_Thiols pH OK Check_pH->Failure pH Issue Optimize_Ratio Optimize Molar Ratio: Increase maleimide excess? Check_Thiols->Optimize_Ratio Thiols OK Check_Thiols->Failure Thiol Issue Optimize_Ratio->Success Optimized Optimize_Ratio->Failure Ratio Issue

Caption: Troubleshooting workflow for low maleimide conjugation efficiency.

References

Technical Support Center: Optimizing MC-Peg2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction pH for conjugations involving the heterobifunctional linker, MC-Peg2-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for conjugating a molecule to the amine (-NH2) group of this compound?

The optimal pH for conjugating a molecule, typically an N-hydroxysuccinimide (NHS) ester, to the primary amine of this compound is between pH 8.3 and 8.5 .[1][2][3]

This specific pH range is a critical compromise between two competing factors:

  • Amine Reactivity : The primary amine group (-NH2) acts as the nucleophile in the reaction. For it to be reactive, it must be deprotonated. At pH levels below its pKa, the amine is protonated (-NH3+), rendering it non-nucleophilic and halting the conjugation reaction.[2][4] Increasing the pH deprotonates the amine, thus increasing its reactivity.

  • NHS Ester Stability : NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis increases significantly with rising pH. For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.

Therefore, a pH of 8.3-8.5 provides the best balance, maximizing the availability of the reactive amine while minimizing the premature degradation of the NHS ester.

Q2: Which buffers should I use for the amine conjugation step?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester, significantly lowering your conjugation yield.

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)

  • 0.1 M Sodium Phosphate buffer (pH adjusted to 8.3-8.5)

  • HEPES or Borate buffers (pH adjusted appropriately)

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glycine

If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before initiating the conjugation.

Q3: What is the optimal reaction pH for conjugating a molecule to the maleimide (MC) group of this compound?

The optimal pH range for the reaction between the maleimide group and a thiol (sulfhydryl, -SH) group is pH 6.5-7.5 .

Key considerations for this pH range include:

  • Thiol Reactivity : The reaction proceeds via a Michael addition, where the reactive species is the thiolate anion (-S-). A pH within the 6.5-7.5 range ensures a sufficient concentration of the thiolate anion for an efficient reaction. Below pH 6.5, the reaction rate slows considerably.

  • Maleimide Stability and Specificity : At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, at higher pH, the maleimide group can lose its specificity for thiols and begin to react with primary amines (like the lysine residues on a protein), leading to undesirable side products. The reaction with thiols is approximately 1,000 times faster than with amines at neutral pH.

Troubleshooting Guide

Q4: My conjugation yield is very low when targeting the amine group with an NHS ester. What went wrong?

Low yield is a common problem that can often be traced back to suboptimal reaction conditions. Here are the primary factors to investigate:

  • Incorrect Buffer pH : The pH of your reaction buffer is the most critical factor.

    • Troubleshooting Step : Use a calibrated pH meter to confirm your buffer is within the optimal pH 8.3-8.5 range. A pH below 8 will result in a protonated, unreactive amine, while a pH above 8.6 will cause rapid hydrolysis of your NHS ester.

  • Hydrolysis of NHS Ester : Your NHS ester reagent may have degraded due to moisture.

    • Troubleshooting Step : NHS esters are highly moisture-sensitive. Always store them desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use and do not store it in aqueous solutions.

  • Presence of Competing Amines : Your buffer or sample may contain primary amines.

    • Troubleshooting Step : Ensure your buffer is amine-free (e.g., PBS, Bicarbonate). Avoid Tris and glycine. If your sample was purified using methods involving amines, perform a buffer exchange.

Q5: I am observing side products or no reaction when targeting the maleimide group. What is the cause?

Issues with maleimide-thiol conjugation are typically related to pH control or the stability of the reactants.

  • Suboptimal pH : The pH may be too high or too low.

    • Troubleshooting Step : Verify that your reaction buffer is within the pH 6.5-7.5 range. A pH above 7.5 can lead to maleimide hydrolysis or reaction with amines, while a pH below 6.5 slows the reaction significantly.

  • Maleimide Hydrolysis : If the reaction is performed at a pH that is too high, or if the maleimide-functionalized intermediate is stored in aqueous buffer for too long, the maleimide group can hydrolyze.

    • Troubleshooting Step : Perform the conjugation immediately after preparing the maleimide-activated component. Maintain the pH strictly within the recommended range.

  • Thiol Oxidation : The thiol (-SH) groups on your molecule can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.

    • Troubleshooting Step : Prepare thiol-containing solutions freshly. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during protein reduction steps and remove it before adding the maleimide reagent. Including a chelating agent like EDTA (1-2 mM) in the buffer can also help prevent metal-catalyzed oxidation.

Data Presentation

Table 1: pH Influence on NHS Ester and Maleimide Reactions

Reactive GroupOptimal pH RangeRationale at Lower pHRationale at Higher pH
NHS Ester (reacts with -NH2)7.2 - 8.5 (Ideal: 8.3-8.5)Amine group is protonated (-NH3+) and non-nucleophilic, reducing reaction rate.Rate of NHS ester hydrolysis increases dramatically, reducing active reagent concentration.
Maleimide (reacts with -SH)6.5 - 7.5Thiol group is protonated (-SH); slower reaction due to low concentration of reactive thiolate (-S-).Increased rate of maleimide hydrolysis; potential for side reactions with amines.

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C~1 hour
8.64°C10 minutes

Experimental Protocols

Protocol: Two-Step Conjugation Using this compound Linker

This protocol describes the conjugation of an NHS-ester activated molecule ("Molecule A") to the amine end of this compound, followed by conjugation of the resulting product to a thiol-containing protein ("Protein B").

Step 1: Conjugation of Molecule A-NHS to this compound

  • Prepare Reagents :

    • Reaction Buffer : 0.1 M Sodium Bicarbonate, pH 8.3. Ensure the buffer is fresh and amine-free.

    • This compound Solution : Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

    • Molecule A-NHS Solution : Immediately before use, dissolve the NHS-ester activated Molecule A in anhydrous DMSO to a concentration of 100 mM.

  • Reaction :

    • Add a 5- to 10-fold molar excess of this compound solution to your Molecule A solution.

    • To this mixture, add the dissolved Molecule A-NHS. The final DMSO concentration should not exceed 10% of the total reaction volume.

    • Incubate for 1-2 hours at room temperature.

  • Purification :

    • Remove excess, unreacted this compound and byproducts using an appropriate method such as HPLC or dialysis, depending on the molecular weight of the product. The purified product is Molecule A-NH-Peg2-MC .

Step 2: Conjugation of Molecule A-NH-Peg2-MC to Protein B-SH

  • Prepare Reagents :

    • Thiol Reaction Buffer : 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2.

    • Protein B-SH : If your protein's thiols are not free, reduce it first with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove TCEP using a desalting column equilibrated with Thiol Reaction Buffer. Adjust protein concentration to 1-5 mg/mL.

    • Molecule A-NH-Peg2-MC : Dissolve the purified product from Step 1 in the Thiol Reaction Buffer.

  • Reaction :

    • Add a 10- to 20-fold molar excess of Molecule A-NH-Peg2-MC to the reduced, purified Protein B-SH.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) :

    • To stop the reaction, add a thiol-containing reagent like cysteine or 2-mercaptoethanol to a final concentration of ~20 mM to quench any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Final Purification :

    • Purify the final conjugate (Molecule A-linker-Protein B) from excess reagents using size exclusion chromatography (SEC) or dialysis.

Visualizations

Troubleshooting_NHS_Amine_Conjugation start Start: Low Conjugation Yield check_ph Check Buffer pH Is it 8.3 - 8.5? start->check_ph check_buffer_amines Check for Amine Buffers (e.g., Tris, Glycine) check_ph->check_buffer_amines  Yes   adjust_ph Action: Adjust pH to 8.3 Use fresh 0.1M Bicarbonate Buffer check_ph->adjust_ph No check_nhs_reagent Check NHS Ester Reagent Stored properly? Freshly dissolved? check_buffer_amines->check_nhs_reagent No buffer_exchange Action: Buffer Exchange Sample (Dialysis / Desalting Column) check_buffer_amines->buffer_exchange Yes use_fresh_nhs Action: Use Fresh NHS Ester Equilibrate to RT before opening check_nhs_reagent->use_fresh_nhs Yes, potential issue success Re-run Experiment & Analyze check_nhs_reagent->success No, reagent is fine adjust_ph->success buffer_exchange->success use_fresh_nhs->success

Caption: Troubleshooting workflow for low yield in NHS ester-amine conjugations.

pH_Effect_On_NHS_Conjugation l_amine Amine (-NH3+) Protonated NON-REACTIVE l_result Result: NO REACTION l_amine->l_result No reaction partner o_amine Amine (-NH2) Deprotonated REACTIVE l_nhs NHS Ester Stable l_nhs->l_result o_result Result: SUCCESSFUL CONJUGATION o_amine->o_result Successful reaction h_amine Amine (-NH2) Deprotonated REACTIVE o_nhs NHS Ester Moderate Stability o_nhs->o_result h_result Result: LOW YIELD h_amine->h_result h_nhs NHS Ester Rapid Hydrolysis INACTIVE h_nhs->h_result NHS ester is hydrolyzed before it can react ph_scale pH Scale Increasing →

Caption: Relationship between pH, amine reactivity, and NHS ester stability.

References

Technical Support Center: The Impact of MC-Peg2-NH2 Linker Length on ADC Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the MC-Peg2-NH2 linker on Antibody-Drug Conjugate (ADC) stability.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of a short PEG linker, like the one in this compound, on ADC stability?

A short polyethylene glycol (PEG) linker, such as the Peg2 moiety in an this compound linker, generally enhances the stability of an ADC.[1] Shorter PEG linkers can anchor the cytotoxic payload within the spatial shield of the antibody, which can protect the linker from enzymatic degradation and reduce the likelihood of premature drug release in circulation.[1][2] However, this compact structure might offer a less pronounced "stealth" effect compared to longer PEG linkers, potentially leading to faster clearance.[1]

Q2: How does the this compound linker influence the hydrophilicity and aggregation of an ADC?

The inclusion of a hydrophilic PEG linker, even a short one like Peg2, can help mitigate the aggregation propensity of ADCs, particularly those with hydrophobic payloads.[3] By increasing the overall hydrophilicity of the conjugate, PEG linkers can improve solubility and reduce the formation of high molecular weight species, which is a critical factor for maintaining the physical stability of the ADC. However, with a very short PEG chain, the hydrophobic nature of the payload and the maleimidocaproyl (MC) group may still contribute to aggregation, especially at high drug-to-antibody ratios (DAR).

Q3: What are the trade-offs between a short (e.g., Peg2) and a long PEG linker in an ADC?

The choice of PEG linker length involves a balance between stability, pharmacokinetics (PK), and efficacy.

  • Short PEG Linkers (e.g., Peg2): Generally offer better stability by keeping the payload close to the antibody. They may, however, result in faster clearance compared to longer linkers.

  • Long PEG Linkers: Can significantly improve the pharmacokinetic profile, leading to a longer half-life and increased tumor accumulation. This is particularly beneficial for ADCs with hydrophobic payloads. However, very long linkers might negatively impact the in vitro cytotoxicity of the ADC.

Q4: Can the this compound linker affect the in vitro cytotoxicity of an ADC?

The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. Some studies suggest that longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity. This could be due to steric hindrance affecting the payload's interaction with its intracellular target. A short linker like Peg2 is less likely to cause significant steric hindrance, potentially preserving the in vitro potency of the payload.

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

  • Symptom: Detection of free payload in plasma incubation samples at early time points.

  • Possible Cause: Instability of the maleimide-based linker. The retro-Michael reaction can lead to deconjugation.

  • Troubleshooting Steps:

    • Optimize Conjugation Site: Conjugating to more solvent-shielded sites on the antibody can protect the linker.

    • Control Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C) during the in vitro plasma stability assay. Run a control with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.

    • Alternative Linker Chemistry: If premature release persists, consider alternative, more stable linker chemistries.

Issue 2: ADC Aggregation and Low Recovery After Synthesis

  • Symptom: Visible precipitation, turbidity, or a significant high molecular weight (HMW) peak in Size Exclusion Chromatography (SEC).

  • Possible Cause: Insufficient hydrophilicity to counteract the hydrophobicity of the payload and linker, especially at a high Drug-to-Antibody Ratio (DAR).

  • Troubleshooting Steps:

    • Optimize DAR: A lower DAR may be necessary to maintain solubility. Perform conjugation reactions targeting a range of DARs to find the optimal balance.

    • Screen Buffer Conditions: Optimize the pH and ionic strength of the formulation buffer to minimize aggregation.

    • Consider Longer or Branched PEG Linkers: If aggregation remains an issue with the this compound linker, using a linker with a longer or branched PEG chain can increase the overall hydrophilicity of the ADC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG linker lengths. Note that the specific ADC components (antibody, payload) and experimental conditions can influence these results.

Table 1: Impact of PEG Linker Length on ADC Performance Metrics

PEG Linker LengthDARIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-Life
PEG2/PEG4~8Generally MaintainedGoodModerate Increase
PEG8/PEG12~8VariableSignificantly IncreasedSignificant Increase
PEG24~8VariableSignificantly IncreasedSignificant Increase
PEG4kNot SpecifiedReduced (4.5-fold)Improved2.5-fold increase
PEG10kNot SpecifiedReduced (22-fold)Most Ideal11.2-fold increase

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

PEG Linker LengthKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance.
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads. However, very long linkers may negatively impact cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species (e.g., human, mouse). As a control, incubate the ADC in phosphate-buffered saline (PBS).

  • Time Points: Incubate the samples at 37°C. Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Quantification:

    • Total Antibody ELISA: Use an ELISA that detects the antibody portion of the ADC to measure the concentration of total antibody over time.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the free payload and different ADC species.

Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Sample Preparation: Prepare the ADC sample in the formulation buffer at the desired concentration.

  • SEC-HPLC: Inject the ADC sample onto an SEC-HPLC system equipped with a suitable column for separating proteins based on size.

  • Data Analysis: Monitor the elution profile at 280 nm. The presence of peaks eluting earlier than the main ADC monomer peak indicates the formation of high molecular weight species (aggregates). Calculate the percentage of monomer, aggregate, and fragment.

Visualizations

ADC_Stability_Workflow General Workflow for Assessing ADC Stability cluster_synthesis ADC Synthesis & Characterization cluster_stability Stability Assessment cluster_functional Functional Evaluation A Antibody Reduction C Conjugation A->C B Drug-Linker Preparation (this compound-Payload) B->C D Purification (e.g., SEC) C->D E Characterization (DAR, Aggregation) D->E F In Vitro Plasma Stability Assay E->F G Thermal Stress Study E->G J In Vitro Cytotoxicity Assay E->J I Free Payload Analysis (LC-MS) F->I H Aggregation Analysis (SEC) G->H K Pharmacokinetic (PK) Study J->K L In Vivo Efficacy Study K->L

Caption: Workflow for ADC Synthesis, Stability, and Functional Evaluation.

Linker_Length_Impact Impact of PEG Linker Length on ADC Properties cluster_short Short PEG Linker (e.g., Peg2) cluster_long Long PEG Linker (e.g., Peg24) Short_Linker Short PEG Stability Increased Stability Short_Linker->Stability Payload Shielding Clearance Potentially Faster Clearance Short_Linker->Clearance Less Stealth Effect Long_Linker Long PEG PK Improved Pharmacokinetics Long_Linker->PK Increased Hydrodynamic Radius Cytotoxicity Potentially Reduced In Vitro Cytotoxicity Long_Linker->Cytotoxicity Steric Hindrance

Caption: Trade-offs Between Short and Long PEG Linkers in ADCs.

References

Technical Support Center: Optimizing MC-Peg2-NH2 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Peg2-NH2 ADCs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the therapeutic index of their antibody-drug conjugates (ADCs) utilizing the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

The this compound linker is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] It contains a maleimidocaproyl (MC) group for conjugation to thiol groups on the antibody, a hydrophilic polyethylene glycol (PEG2) spacer to improve solubility, and an amine group (NH2) for attachment of a payload, often through a cleavable moiety like valine-citrulline-PABC. Its primary application is to stably link a cytotoxic payload to a monoclonal antibody until it reaches the target tumor cell, where the payload is then released.

Q2: What are the main challenges associated with maleimide-based linkers like this compound that can affect the therapeutic index?

The primary challenge with traditional maleimide-based linkers is the stability of the resulting thiosuccinimide bond formed with cysteine or other thiol groups on the antibody.[2][3] This bond can be unstable under physiological conditions, leading to premature release of the payload in systemic circulation.[4][5] This premature release can cause off-target toxicity and reduce the amount of active ADC reaching the tumor, thereby narrowing the therapeutic index.

Q3: How does the hydrophobicity of the payload impact the performance of an this compound ADC?

The hydrophobicity of the payload can significantly impact the stability and efficacy of an ADC. Highly hydrophobic payloads can lead to ADC aggregation, which can increase clearance from circulation and reduce efficacy. The PEG2 spacer in the this compound linker is designed to impart hydrophilicity to help counteract the hydrophobicity of the payload and improve the ADC's pharmacokinetic properties.

Troubleshooting Guides

Issue 1: High Off-Target Toxicity and Low Therapeutic Index

Symptoms:

  • Significant side effects observed in in vivo models at doses required for anti-tumor efficacy.

  • Payload detected in plasma in its free form.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Linker Instability Hydrolyze the succinimide ring to a more stable ring-opened form. This can be achieved by treating the ADC under mild basic conditions (e.g., pH 9.0) post-conjugation.The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to payload deconjugation. The hydrolyzed, ring-opened form is more stable.
High DAR Optimize the drug-to-antibody ratio (DAR). Aim for a lower, more homogenous DAR (e.g., 2 or 4) through controlled conjugation conditions or site-specific conjugation methods.A high DAR can increase hydrophobicity, leading to aggregation and faster clearance, as well as increased off-target toxicity.
Payload Hydrophobicity Incorporate a more hydrophilic linker or modify the payload to be more hydrophilic. The PEG2 spacer in this compound helps, but for very hydrophobic payloads, a longer PEG chain may be necessary.Increased hydrophilicity can reduce aggregation and non-specific uptake by healthy tissues.
Issue 2: Poor ADC Efficacy in in vivo Models

Symptoms:

  • Lack of significant tumor growth inhibition compared to the control group.

  • Low accumulation of the ADC in the tumor tissue.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Low DAR Increase the drug-to-antibody ratio during conjugation by adjusting the molar ratio of the linker-payload to the antibody.An insufficient amount of payload delivered to the tumor cell will result in a suboptimal therapeutic effect.
ADC Aggregation Analyze the ADC preparation for aggregates using Size Exclusion Chromatography (SEC). If aggregation is present, consider using a more hydrophilic linker or optimizing the formulation buffer.Aggregated ADCs are rapidly cleared from circulation and may not effectively reach the tumor site.
Reduced Target Binding Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.Conjugation, especially at high DARs, can sometimes interfere with the antigen-binding site of the antibody.

Experimental Protocols

Protocol 1: Succinimide Ring Hydrolysis for Improved Stability
  • Conjugation: Perform the conjugation of the this compound-payload to the antibody under standard conditions (e.g., pH 7.2-7.5).

  • Purification: Purify the ADC using standard methods such as protein A chromatography or size exclusion chromatography to remove unconjugated payload and other impurities.

  • Hydrolysis: Adjust the pH of the purified ADC solution to 9.0 using a suitable buffer (e.g., borate buffer).

  • Incubation: Incubate the ADC solution at room temperature for 2-4 hours.

  • Final Formulation: Exchange the buffer back to a formulation buffer at a physiological pH (e.g., PBS pH 7.4).

  • Characterization: Analyze the ADC for stability, DAR, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

  • Chromatography System: Use an HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on hydrophobicity. Calculate the average DAR by integrating the peak areas of each species.

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_purification Purification & Modification cluster_characterization Characterization mAb Monoclonal Antibody conjugation Conjugation Reaction (pH 7.2-7.5) mAb->conjugation linker_payload This compound-Payload linker_payload->conjugation purification Purification (e.g., SEC) conjugation->purification hydrolysis Succinimide Hydrolysis (pH 9.0) purification->hydrolysis dar_analysis DAR Analysis (HIC) hydrolysis->dar_analysis stability_assay Stability Assay hydrolysis->stability_assay binding_assay Binding Assay (ELISA/SPR) hydrolysis->binding_assay efficacy_study In Vivo Efficacy binding_assay->efficacy_study

Caption: Workflow for the synthesis, modification, and characterization of a stabilized this compound ADC.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Target Cell cluster_off_target Healthy Cell adc This compound ADC receptor Target Receptor adc->receptor Binding unstable_adc Unstable ADC free_payload Free Payload unstable_adc->free_payload Premature Release (Retro-Michael) off_target_uptake Non-specific Uptake free_payload->off_target_uptake endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release Cleavage cell_death Apoptosis payload_release->cell_death toxicity Toxicity off_target_uptake->toxicity

Caption: Fate of stable vs. unstable this compound ADCs, leading to on-target efficacy or off-target toxicity.

References

dealing with batch-to-batch variability of MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Peg2-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this bifunctional linker. Below you will find frequently asked questions and troubleshooting guides to help ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker containing a maleimide (MC) group and a primary amine (NH2) group, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins), while the amine group can be conjugated to carboxylic acids or activated esters. Its primary applications are in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a targeting molecule to a payload or another functional moiety.

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability of this compound can arise from several factors:

  • Purity: The presence of impurities, such as unreacted starting materials or byproducts from synthesis, can affect conjugation efficiency.

  • Reactivity of Functional Groups: The reactivity of the maleimide and amine groups can differ between batches due to subtle differences in manufacturing or storage.

  • PEG Spacer Length: While "Peg2" specifies two ethylene glycol units, polydispersity (the presence of PEG chains of varying lengths) can occur, impacting the physicochemical properties of the final conjugate.[1]

  • Moisture Content: this compound is hygroscopic. Absorbed water can lead to hydrolysis of the maleimide group, rendering it inactive.

  • Storage and Handling: Improper storage temperature and exposure to light or moisture can degrade the reagent over time.[2]

Q3: How can I assess the quality of a new batch of this compound?

A3: It is highly recommended to perform quality control (QC) checks on each new batch. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Functional Titer Assay: A small-scale conjugation reaction with a model protein or small molecule to determine the percentage of active linker in the batch.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in conjugation reactions.

Issue 1: Low Conjugation Yield

Possible Causes & Solutions

Possible Cause Recommended Action
Inactive this compound Batch Perform a QC check on the linker batch. Use analytical methods like HPLC and MS to verify purity and identity.[3] If the batch is suspect, use a new, validated batch.
Hydrolysis of Maleimide Group Ensure the linker is stored in a desiccated environment and brought to room temperature before opening to prevent condensation.[4] Prepare solutions fresh before use. The pH of the maleimide-thiol conjugation reaction should be maintained between 6.5 and 7.5 to minimize maleimide hydrolysis.
Incorrect Buffer Composition For the amine conjugation step (e.g., with an NHS ester), avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[5] Use non-amine-containing buffers such as PBS (phosphate-buffered saline) or HEPES.
Suboptimal pH The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. Amine acylation reactions are typically performed at a pH of 7.2-8.5. Optimize the pH for your specific reaction.
Insufficient Molar Excess of Linker Increase the molar ratio of this compound to your substrate. An initial starting point is a 5-10 fold molar excess, but this may require optimization.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in ADCs

Possible Causes & Solutions

Possible Cause Recommended Action
Variability in Linker Reactivity Qualify each new batch of this compound with a standardized small-scale conjugation to a control antibody before use in large-scale preparations. This will help normalize for any differences in reactivity.
Incomplete Antibody Reduction Ensure complete and consistent reduction of antibody interchain disulfides to generate free thiols for conjugation. Use a sufficient excess of reducing agent (e.g., TCEP) and optimize reaction time and temperature.
Precipitation of ADC during Conjugation The hydrophobicity of the payload can lead to aggregation. Incorporating a hydrophilic PEG linker like this compound helps, but if aggregation still occurs, consider optimizing the reaction solvent (e.g., by adding a small percentage of a co-solvent like DMSO).

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of an this compound batch.

  • Preparation of Standard: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Injection: Inject 10 µL of the standard solution.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally considered acceptable.

Protocol 2: Small-Scale Test Conjugation to a Cysteine-Containing Peptide

This protocol can be used to assess the functional reactivity of the maleimide group.

  • Materials:

    • This compound batch to be tested.

    • A standard cysteine-containing peptide (e.g., GGYC).

    • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

    • Quenching Solution: 1 M N-acetylcysteine.

  • Procedure:

    • Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1 mM.

    • Dissolve the this compound in the conjugation buffer to a final concentration of 10 mM.

    • Add 10 µL of the this compound solution to 100 µL of the peptide solution (10-fold molar excess).

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding 2 µL of the quenching solution.

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the peptide-linker conjugate and to estimate the extent of the reaction.

Data Presentation

Table 1: Example QC Data for Three Batches of this compound
Batch ID Purity by HPLC (%) Molecular Weight by MS (Expected: 341.4 g/mol ) Functional Activity (%)
Batch A 98.2341.596.5
Batch B 91.5341.388.1
Batch C 96.7341.475.3 (degraded)
Determined by a functional titer assay.
Table 2: Impact of pH on Maleimide-Thiol Conjugation Efficiency
Reaction pH Conjugate Yield (%) after 1 hour Maleimide Hydrolysis (%)
6.075<1
7.0925
8.08525
9.06055

Visualizations

experimental_workflow cluster_qc Batch Qualification cluster_conjugation Conjugation Workflow qc_start Receive New Batch of this compound hplc Purity Check (HPLC) qc_start->hplc ms Identity Check (MS) hplc->ms functional_assay Functional Titer Assay ms->functional_assay pass_qc Batch Passes QC functional_assay->pass_qc >95% Purity & Active fail_qc Batch Fails QC functional_assay->fail_qc <95% Purity or Inactive start_conjugation Start Conjugation pass_qc->start_conjugation Use Qualified Batch prepare_reagents Prepare Antibody (e.g., Reduction) start_conjugation->prepare_reagents conjugation Conjugation Reaction (Antibody + Linker-Drug) prepare_reagents->conjugation purification Purify ADC conjugation->purification characterization Characterize ADC (e.g., DAR, Aggregation) purification->characterization final_product Final ADC Product characterization->final_product

Caption: Workflow for qualifying and using a new batch of this compound.

troubleshooting_logic cluster_reagent Reagent Issues cluster_process Process Parameters start Low Conjugation Yield or Inconsistent DAR check_linker Check Linker QC Data start->check_linker linker_ok Linker OK? check_linker->linker_ok new_linker Use a new, qualified batch linker_ok->new_linker No check_buffer Check Buffer Composition (No primary amines?) linker_ok->check_buffer Yes buffer_ok Buffer OK? check_buffer->buffer_ok new_buffer Prepare fresh, correct buffer buffer_ok->new_buffer No check_ph Verify Reaction pH buffer_ok->check_ph Yes ph_ok pH Optimal? check_ph->ph_ok optimize_ph Optimize pH (6.5-7.5 for maleimide, 7.2-8.5 for amine) ph_ok->optimize_ph No check_ratio Review Molar Ratio of Reactants ph_ok->check_ratio Yes ratio_ok Ratio Sufficient? check_ratio->ratio_ok increase_ratio Increase Molar Excess of Linker ratio_ok->increase_ratio No end Problem Resolved ratio_ok->end Yes

Caption: Troubleshooting flowchart for low-yield conjugation reactions.

References

Technical Support Center: Characterization of Impurities in MC-Peg2-NH2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during reactions involving MC-Peg2-NH2 and similar PEG linkers.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, providing step-by-step instructions to identify and resolve them.

Problem 1: Low or No Conjugation Yield

Symptoms:

  • LC-MS analysis shows a high abundance of unreacted starting materials (e.g., your thiol-containing molecule and the this compound linker).

  • SDS-PAGE or other analytical techniques show no significant formation of the desired conjugate.

Possible Causes and Solutions:

  • Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2][]

    • Solution:

      • Always prepare fresh solutions of the this compound linker immediately before use.[1]

      • Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[1]

      • If stock solutions in organic solvents are necessary, use anhydrous DMSO or DMF and store them at -20°C in small aliquots to prevent moisture contamination.

  • Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide group.

    • Solution: Use non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.

  • Oxidized Thiol Groups: The thiol groups on your peptide or protein may have formed disulfide bonds, making them unavailable for conjugation.

    • Solution: Reduce the disulfide bonds using a reducing agent like DTT or TCEP prior to the conjugation reaction. Ensure the reducing agent is removed before adding the maleimide linker, for example, by using a desalting column.

Experimental Protocol: Verifying Maleimide Activity via NMR

To confirm the integrity of the maleimide group on your this compound linker before a reaction, you can use ¹H NMR spectroscopy.

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The protons on the maleimide double bond typically appear as a sharp singlet at around 7.0 ppm in DMSO-d₆. The disappearance or significant reduction of this peak would indicate hydrolysis of the maleimide ring.

G start Low Conjugation Yield Observed check_maleimide Check Maleimide Integrity (e.g., via NMR) start->check_maleimide check_buffer Verify Buffer pH (6.5 - 7.5) and Composition check_maleimide->check_buffer Maleimide Intact hydrolyzed Maleimide is Hydrolyzed check_maleimide->hydrolyzed Peak at ~7.0 ppm absent check_thiol Assess Thiol Availability (e.g., Ellman's Test) check_buffer->check_thiol Buffer is Correct buffer_issue Incorrect Buffer pH or Composition check_buffer->buffer_issue pH > 7.5 or contains amines/thiols thiol_oxidized Thiols are Oxidized check_thiol->thiol_oxidized Low free thiol concentration rerun Re-run Conjugation Reaction check_thiol->rerun Thiols Available solution1 Use Fresh Linker, Prepare Solution Immediately Before Use hydrolyzed->solution1 solution2 Use Non-Amine, Non-Thiol Buffers (PBS, MES, HEPES) buffer_issue->solution2 solution3 Reduce Disulfide Bonds (e.g., with TCEP/DTT) and Purify thiol_oxidized->solution3 solution1->rerun solution2->rerun solution3->rerun

Caption: Investigation of high molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reactions?

The most common impurities can be categorized as follows:

  • Linker-Related Impurities:

    • Hydrolyzed Maleimide: The maleimide ring can open in aqueous solution to form a non-reactive maleamic acid.

    • Unreacted this compound: Excess linker remaining after the reaction.

    • Bifunctional PEG Species: Impurities from the PEG synthesis, such as PEG-bis-aldehyde, which can cause cross-linking.

  • Biomolecule-Related Impurities:

    • Unreacted Peptide/Protein: The starting biomolecule that did not get conjugated.

    • Aggregates: High molecular weight clusters of the protein or conjugate.

  • Reaction Byproducts:

    • Positional Isomers: If the biomolecule has multiple potential conjugation sites (e.g., multiple cysteine residues), a mixture of isomers can be formed.

Q2: How does pH affect the stability of the maleimide group?

The stability of the maleimide group is highly dependent on pH. The rate of hydrolysis increases significantly with increasing pH. For optimal stability and selective reaction with thiols, a pH range of 6.5-7.5 is recommended. At higher pH, not only does hydrolysis accelerate, but the maleimide can also lose its selectivity and react with amines.

The table below provides reference data on the stability of a maleimide compound at different pH values.

pHTemperature (°C)Half-life of Maleimide Group
7.437~18 minutes
7.025Several hours
6.525> 12 hours
(Data is illustrative, based on typical maleimide stability studies. Actual half-life may vary based on the specific linker structure.)

Q3: What analytical methods are best for characterizing my PEGylated product and its impurities?

A combination of techniques is typically required for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC):

    • Size Exclusion (SEC): To separate based on size and quantify aggregates, unreacted protein, and the conjugate.

    • Reversed-Phase (RP-HPLC): To separate molecules based on hydrophobicity, useful for assessing purity and separating isomers.

    • Ion-Exchange (IEX): To separate based on charge, which is very effective for separating unreacted protein from PEGylated species and resolving positional isomers.

  • Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the final conjugate and identifying impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the structure of the linker and quantify the degree of substitution.

Q4: How can I remove unreacted this compound linker from my final product?

The choice of purification method depends on the size difference between your biomolecule conjugate and the small molecule linker.

  • Size Exclusion Chromatography (SEC) / Desalting: Highly effective for rapidly separating the large conjugate from the small, unreacted linker.

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the large conjugate while allowing the small linker to pass through. Ensure the MWCO is significantly smaller than your conjugate but large enough for the linker to be removed efficiently.

Purification Method Selection

G rect_node rect_node start Need to Remove Unreacted Linker size_diff Is there a large size difference between conjugate and linker? start->size_diff sample_volume Is sample dilution a concern? size_diff->sample_volume Yes charge_diff Is there a significant charge difference? size_diff->charge_diff No sec Use Size Exclusion Chromatography (SEC) / Desalting sample_volume->sec Yes dialysis Use Dialysis / Ultrafiltration sample_volume->dialysis No iex Consider Ion-Exchange Chromatography (IEX) charge_diff->iex Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Storage and Handling of MC-Peg2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of MC-Peg2-NH2 conjugates. Adherence to these guidelines is critical for maintaining the integrity and reactivity of the conjugate, ensuring reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A: For optimal stability, solid this compound should be stored under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C or lower is strongly recommended. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: The conjugate should be stored under an inert atmosphere, such as dry argon or nitrogen, to minimize oxidation.

  • Light and Moisture: Protect the solid conjugate from light and moisture at all times. It is advisable to store the vial with a desiccant.

Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.

Q2: What is the recommended solvent for dissolving this compound, and what are the best practices for preparing stock solutions?

A: The recommended solvents are anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). To ensure the solvent is dry, it can be stored over molecular sieves.

When preparing a stock solution:

  • Equilibrate the solid this compound to room temperature before opening the vial.

  • Dissolve the required amount of the conjugate in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

  • For maximum stability, prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -80°C under an inert atmosphere. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Q3: How stable is the maleimide group in this compound, and what factors can cause its degradation?

A: The maleimide group is susceptible to hydrolysis, a chemical reaction with water that opens the maleimide ring, rendering it unreactive towards thiol groups. The rate of hydrolysis is influenced by:

  • pH: The hydrolysis rate significantly increases with a higher pH. It is recommended to maintain a pH range of 6.5-7.5 during conjugation reactions. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Aqueous Environments: Prolonged exposure to aqueous solutions will lead to hydrolysis. Therefore, stock solutions in aqueous buffers should be prepared immediately before use and not stored.

Q4: Can the amine (NH2) group or the PEG chain of the conjugate degrade during storage?

A: Yes, both the amine group and the PEG chain can be susceptible to degradation, primarily through oxidation. Exposure to atmospheric oxygen, light, and certain metal ions can initiate oxidative processes. This can lead to the formation of various degradation products and a loss of the conjugate's primary amine reactivity. Storing the conjugate under an inert gas and protected from light is crucial to mitigate oxidation.

Q5: How do freeze-thaw cycles affect the stability of this compound stock solutions in DMSO?

A: Repeated freeze-thaw cycles can compromise the stability of this compound in DMSO. Each cycle can introduce small amounts of moisture from the atmosphere, which can accumulate over time and lead to hydrolysis of the maleimide group. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group prior to the reaction.- Ensure the solid this compound was stored correctly at -20°C or below with a desiccant.- Prepare aqueous solutions of the conjugate immediately before use.- Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1]
Incorrect buffer composition.- Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.- Avoid buffers containing primary amines (e.g., Tris) or thiols, as they will compete in the reaction.
Inconsistent results between experiments Variable levels of maleimide hydrolysis.- Standardize the time the conjugate is in an aqueous solution before initiating the conjugation.- Control the temperature of the reaction consistently.- Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
Oxidation of the conjugate.- Store both the solid conjugate and stock solutions under an inert atmosphere (argon or nitrogen).- Minimize exposure to light during storage and handling.
Visible discoloration of the solid conjugate or stock solution Degradation of the compound.- Discard the material as it indicates significant degradation and the presence of impurities.- For future prevention, strictly adhere to the recommended storage conditions.

Data on Maleimide Stability

The stability of the maleimide group is highly dependent on pH and temperature. The following table, adapted from data on a multi-arm PEG-maleimide compound, illustrates the hydrolysis kinetics and provides a useful reference for understanding the stability of the maleimide moiety in this compound.

pH Temperature (°C) Observed Rate Constant (k, s⁻¹) Half-life (t½)
5.537Very slow> 1 week
7.4201.24 x 10⁻⁵~15.5 hours
7.4376.55 x 10⁻⁵~2.9 hours

Data adapted from a study on 8-arm PEG-maleimide hydrolysis. The exact rates for this compound may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC-MS

This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different temperatures, in different solvents, or after freeze-thaw cycles).

1. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • For a time-course stability study, aliquot the stock solution and store under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), take an aliquot and dilute it to a final concentration of 1 mg/mL in a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.

2. HPLC-MS Analysis:

  • HPLC System: A reverse-phase HPLC system with UV detection is suitable.

  • Column: A C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.) is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at a wavelength where the maleimide group absorbs (around 300 nm).

    • Mass spectrometry (MS) in positive ion mode to identify the parent compound and any degradation products. The expected mass of this compound and its potential hydrolyzed and oxidized forms should be monitored.

3. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining intact conjugate relative to the initial time point (t=0).

  • Analyze the MS data to identify the masses of any new peaks that appear, which could correspond to degradation products like the hydrolyzed maleimide form or oxidized species.

Visualizations

TroubleshootingWorkflow start Experiment Fails: Low Conjugate Yield check_storage Check Storage Conditions of Solid (-20°C, dry, dark, inert gas?) start->check_storage check_solution_prep Review Solution Preparation (Anhydrous solvent? Freshly made?) start->check_solution_prep check_buffer Verify Reaction Buffer (pH 6.5-7.5? No primary amines/thiols?) start->check_buffer check_storage->check_solution_prep Yes improper_storage Degradation due to improper solid storage check_storage->improper_storage No check_solution_prep->check_buffer Yes hydrolysis_in_solution Maleimide hydrolysis in solution check_solution_prep->hydrolysis_in_solution No buffer_incompatibility Buffer incompatibility/ competing reaction check_buffer->buffer_incompatibility No end Proceed with Optimized Protocol check_buffer->end Yes solution_storage Store solid correctly. Use new vial if needed. improper_storage->solution_storage solution_prep Use fresh anhydrous solvent. Prepare solution immediately before use. hydrolysis_in_solution->solution_prep solution_buffer Use recommended buffers (PBS, MES, HEPES). Adjust pH. buffer_incompatibility->solution_buffer

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

DegradationPathways cluster_main This compound Stability cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway conjugate Intact this compound (Maleimide + Amine) hydrolyzed Hydrolyzed Product (Inactive Maleamic Acid) conjugate->hydrolyzed + H₂O (High pH, Temp) oxidized_peg Oxidized PEG Chain (e.g., aldehydes, carboxylates) conjugate->oxidized_peg + O₂ / Light oxidized_amine Oxidized Amine Group conjugate->oxidized_amine + O₂ / Light

Caption: Major degradation pathways for this compound conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of MC-Peg2-NH2 and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. The choice of linker can determine the therapeutic window of an ADC, making a thorough understanding of the available options essential for successful drug development. This guide provides a detailed, data-supported comparison of two widely used maleimide-based linkers: the traditional, hydrophobic SMCC linker and the more recent, hydrophilic MC-Peg2-NH2 linker.

Executive Summary

Both this compound and SMCC are non-cleavable linkers that facilitate the conjugation of a cytotoxic payload to an antibody via a stable thioether bond with cysteine residues. The primary distinction lies in the incorporation of a short polyethylene glycol (PEG) spacer in the this compound linker, which imparts hydrophilicity. This key difference can lead to significant improvements in the physicochemical properties and in vivo performance of an ADC. While direct head-to-head comparative studies are limited, the available data on PEGylated versus non-PEGylated linkers suggest that this compound may offer advantages in terms of solubility, stability, and pharmacokinetics.

Linker Structures and Properties

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Contains a maleimidocaproyl (MC) group, a two-unit polyethylene glycol (Peg2) spacer, and a terminal amine (NH2) group for payload conjugation.Comprises a succinimide ester for reaction with amines on the payload and a maleimide group for conjugation to the antibody, connected by a cyclohexane ring.
Hydrophilicity Hydrophilic due to the PEG spacer.Hydrophobic due to the cyclohexane and caproyl moieties.
Conjugation Chemistry The maleimide group reacts with thiol groups on cysteine residues of the antibody to form a stable thioether bond. The amine group is used to attach the payload.The NHS ester reacts with an amine on the payload, and the maleimide group reacts with a thiol on the antibody.
Cleavability Non-cleavable.Non-cleavable.

Performance Comparison: A Data-Driven Analysis

Stability

The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. The maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to deconjugation. However, the hydrophilicity of the linker can influence this stability.

A study comparing a miniaturized ADC (affibody-MMAE conjugate) with either an SMCC linker or a long-chain PEG linker demonstrated that the PEGylated conjugate had a significantly longer plasma half-life, suggesting improved stability.[1] While the PEG chain in this study was much larger than the Peg2 in this compound, the trend suggests that even a short PEG spacer can contribute to a more stable microenvironment around the linkage, potentially reducing deconjugation.

Linker TypeADC ModelAnimal ModelKey Stability FindingReference
SMCC (non-PEG)Affibody-MMAEMouseShorter plasma half-life.[1]
PEGylatedAffibody-MMAEMouse2.5 to 11.2-fold longer plasma half-life depending on PEG size.[1][1]
Efficacy

The efficacy of an ADC is a balance between its stability in circulation and its ability to release the payload upon reaching the target tumor cell.

In Vitro Cytotoxicity:

The hydrophilicity of the linker can sometimes influence the in vitro potency of an ADC. In the aforementioned affibody study, the PEGylated conjugates showed a 4.5 to 22-fold reduction in in vitro cytotoxicity compared to the SMCC-linked conjugate.[1] This could be due to steric hindrance from the PEG chain affecting antigen binding or cellular uptake. However, it is important to note that this effect may be less pronounced with the much shorter Peg2 spacer of this compound.

Linker TypeCell LineIC50Reference
SMCC (non-PEG)HER2-positive cellsLower IC50 (higher potency)
PEGylatedHER2-positive cellsHigher IC50 (lower potency)

In Vivo Efficacy:

Despite a potential decrease in in vitro potency, the improved pharmacokinetics of PEGylated ADCs often lead to enhanced in vivo efficacy. The longer circulation time allows for greater accumulation of the ADC in the tumor. In the affibody study, the PEGylated conjugate with the longest half-life demonstrated the most ideal tumor therapeutic ability in an animal model.

Linker TypeAnimal ModelTumor Growth InhibitionReference
SMCC (non-PEG)XenograftLess effective tumor growth inhibition.
PEGylatedXenograftMore effective tumor growth inhibition.
Pharmacokinetics

The hydrophobicity of an ADC can significantly impact its pharmacokinetic profile. Hydrophobic ADCs are more prone to aggregation and rapid clearance from circulation. The PEG spacer in this compound is designed to mitigate this. Studies have consistently shown that PEGylation of ADCs leads to improved pharmacokinetic parameters.

Linker AttributeEffect on PharmacokineticsRationale
Hydrophilic (this compound) - Longer plasma half-life- Lower clearance- Increased Area Under the Curve (AUC)The hydrophilic PEG chain creates a hydration shell around the ADC, reducing non-specific interactions with other proteins and cells, leading to slower clearance.
Hydrophobic (SMCC) - Shorter plasma half-life- Higher clearance- Decreased Area Under the Curve (AUC)The hydrophobic nature can lead to aggregation and faster clearance by the reticuloendothelial system.

Experimental Protocols

To provide a framework for a direct comparison, we outline the key experimental protocols that would be necessary to generate head-to-head data for ADCs constructed with this compound and SMCC linkers.

ADC Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody using either an this compound or SMCC linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.

  • This compound or SMCC-payload conjugate.

  • Conjugation buffer (e.g., PBS with EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Conjugation: React the reduced antibody with a molar excess of the this compound-payload or SMCC-payload conjugate.

  • Quenching: Add a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the ADC using SEC to remove unconjugated payload and other impurities.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma from different species.

Procedure:

  • Incubate the ADC at a specific concentration in plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantify the amount of intact ADC at each time point using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Procedure:

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Procedure:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, naked antibody, this compound ADC, SMCC ADC).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Measure tumor volume regularly.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Visualizing the Concepts

To better illustrate the key processes and logical relationships discussed, the following diagrams are provided.

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Linker-Payload Conjugation cluster_purification Purification & Characterization Antibody Antibody (with disulfide bonds) Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction TCEP TCEP ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Conjugation Linker_Payload This compound or SMCC -Payload Purified_ADC Purified ADC ADC->Purified_ADC SEC DAR DAR Measurement Purified_ADC->DAR

Caption: Workflow for ADC conjugation.

Linker_Properties_Impact cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_outcome Therapeutic Outcome MC_Peg2_NH2 This compound (Hydrophilic) Solubility Solubility MC_Peg2_NH2->Solubility Increases Stability Stability MC_Peg2_NH2->Stability Potentially Increases PK Pharmacokinetics MC_Peg2_NH2->PK Improves SMCC SMCC (Hydrophobic) SMCC->Solubility Decreases SMCC->Stability Baseline SMCC->PK Standard Efficacy Efficacy Solubility->Efficacy Toxicity Toxicity Solubility->Toxicity Reduces Aggregation Stability->Efficacy Increases Stability->Toxicity Reduces Off-Target PK->Efficacy Increases Tumor Exposure PK->Toxicity Influences

Caption: Impact of linker properties on ADC performance.

Conclusion

The choice between this compound and SMCC linkers represents a key decision in ADC design, balancing the established utility of a traditional linker with the potential advantages of a more modern, hydrophilic alternative. While direct comparative data is still emerging, the body of evidence surrounding PEGylation in ADCs strongly suggests that the hydrophilic nature of the this compound linker can lead to improved solubility, stability, and pharmacokinetic properties. These advantages may translate to enhanced in vivo efficacy and a wider therapeutic window compared to ADCs constructed with the hydrophobic SMCC linker. For drug developers, the selection should be guided by the specific properties of the antibody and payload, with the understanding that a more hydrophilic linker like this compound may offer a path to a more developable and effective ADC.

References

The Ascendancy of Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the architecture of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. This guide provides an objective comparison of non-cleavable linkers, with a focus on structures like MC-Peg2-NH2, against their cleavable counterparts, supported by representative experimental data and detailed methodologies.

Non-cleavable linkers represent a significant advancement in ADC technology, offering enhanced stability and a distinct mechanism of action compared to traditional cleavable linkers.[1][2] Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component following internalization into the target cancer cell.[2][3] This fundamental difference in payload delivery underpins the primary advantages of non-cleavable linkers: increased plasma stability, an improved therapeutic window, and reduced off-target toxicity.[2]

The incorporation of a polyethylene glycol (PEG) chain, as seen in this compound, further enhances the physicochemical properties of the ADC. PEGylation can improve solubility, reduce aggregation, and prolong circulation time, contributing to a more favorable pharmacokinetic profile.

Comparative Performance: Non-Cleavable vs. Cleavable Linkers

The decision to employ a non-cleavable linker is guided by preclinical data evaluating cytotoxicity, plasma stability, and in vivo efficacy. While specific head-to-head comparative data for this compound is not extensively available in the public domain, the following tables summarize representative data illustrating the performance characteristics of ADCs with non-cleavable linkers against those with cleavable linkers.

In Vitro Cytotoxicity

The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50) against target cancer cell lines. Lower IC50 values indicate greater potency.

Linker TypePayloadTarget Cell LineRepresentative IC50 (ng/mL)Reference
Non-Cleavable (e.g., SMCC) DM1HER2+ Breast Cancer15 - 50
Cleavable (e.g., vc-PAB)MMAECD30+ Lymphoma5 - 20
Non-Cleavable (PEGylated) MMAEHER2+ Gastric Cancer25 - 80
Cleavable (Hydrazone)DoxorubicinCD22+ Leukemia10 - 30

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line.

Plasma Stability

The stability of an ADC in circulation is crucial to minimize premature payload release and associated off-target toxicity.

Linker TypeRepresentative Plasma Stability (% Intact ADC after 7 days)Reference
Non-Cleavable (e.g., MCC) > 95%
Cleavable (Disulfide)60 - 80%
Non-Cleavable (PEGylated) > 95%
Cleavable (Hydrazone)50 - 70%

Note: Stability is typically assessed in human or murine plasma and can vary based on the specific linker chemistry.

In Vivo Efficacy

Tumor growth inhibition (TGI) studies in xenograft models provide a critical measure of an ADC's in vivo anti-cancer activity.

Linker TypePayloadXenograft ModelRepresentative Tumor Growth Inhibition (%)Reference
Non-Cleavable (e.g., SMCC) DM1HER2+ Breast Cancer80 - 100%
Cleavable (e.g., vc-PAB)MMAECD30+ Lymphoma70 - 90%
Non-Cleavable (PEGylated) DM1EGFR+ Colorectal Cancer75 - 95%
Cleavable (Disulfide)DM4CD56+ Multiple Myeloma60 - 80%

Note: TGI is dependent on the dose, dosing schedule, and the specific tumor model used.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the different concentrations to the wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Seed Cells in 96-well Plate B Add Serial Dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add MTT Reagent C->D E Add Solubilization Buffer D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the ability of an ADC to inhibit tumor growth in an animal model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and isotype control antibody

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Dosing: Administer the ADC, vehicle, or control antibody according to the predetermined dosing schedule (e.g., intravenously, once a week).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

G cluster_workflow Experimental Workflow: In Vivo Efficacy Study A Implant Tumor Cells B Allow Tumor Growth A->B C Randomize Mice into Groups B->C D Administer ADC/Controls C->D E Monitor Tumor Volume & Body Weight D->E F Analyze Tumor Growth Inhibition E->F

Caption: Experimental workflow for an in vivo efficacy study.

Mechanism of Action and Signaling Pathways

The cytotoxic payloads commonly conjugated via non-cleavable linkers, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), exert their anti-cancer effects by disrupting microtubule dynamics.

Tubulin Polymerization Inhibition

Upon internalization and lysosomal degradation of the ADC, the payload (e.g., MMAE or DM1) is released into the cytoplasm. These potent cytotoxic agents bind to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, as the cell is unable to form a functional mitotic spindle necessary for cell division. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_pathway Signaling Pathway: Tubulin Polymerization Inhibition ADC ADC Internalization & Lysosomal Degradation Payload Released Payload (e.g., MMAE, DM1) ADC->Payload Tubulin Tubulin Dimers Payload->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibition of Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by ADC payloads.

Conclusion

Non-cleavable linkers offer a compelling strategy in ADC design, primarily due to their enhanced plasma stability which translates to a wider therapeutic window and reduced off-target toxicities. The incorporation of hydrophilic moieties like PEG can further optimize the pharmacokinetic properties of these conjugates. While direct comparative data for every specific non-cleavable linker is not always available, the overarching principles of their mechanism of action and performance characteristics provide a strong rationale for their continued development and application in the next generation of targeted cancer therapies. The selection of an appropriate linker remains a critical decision that must be guided by rigorous preclinical evaluation tailored to the specific antibody, payload, and cancer indication.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window of the ADC. This guide provides an objective comparison of these two major linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases like cathepsin B, abundant in cancer cells.[]

  • pH-sensitive linkers: Linkers containing hydrazone bonds are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[3]

Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), are highly stable and lack a specific cleavage site.[3] The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization. This process releases the payload still attached to the linker and an amino acid residue from the antibody.

Diagram of Cleavable Linker Mechanism of Action

cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Intact ADC (Stable Linker) ADC_bound ADC Binds to Tumor Antigen ADC_stable->ADC_bound Tumor Targeting Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Endosome Endosome (Lower pH) Internalization->Endosome Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Enzymatic or pH-mediated Cleavage Payload_action Payload Exerts Cytotoxic Effect Payload_release->Payload_action Bystander_effect Membrane-Permeable Payload Diffuses Out Payload_release->Bystander_effect Neighboring_cell Neighboring Tumor Cell Bystander_effect->Neighboring_cell Bystander Killing

Caption: Mechanism of a cleavable linker ADC.

Diagram of Non-Cleavable Linker Mechanism of Action

cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Intact ADC (Highly Stable Linker) ADC_bound ADC Binds to Tumor Antigen ADC_stable->ADC_bound Tumor Targeting Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation Metabolite_release Release of Payload- Linker-Amino Acid Metabolite Degradation->Metabolite_release Metabolite_action Metabolite Exerts Cytotoxic Effect Metabolite_release->Metabolite_action

Caption: Mechanism of a non-cleavable linker ADC.

Performance Comparison: A Data-Driven Overview

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

Linker TypeADC ExampleCell LineTarget AntigenIC50 (ng/mL)Reference
CleavableTrastuzumab-vc-MMAESK-BR-3HER2~10Compiled from multiple sources
Non-cleavableTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3HER2~20Compiled from multiple sources

Note: Direct comparison of IC50 values can be influenced by the specific payload used and the drug-to-antibody ratio (DAR).

The Bystander Effect

A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors. Non-cleavable linkers typically do not induce a significant bystander effect as the released payload-linker-amino acid complex is often charged and membrane-impermeable.

Linker TypeADCAntigen-Positive CellsAntigen-Negative CellsBystander KillingReference
CleavableTrastuzumab-vc-seco-DUBAHER2+HER2-Significant
Non-cleavableTrastuzumab-smcc-DM1 (T-DM1)HER2+HER2-Minimal
Plasma Stability

The stability of the linker in circulation is crucial for minimizing off-target toxicity. Non-cleavable linkers generally exhibit higher plasma stability.

Linker TypeLinker ExamplePayload% Intact ADC after 7 days in human plasmaReference
CleavableValine-Citrulline (vc)MMAEVariable, can be lowerCompiled from multiple sources
Non-cleavableSMCCDM1Generally >90%Compiled from multiple sources

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Workflow for In Vitro Cytotoxicity Assay

Cell_seeding Seed cancer cells in 96-well plate ADC_treatment Treat cells with serial dilutions of ADC Cell_seeding->ADC_treatment Incubation Incubate for 72-96 hours ADC_treatment->Incubation MTT_addition Add MTT reagent Incubation->MTT_addition Formazan_formation Viable cells convert MTT to formazan MTT_addition->Formazan_formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_formation->Solubilization Absorbance_reading Read absorbance at 570 nm Solubilization->Absorbance_reading IC50_determination Plot dose-response curve and calculate IC50 Absorbance_reading->IC50_determination

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in a complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Protocol:

  • Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells in a 96-well plate. As a control, seed the Ag- cells alone.

  • ADC Treatment: Treat the co-cultures and the monoculture of Ag- cells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Plasma Stability Assay (ELISA-based)

This assay quantifies the amount of intact ADC remaining in plasma over time.

Protocol:

  • ADC Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Coating: Coat a 96-well microplate with the target antigen and incubate overnight. Block the plate to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Data Analysis: Measure the signal intensity using a plate reader. Calculate the concentration of intact ADC at each time point relative to the initial concentration to determine the stability profile.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical determinant of the therapeutic properties of an ADC. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors, but may also lead to increased off-target toxicity if the linker is not sufficiently stable in circulation. Non-cleavable linkers generally provide superior plasma stability and a better safety profile by restricting payload release to the target cells, but their efficacy is highly dependent on efficient ADC internalization and lysosomal processing, and they lack a significant bystander effect.

Ultimately, the optimal linker choice depends on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. A thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design and development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to In Vitro Stability of MC-Peg2-NH2 Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. The linker, connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. This guide provides a comparative analysis of the in vitro stability of ADCs featuring the MC-Peg2-NH2 linker, with a focus on plasma and lysosomal stability assays.

The this compound linker is a non-cleavable linker that combines a maleimidocaproyl (MC) moiety for conjugation to cysteine residues on the antibody, a two-unit polyethylene glycol (Peg2) spacer, and an amine group (NH2) for payload attachment. The maleimide group forms a stable thioether bond with cysteine residues. The PEG spacer enhances hydrophilicity, which can improve solubility and pharmacokinetic properties.[1] As a non-cleavable linker, it relies on the complete degradation of the antibody in the lysosome to release the payload.[2][]

Comparative Analysis of Linker Stability

The choice of linker significantly impacts the stability and therapeutic window of an ADC. While cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers like this compound offer enhanced stability in circulation.[2][]

Plasma Stability:

A crucial aspect of ADC development is ensuring stability in systemic circulation to minimize premature payload release and associated off-target toxicity. Maleimide-based linkers, such as the "MC" component of this compound, are known to form stable covalent bonds with thiols on antibodies. However, they can be susceptible to a retro-Michael reaction, leading to deconjugation. The stability of this linkage can be influenced by the local microenvironment on the antibody. The inclusion of a hydrophilic PEG spacer can also impact the overall stability and pharmacokinetic profile of the ADC.

Lysosomal Stability and Payload Release:

For non-cleavable linkers like this compound, the entire ADC must be internalized and trafficked to the lysosome for the payload to be released. The release mechanism involves the complete degradation of the antibody backbone by lysosomal proteases, liberating the payload still attached to the linker and a single amino acid residue. This process is in contrast to cleavable linkers, such as the commonly used valine-citrulline (Val-Cit) linker, which are designed to be cleaved by specific lysosomal enzymes like Cathepsin B.

Quantitative Data Comparison

Direct quantitative in vitro stability data for the this compound linker in head-to-head comparisons with other linkers is limited in publicly available literature. However, we can infer its likely performance based on data from structurally similar linkers.

Table 1: Comparison of In Vitro Plasma Stability of Different ADC Linkers

Linker TypeADC ModelMatrixTime Point% Intact ADC / Payload ReleaseReference
Maleimide-based (general) Trastuzumab-vc-MMAERat Plasma7 days~75% reduction in bound drug
Val-Cit (cleavable) anti-CD79b-MMAERat Plasma12 daysRapid payload loss
Val-Cit (cleavable) Trastuzumab-vc-MMAEMouse Plasma7 daysSignificant payload release
Non-cleavable (e.g., SMCC) Trastuzumab emtansine (T-DM1)Human Plasma-High stability
Exo-linker (cleavable) Trastuzumab-ExatecanRat Plasma7 days~50% decrease in DAR for T-DXd, greater retention for Exo-linker ADC
Asn-containing (cleavable) anti-HER2-Asn-PABC-MMAEMouse Plasma-Similar plasma stability to traditional designs

Table 2: Comparison of Lysosomal Processing of Different ADC Linkers

Linker TypeAssay SystemTime PointObservationReference
Val-Cit (cleavable) Human Liver S9 Fraction24 hoursSteady cleavage, reaching a plateau after 3 days
Deruxtecan (GGFG - cleavable) Human Lysosomal Extract4 hours~50% cleavage
Mafodotin (non-cleavable) Human Lysosomal ExtractUp to 7 daysNo released toxin observed
Asn-containing (cleavable) Rat/Human Liver Lysosomes-Specifically cleaved by legumain
Non-cleavable (general) --Relies on complete antibody degradation for payload release

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of an this compound linked ADC in plasma from various species by measuring the amount of intact ADC and released payload over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation for Released Payload Analysis (LC-MS/MS):

    • Add cold acetonitrile to the plasma aliquots to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • Sample Preparation for Intact ADC Analysis (Immuno-capture LC-MS):

    • Use an anti-human Fc antibody or antigen-coated magnetic beads to capture the ADC from the plasma.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the intact ADC.

  • Analysis:

    • LC-MS/MS: Quantify the free payload in the supernatant using a standard curve.

    • LC-MS: Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) and the presence of deconjugated antibody.

In Vitro Lysosomal Stability Assay

Objective: To evaluate the processing of an this compound linked ADC in a lysosomal environment and quantify the release of the payload-linker-amino acid catabolite.

Methodology:

  • Lysosome Incubation: Incubate the ADC (e.g., 10-20 µg) with isolated liver lysosomes (e.g., rat or human) in a suitable assay buffer at 37°C.

  • Time Points: Collect samples at different time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Centrifuge the samples to pellet lysosomal debris.

    • Collect the supernatant containing the released catabolites.

  • Analysis (LC-MS/MS):

    • Develop an LC-MS/MS method to detect and quantify the expected payload-linker-amino acid catabolite.

    • Use a synthetic standard of the catabolite to generate a standard curve for quantification.

Visualizations

experimental_workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay plasma_start Incubate ADC in Plasma (37°C) plasma_tp Collect Aliquots at Time Points plasma_start->plasma_tp plasma_process Sample Processing plasma_tp->plasma_process plasma_payload Protein Precipitation (Acetonitrile) plasma_process->plasma_payload For Free Payload plasma_adc Immuno-capture of ADC plasma_process->plasma_adc For Intact ADC plasma_analysis_payload LC-MS/MS for Free Payload plasma_payload->plasma_analysis_payload plasma_analysis_adc LC-MS for Intact ADC (DAR) plasma_adc->plasma_analysis_adc lyso_start Incubate ADC with Lysosomes (37°C) lyso_tp Collect Samples at Time Points lyso_start->lyso_tp lyso_quench Quench Reaction lyso_tp->lyso_quench lyso_process Centrifuge and Collect Supernatant lyso_quench->lyso_process lyso_analysis LC-MS/MS for Catabolite Quantification lyso_process->lyso_analysis

Caption: Workflow for in vitro plasma and lysosomal stability assays of ADCs.

payload_release_pathway cluster_cleavable Cleavable Linker (e.g., Val-Cit) cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) c_adc ADC Internalization c_lysosome Trafficking to Lysosome c_adc->c_lysosome c_cleavage Enzymatic Cleavage (e.g., Cathepsin B) c_lysosome->c_cleavage c_release Payload Release c_cleavage->c_release nc_adc ADC Internalization nc_lysosome Trafficking to Lysosome nc_adc->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_release Payload-Linker-Amino Acid Release nc_degradation->nc_release

Caption: Payload release mechanisms for cleavable vs. non-cleavable ADC linkers.

References

A Comparative Guide to the In Vivo Performance of MC-Peg2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the expected in vivo performance of maleimide-cysteine (MC) conjugates featuring a short di-ethylene glycol (Peg2) spacer and a terminal amine (NH2). The in vivo behavior of such conjugates is critically influenced by two key components: the stability of the maleimide-thiol linkage and the length of the polyethylene glycol (PEG) spacer. This document compares the characteristics of this specific conjugate class with common alternatives, supported by experimental data from relevant studies.

Executive Summary

The covalent bond formed between a maleimide and a cysteine thiol, while widely used in bioconjugation, is susceptible to a retro-Michael reaction in vivo.[1][2] This can lead to premature cleavage of the conjugate and potential off-target effects.[3][4] The short Peg2 linker in an MC-Peg2-NH2 conjugate is generally insufficient to significantly improve the pharmacokinetic profile of the conjugated molecule, as longer PEG chains are typically required to enhance circulation half-life and reduce clearance.[5] Therefore, while this compound can be a useful tool for certain applications, its in vivo performance may be suboptimal where long-term stability and extended circulation are required. This guide explores these limitations and presents more stable and effective alternatives.

Data Presentation: Comparative In Vivo Performance Metrics

The following tables summarize quantitative data from preclinical studies, comparing key performance indicators of different linker technologies.

Table 1: In Vivo Stability of Maleimide-Cysteine Conjugates

Linker TypeConjugateModelKey FindingReference
Conventional MaleimideAntibody-Drug Conjugate (ADC)RatSusceptible to retro-Michael reaction, leading to payload loss.
Conventional MaleimideMaleimide-PEG ConjugateIn vitro (with Glutathione)Less than 70% of the conjugate remained intact after 7 days, indicating susceptibility to thiol exchange.
Self-Stabilizing MaleimideDi-amimopropionic acid (DPR)-based ADCIn vivoEnhanced stability and intra-tumoral drug delivery compared to conventional maleimide linkers.
Hydrolyzed MaleimideRing-opened thiosuccinimide ADCIn vitroHydrolyzed ring-opened products are stabilized toward cleavage with half-lives of over two years.
Mono-sulfone-PEGHemoglobin ConjugateIn vitro (with Glutathione)Over 90% of the conjugate remained intact after 7 days, showing significantly greater stability than the maleimide-PEG counterpart.
Thiazine LinkerPeptide ConjugateIn vitro (with Glutathione)Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.

Table 2: Impact of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Antibody-Drug ConjugatePEG8Sufficient to shield hydrophobic moieties and minimize non-specific clearance. Pharmacokinetics approximated that of the parent antibody.
Antibody-Drug Conjugate< PEG8Faster plasma clearance compared to conjugates with longer PEG chains.

Key Signaling Pathways and Mechanisms

The primary mechanism affecting the in vivo stability of this compound conjugates is the retro-Michael reaction. This chemical process is not a signaling pathway in the biological sense but a chemical degradation pathway.

cluster_0 In Vivo Environment Endogenous_Thiol Endogenous Thiol (e.g., Glutathione, Albumin) Thiol_Exchange_Product Thiol Exchange Product (Off-target Conjugate) Endogenous_Thiol->Thiol_Exchange_Product MC_Conjugate Maleimide-Cysteine Conjugate (Thiosuccinimide Adduct) Reformed_Maleimide Reformed Maleimide (Deconjugated) MC_Conjugate->Reformed_Maleimide Retro-Michael Reaction Reformed_Maleimide->Thiol_Exchange_Product Reaction with Endogenous Thiol

Caption: Retro-Michael reaction leading to in vivo instability of maleimide-cysteine conjugates.

Experimental Protocols

In Vivo Stability Assessment via Thiol Exchange

Objective: To evaluate the stability of a maleimide-cysteine conjugate in the presence of a competing thiol, mimicking in vivo conditions.

Methodology:

  • Conjugate Preparation: Synthesize the this compound conjugate with the molecule of interest (e.g., a peptide or small molecule).

  • Incubation: Incubate the conjugate at a defined concentration (e.g., 1 mg/mL) in phosphate-buffered saline (PBS), pH 7.4, at 37°C.

  • Thiol Challenge: Add a competing thiol, such as glutathione (GSH), to the incubation mixture at a physiologically relevant concentration (e.g., 1 mM).

  • Time-Point Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to quantify the amount of intact conjugate and any deconjugated or thiol-exchanged products.

  • Data Interpretation: Calculate the half-life of the conjugate under these conditions. A shorter half-life indicates lower stability.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the circulation half-life and clearance rate of the conjugate in vivo.

Methodology:

  • Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old.

  • Conjugate Administration: Administer the this compound conjugate intravenously (IV) via the tail vein at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the saphenous or tail vein at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for protein conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).

Experimental Workflow Diagram

cluster_0 In Vitro Stability cluster_1 In Vivo Pharmacokinetics Conjugate_Prep_Vitro Conjugate Preparation Incubation_GSH Incubation with Glutathione (37°C, pH 7.4) Conjugate_Prep_Vitro->Incubation_GSH Sampling_Vitro Time-Point Sampling Incubation_GSH->Sampling_Vitro Analysis_Vitro RP-HPLC or MS Analysis Sampling_Vitro->Analysis_Vitro Half_Life_Calc Half-Life Calculation Analysis_Vitro->Half_Life_Calc Conjugate_Prep_Vivo Conjugate Preparation IV_Admin IV Administration to Rodents Conjugate_Prep_Vivo->IV_Admin Blood_Sampling Blood Sampling at Time Points IV_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Quantification ELISA or LC-MS Quantification Plasma_Prep->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for assessing in vitro stability and in vivo pharmacokinetics of bioconjugates.

Discussion and Alternatives

The primary drawback of the maleimide-cysteine linkage is its reversibility in the presence of endogenous thiols like glutathione and albumin. This can lead to the premature release of the conjugated molecule, potentially reducing efficacy and causing off-target toxicity. For applications requiring high in vivo stability, several alternative strategies have been developed:

  • Self-Stabilizing Maleimides: These next-generation maleimides are designed to undergo intramolecular reactions that stabilize the thioether bond, preventing the retro-Michael reaction.

  • Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed after conjugation. The resulting ring-opened product is significantly more stable and not susceptible to thiol exchange.

  • Alternative Chemistries: Other cysteine-reactive chemistries, such as those based on mono-sulfones, can form more stable linkages compared to maleimides. Thiazine-forming linkers also show enhanced stability.

The short Peg2 spacer in this compound conjugates offers minimal steric shielding and is unlikely to significantly alter the pharmacokinetic properties of most molecules. Studies have consistently shown that longer PEG chains (typically >8 PEG units or several kDa) are necessary to prolong circulation half-life, reduce renal clearance, and decrease immunogenicity. For molecules that suffer from rapid clearance, a longer PEG chain is a more effective choice.

Conclusion

This compound conjugates are suitable for in vitro applications or in vivo studies where long-term stability and extended circulation are not primary requirements. However, for therapeutic applications, the inherent instability of the maleimide-cysteine bond and the short length of the Peg2 spacer present significant limitations. Researchers and drug developers should consider alternative, more stable linker technologies and optimized PEGylation strategies to improve the in vivo performance of their bioconjugates. The data and protocols presented in this guide offer a framework for making informed decisions in the design and assessment of such molecules.

References

The Influence of Short-Chain PEGylation on ADC Pharmacokinetics: A Comparative Guide Featuring MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. The inclusion of polyethylene glycol (PEG) chains in linker design is a well-established strategy to modulate the physicochemical properties of ADCs, often leading to an improved therapeutic window. This guide provides a comparative analysis of the pharmacokinetic profiles of ADCs, with a focus on the potential impact of a short, discrete PEG linker, MC-Peg2-NH2.

While direct, head-to-head comparative pharmacokinetic data for an ADC utilizing the this compound linker is not extensively available in the public domain, we can infer its likely performance by examining a well-characterized non-PEGylated ADC and understanding the established principles of PEGylation. This guide will use the widely studied MC-Val-Cit-PABC-MMAE linker-payload as a baseline for comparison and discuss the expected modulatory effects of incorporating a Peg2 moiety.

Data Presentation: Comparative Pharmacokinetic Parameters

To establish a baseline for comparison, the following table summarizes the pharmacokinetic parameters for an ADC using the non-PEGylated, cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PABC), conjugated to monomethyl auristatin E (MMAE). These parameters are representative of this class of ADCs and are measured for three key analytes: the total antibody, the antibody-conjugated drug (in this case, antibody-conjugated MMAE), and the unconjugated (free) payload.

Table 1: Representative Pharmacokinetic Parameters of a Non-PEGylated ADC (MC-Val-Cit-PABC-MMAE)

AnalyteParameterValue (Unit)SpeciesReference
Total AntibodyHalf-life (t½)~150-200 (h)Rat/Monkey[1][2]
Clearance (CL)~0.2-0.5 (mL/h/kg)Rat/Monkey[1][2]
Volume of Distribution (Vd)~40-60 (mL/kg)Rat/Monkey[1]
Antibody-Conjugated MMAEHalf-life (t½)~100-150 (h)Rat/Monkey
Clearance (CL)~0.3-0.7 (mL/h/kg)Rat/Monkey
Unconjugated MMAEHalf-life (t½)~20-40 (h)Rat/Monkey
CmaxVaries with doseRat/Monkey

Expected Impact of the this compound Linker on Pharmacokinetic Profile

The introduction of a hydrophilic PEG spacer, even a short one like the two-unit PEG in this compound, is anticipated to favorably alter the pharmacokinetic properties of an ADC compared to a non-PEGylated counterpart. The primary reasons for these anticipated improvements include:

  • Increased Hydrophilicity: The PEG chain can shield the often hydrophobic drug-linker, reducing the propensity for aggregation and non-specific interactions.

  • Improved Solubility and Stability: Enhanced water solubility can lead to better formulation properties and improved stability in circulation.

  • Reduced Immunogenicity: The PEG moiety can mask potential immunogenic epitopes on the linker-payload.

Based on these principles, the following qualitative changes to the pharmacokinetic parameters presented in Table 1 would be expected for an ADC utilizing an this compound linker:

  • Increased Half-life (t½): The hydrophilic nature of the PEG linker is expected to reduce clearance, thereby prolonging the circulation time of the ADC.

  • Decreased Clearance (CL): Reduced non-specific uptake and elimination are anticipated due to the shielding effect of the PEG chain.

  • Potentially Altered Volume of Distribution (Vd): The change in hydrophilicity may influence the tissue distribution of the ADC.

It is crucial to note that the optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody-payload combination. While longer PEG chains can offer greater pharmacokinetic benefits, they may also sometimes lead to decreased in vitro potency. A short linker like this compound may offer a balance between improved pharmacokinetics and maintained potency.

Experimental Protocols

A robust in vivo pharmacokinetic study is essential to definitively characterize and compare ADCs with different linkers. The following is a representative, detailed protocol for a preclinical pharmacokinetic study of an MMAE-containing ADC in rodents.

Protocol: In Vivo Pharmacokinetic Study of an MMAE-Containing ADC in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. ADC Administration:

  • Formulation: Reconstitute the lyophilized ADC in sterile Water for Injection to the desired concentration.

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.

3. Blood Sampling:

  • Time Points: Collect blood samples (~100 µL) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours).

  • Collection: Collect blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

4. Bioanalytical Methods:

  • Total Antibody Quantification (ELISA):

    • Coat a 96-well plate with the target antigen.

    • Block non-specific binding sites.

    • Add diluted plasma samples and standards.

    • Detect the bound ADC with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

    • Add substrate and measure the absorbance to determine the concentration.

  • Antibody-Conjugated MMAE Quantification (ELISA):

    • Coat a 96-well plate with an anti-MMAE antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and standards.

    • Detect the captured ADC with an HRP-conjugated anti-human IgG antibody.

    • Add substrate and measure the absorbance.

  • Unconjugated MMAE Quantification (LC-MS/MS):

    • Precipitate proteins from plasma samples (e.g., with acetonitrile).

    • Separate the supernatant and dry it under nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

    • Inject the sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification against a standard curve.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate key PK parameters (t½, CL, Vd, AUC) for each analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the signaling pathway of the MMAE payload.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_model Animal Model Selection (Sprague-Dawley Rats) acclimatization Acclimatization (≥ 7 days) dosing ADC Administration (Single IV Dose) acclimatization->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep elisa ELISA Analysis (Total Ab & acMMAE) plasma_prep->elisa lcms LC-MS/MS Analysis (Unconjugated MMAE) plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (NCA) elisa->pk_analysis lcms->pk_analysis

Caption: Experimental workflow for an in vivo ADC pharmacokinetic study.

signaling_pathway cluster_adc_delivery ADC Delivery & Payload Release cluster_cellular_effect Cellular Effect adc ADC in Circulation binding Antigen Binding & Internalization adc->binding lysosome Lysosomal Trafficking binding->lysosome release Payload Release (MMAE) lysosome->release tubulin Tubulin Polymerization Inhibition release->tubulin g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest apoptosis Apoptosis Induction g2m_arrest->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

Caption: Signaling pathway of MMAE-induced tumor cell death.

References

A Comparative Analysis of PEGylated vs. Non-PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical decision that profoundly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of PEGylated and non-PEGylated linkers, supported by experimental data, to inform the rational design of next-generation biologics.

The linker, a seemingly simple bridge between a targeting moiety and a payload, plays a multifaceted role. It must be stable in circulation to prevent premature drug release, yet allow for efficient payload delivery at the target site. The introduction of polyethylene glycol (PEG) chains into linker structures—a strategy known as PEGylation—has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide will delve into a comparative analysis of these two linker types, offering insights into their respective advantages and disadvantages.

Key Differences at a Glance: PEGylated vs. Non-PEGylated Linkers

FeaturePEGylated LinkersNon-PEGylated Linkers
Solubility Significantly increased, especially for hydrophobic payloads.[][4]Dependent on the intrinsic properties of the linker and payload; can be a limiting factor.[5]
Pharmacokinetics Generally prolonged half-life and reduced clearance.Shorter half-life and faster clearance.
Immunogenicity Can be reduced by shielding epitopes on the protein or payload.Potential for immunogenicity is dependent on the linker and payload components.
Stability Can enhance the stability of the overall conjugate.Stability is dependent on the specific chemical structure of the linker.
Drug-to-Antibody Ratio (DAR) Allows for higher DARs without promoting aggregation.High DARs can lead to aggregation and faster clearance, especially with hydrophobic payloads.
Manufacturing Can introduce complexity and heterogeneity (polydispersity).Often more straightforward synthesis and a more homogenous product.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key performance metrics of bioconjugates.

Table 1: Impact of PEGylation on Pharmacokinetics

ConjugateLinker TypeHalf-life (t½)Clearance RateFold Change in Half-life (vs. Non-PEGylated)Reference
ZHER2-Affibody-MMAENon-PEGylated (SMCC)19.6 min-1.0
ZHER2-Affibody-MMAEPEGylated (4 kDa PEG)49 min (2.5-fold increase)-2.5
ZHER2-Affibody-MMAEPEGylated (10 kDa PEG)219.5 min (11.2-fold increase)-11.2
Non-binding IgG-MMAENon-PEGylated-~8.5 mL/kg/day1.0
Non-binding IgG-MMAEPEGylated (PEG8)-~2.5 mL/kg/day0.29
Non-binding IgG-MMAEPEGylated (PEG24)-~2.5 mL/kg/day0.29

Table 2: Effect of PEGylation on In Vitro Cytotoxicity

ConjugateLinker TypeIC50 (Half maximal inhibitory concentration)Fold Change in Cytotoxicity (vs. Non-PEGylated)Reference
ZHER2-Affibody-MMAENon-PEGylated (SMCC)0.45 nM1.0
ZHER2-Affibody-MMAEPEGylated (4 kDa PEG)2.02 nM4.5 (Reduction)
ZHER2-Affibody-MMAEPEGylated (10 kDa PEG)9.9 nM22 (Reduction)

It is important to note that while longer PEG chains can significantly enhance pharmacokinetic properties, they may also lead to a decrease in in vitro potency, a trade-off that requires careful consideration during the design phase.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic activity of the bioconjugates against a target cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PEGylated and non-PEGylated bioconjugates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated bioconjugates in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Pharmacokinetic (PK) Analysis in Animal Models

This protocol outlines the procedure for evaluating the pharmacokinetic profile of bioconjugates in rodents.

Materials:

  • PEGylated and non-PEGylated bioconjugates

  • Animal model (e.g., BALB/c mice)

  • Syringes and needles for intravenous (IV) administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA kit or other analytical method for quantifying the bioconjugate in plasma

  • Pharmacokinetic analysis software

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the PEGylated or non-PEGylated bioconjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA.

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the comparative analysis of PEGylated and non-PEGylated linkers.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Biophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis synth_peg PEGylated Linker Conjugation char Purity, DAR, Stability synth_peg->char synth_nonpeg Non-PEGylated Linker Conjugation synth_nonpeg->char invitro Cytotoxicity Assay (e.g., MTT) char->invitro pk Pharmacokinetic Analysis invitro->pk efficacy Tumor Growth Inhibition pk->efficacy analysis Compare Efficacy, Safety, and PK Profiles efficacy->analysis end end analysis->end Select Optimal Linker start Start: Design Linkers start->synth_peg start->synth_nonpeg

Caption: Experimental workflow for the comparative analysis of linkers.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Payload (Drug) lysosome->payload 4. Payload Release (Linker Cleavage) dna DNA Damage & Apoptosis payload->dna 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The choice between a PEGylated and a non-PEGylated linker is not a one-size-fits-all decision and depends heavily on the specific characteristics of the antibody, the payload, and the therapeutic application. PEGylated linkers offer significant advantages in improving the solubility and pharmacokinetic profile of bioconjugates, which can lead to enhanced in vivo efficacy. However, this can sometimes come at the cost of reduced in vitro potency. Non-PEGylated linkers, while potentially simpler to synthesize and less likely to interfere with binding, may be more suitable for payloads that are inherently more hydrophilic or when a shorter half-life is desired. A thorough and systematic evaluation, as outlined in this guide, is essential for the rational design and selection of the optimal linker to maximize the therapeutic index of a bioconjugate.

References

Evaluating the Bystander Effect of MC-Peg2-NH2 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely dependent on their ability to kill target antigen-expressing cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, plays a crucial role in enhancing anti-tumor activity, especially in heterogeneous tumors.[1][] This guide provides a comprehensive evaluation of the bystander effect potential of ADCs utilizing the MC-Peg2-NH2 linker, a non-cleavable linker technology, in comparison to ADCs with cleavable linkers.

The Critical Role of the Linker in the Bystander Effect

The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce a bystander effect.[3][4] Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct mechanisms of payload release that directly impact the potential for bystander killing.

This compound: A Non-Cleavable Linker

This compound is a derivative of the maleimidocaproyl (MC) linker, a commonly used non-cleavable linker.[5] Non-cleavable linkers are designed to be stable in the bloodstream and only release the payload upon lysosomal degradation of the antibody within the target cell. This process results in the release of the payload attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is typically charged and membrane-impermeable, thus limiting its ability to diffuse out of the target cell and kill neighboring cells. Consequently, ADCs with non-cleavable linkers like this compound are generally considered to have a minimal to negligible bystander effect.

Cleavable Linkers: Enabling the Bystander Effect

In contrast, cleavable linkers are designed to release the payload in its original, potent form upon encountering specific conditions within the tumor microenvironment or inside the tumor cell, such as low pH or the presence of certain enzymes like cathepsins. If the released payload is membrane-permeable, it can diffuse into adjacent antigen-negative cells and induce apoptosis, leading to a potent bystander effect. A widely used example of a cleavable linker is the valine-citrulline (Val-Cit) linker, which is cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.

Comparative Analysis: this compound ADCs vs. Cleavable Linker ADCs

The following table summarizes the key differences in the bystander effect potential between ADCs utilizing this compound (as a representative non-cleavable linker) and those with cleavable linkers.

FeatureThis compound ADC (Non-Cleavable)Cleavable Linker ADC (e.g., Val-Cit)
Payload Release Mechanism Lysosomal degradation of the antibodyEnzymatic (e.g., Cathepsin B) or chemical (e.g., pH) cleavage
Released Payload Form Payload-linker-amino acid complex (charged, membrane-impermeable)Unmodified, parent payload (often neutral, membrane-permeable)
Bystander Effect Potential Low to negligibleHigh
Therapeutic Advantage Increased stability in circulation, potentially lower off-target toxicity.Enhanced efficacy in heterogeneous tumors with varied antigen expression.
Ideal Tumor Target Homogeneous tumors with high and uniform antigen expression.Heterogeneous tumors with both antigen-positive and antigen-negative cells.

Quantitative Data on Bystander Effect

ADCLinker TypePayloadBystander Killing of HER2-Negative Cells (in co-culture with HER2-positive cells)
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)DM1 (maytansinoid)No significant killing observed.
Trastuzumab deruxtecan (T-DXd)Cleavable (peptide-based)DXd (topoisomerase I inhibitor)Significant killing of HER2-negative bystander cells observed.

This table is a summary of findings from multiple sources and is for illustrative purposes.

Experimental Protocols for Evaluating the Bystander Effect

Two primary in vitro assays are used to evaluate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.

Co-Culture Bystander Effect Assay

Objective: To determine the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.

    • Select an antigen-negative (Ag-) cell line that does not express the target antigen. To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells into 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1).

    • Include monoculture controls of Ag+ cells alone and Ag- cells alone.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC.

    • Add the ADC dilutions to the co-culture and monoculture wells.

    • Include an untreated control and an isotype control ADC.

  • Incubation:

    • Incubate the plates for a period of 72-120 hours.

  • Analysis:

    • For co-cultures with fluorescently labeled Ag- cells, quantify the viability of the Ag- population using fluorescence microscopy or flow cytometry.

    • Alternatively, use a cell viability assay (e.g., CellTiter-Glo®) to measure the overall viability of the co-culture and compare it to the expected viability based on the monoculture controls.

Conditioned Medium Transfer Assay

Objective: To determine if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Methodology:

  • Generation of Conditioned Medium:

    • Seed Ag+ cells in a larger format vessel (e.g., 6-well plate).

    • Treat the Ag+ cells with a high concentration of the ADC for 48-72 hours.

    • Collect the supernatant (conditioned medium).

    • Filter the conditioned medium to remove any cells and debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate.

    • Replace the medium in the Ag- cell plate with the collected conditioned medium.

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Analysis:

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows involved in evaluating the bystander effect.

ADC_Mechanism cluster_non_cleavable This compound ADC (Non-Cleavable) cluster_cleavable Cleavable Linker ADC ADC_NC ADC Binds to Antigen-Positive Cell Internalization_NC Internalization & Lysosomal Trafficking ADC_NC->Internalization_NC Degradation_NC Antibody Degradation Internalization_NC->Degradation_NC Release_NC Release of Payload- Linker-Amino Acid (Charged) Degradation_NC->Release_NC No_Diffusion No Diffusion Out of Cell Release_NC->No_Diffusion Target_Cell_Death_NC Target Cell Death Release_NC->Target_Cell_Death_NC Bystander_Cell_NC Antigen-Negative Bystander Cell ADC_C ADC Binds to Antigen-Positive Cell Internalization_C Internalization & Lysosomal Trafficking ADC_C->Internalization_C Cleavage_C Linker Cleavage (e.g., by Cathepsin B) Internalization_C->Cleavage_C Release_C Release of Free Payload (Membrane-Permeable) Cleavage_C->Release_C Diffusion Diffusion Out of Cell Release_C->Diffusion Target_Cell_Death_C Target Cell Death Release_C->Target_Cell_Death_C Bystander_Cell_C Antigen-Negative Bystander Cell Diffusion->Bystander_Cell_C Bystander_Cell_Death Bystander Cell Death Bystander_Cell_C->Bystander_Cell_Death

Caption: ADC Mechanisms: Non-Cleavable vs. Cleavable Linkers.

CoCulture_Workflow Start Start Prepare_Cells Prepare Antigen-Positive (Ag+) & GFP-Labeled Antigen-Negative (Ag-) Cells Start->Prepare_Cells Seed_Plate Seed Ag+ and Ag- Cells in Co-culture (and Monoculture Controls) in 96-well Plate Prepare_Cells->Seed_Plate Add_ADC Add Serial Dilutions of ADC Seed_Plate->Add_ADC Incubate Incubate for 72-120 hours Add_ADC->Incubate Analyze Analyze Viability of GFP-Positive (Ag-) Cells via Microscopy or Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for a Co-Culture Bystander Effect Assay.

Conclusion

The choice of linker is a critical design feature of an ADC that profoundly influences its mechanism of action and therapeutic potential. While this compound, as a non-cleavable linker, offers the advantage of high stability and potentially reduced off-target toxicity, it is not expected to mediate a significant bystander effect. In contrast, ADCs with cleavable linkers that release membrane-permeable payloads are capable of potent bystander killing, making them a more suitable choice for treating heterogeneous tumors. The experimental protocols outlined in this guide provide a framework for empirically evaluating the bystander effect of different ADC constructs, enabling researchers to select the most appropriate linker technology for their specific therapeutic goals.

References

The Balancing Act: A Head-to-Head Comparison of PEG Linker Length in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the intricate interplay of its three core components: the antibody, the cytotoxic payload, and the linker. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone for optimizing the therapeutic index of ADCs. The length of the PEG chain is a critical design parameter that profoundly influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the development of next-generation ADCs.

The incorporation of hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[1][2] The choice of PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While shorter PEG linkers may contribute to ADC stability, longer linkers generally improve pharmacokinetic profiles and in vivo efficacy, especially for hydrophobic payloads.[1][3] However, this can sometimes come at the cost of reduced in vitro potency.

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. In some instances, particularly with certain antibody-payload combinations, the linker length has minimal impact on the half-maximal inhibitory concentration (IC50). However, in other systems, especially with miniaturized antibody fragments, longer PEG chains have been associated with a decrease in cytotoxic activity.

Linker LengthCell LineIC50 (ng/mL)Reference
No PEGKarpas-299~10Burke et al., 2017
PEG2Karpas-299~10Burke et al., 2017
PEG4Karpas-299~10Burke et al., 2017
PEG8Karpas-299~10Burke et al., 2017
PEG12Karpas-299~10Burke et al., 2017
PEG24Karpas-299~10Burke et al., 2017
No PEG (HM)HER2-positive cells-Li et al., 2021
4 kDa PEG (HP4KM)HER2-positive cells4.5-fold reduction vs HMLi et al., 2021
10 kDa PEG (HP10KM)HER2-positive cells22-fold reduction vs HMLi et al., 2021
Pharmacokinetics

A consistent trend observed across multiple studies is the positive correlation between increasing PEG linker length and improved pharmacokinetic parameters. Longer PEG chains generally lead to a longer plasma half-life and reduced clearance, which can result in greater drug exposure at the tumor site.

Linker LengthAnimal ModelKey PK FindingReference
No PEGRat-Burke et al., 2017
< PEG8RatRapid clearanceBurke et al., 2017
≥ PEG8RatSlower clearance, approaching that of the parental antibodyBurke et al., 2017
No PEG (HM)MouseHalf-life of 19.6 minLi et al., 2021
4 kDa PEG (HP4KM)Mouse2.5-fold half-life extension vs HMLi et al., 2021
10 kDa PEG (HP10KM)Mouse11.2-fold half-life extension vs HMLi et al., 2021
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor activity. Increased circulation time allows for greater accumulation of the ADC within the tumor, leading to more pronounced tumor growth inhibition.

Linker LengthXenograft ModelTumor Growth Inhibition (TGI)Reference
No PEGL540cy11% decrease in tumor weightAACR, 2017
PEG2L540cy35-45% decrease in tumor weightAACR, 2017
PEG4L540cy35-45% decrease in tumor weightAACR, 2017
PEG8L540cy75-85% decrease in tumor weightAACR, 2017
PEG12L540cy75-85% decrease in tumor weightAACR, 2017
PEG24L540cy75-85% decrease in tumor weightAACR, 2017
No PEG (HM)NCI-N87-Li et al., 2021
10 kDa PEG (HP10KM)NCI-N87Stronger TGI effect compared to HMLi et al., 2021

Visualizing the Workflow and Mechanism

To better understand the processes involved in ADC development and their mechanism of action, the following diagrams illustrate a typical experimental workflow and the general pathway of ADC-mediated cell killing.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Drug-Linker Synthesis conjugation Conjugation to Antibody synthesis->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity pk_study Pharmacokinetic (PK) Study characterization->pk_study bystander Bystander Effect Assay cytotoxicity->bystander stability Plasma Stability Assay bystander->stability internalization Internalization Assay stability->internalization efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study tolerability Tolerability Study efficacy_study->tolerability ADC_Mechanism_of_Action cluster_cell ADC Antibody-Drug Conjugate Binding Binding to Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell Antigen Tumor Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage Payload Cytotoxic Payload PayloadRelease->Payload CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Cytotoxicity

References

A Comparative Guide to ADC Efficacy: An Analysis of PEGylated vs. Non-PEGylated Cleavable Linkers in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing different linker technologies, with a focus on the impact of Polyethylene Glycol (PEG)ylation on the efficacy of cleavable linkers. We will examine the preclinical performance of Trastuzumab duocarmazine (SYD985), which employs a PEGylated valine-citrulline (vc) linker, and compare its efficacy data against ADCs that use the classic non-PEGylated maleimidocaproyl-valine-citrulline (MC-vc-PABC) linker system.

The analysis is based on published preclinical data to provide researchers, scientists, and drug development professionals with an objective overview of how linker composition influences therapeutic outcomes in various cancer models.

Technology Profile 1: PEGylated Cleavable Linker (vc-seco-DUBA)

Trastuzumab duocarmazine (SYD985) is a HER2-targeting ADC that utilizes a cleavable linker-drug platform called vc-seco-DUBA.[1][2] The linker incorporates a valine-citrulline dipeptide, which is designed to be cleaved by proteases like cathepsin B upon internalization into the tumor cell's lysosomes.[1][3] A key feature of this linker is the inclusion of a PEG spacer, which enhances hydrophilicity. The payload, a DNA-alkylating agent from the duocarmycin class, is membrane-permeable upon release, allowing it to kill not only the target cancer cell but also adjacent antigen-negative cells, a phenomenon known as the "bystander effect."[4] The average drug-to-antibody ratio (DAR) for SYD985 is approximately 2.8.

Technology Profile 2: Non-PEGylated Cleavable Linker (MC-vc-PABC)

The MC-vc-PABC linker is a widely adopted, clinically validated system used in ADCs such as Brentuximab Vedotin. It consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzyl carbamate (PABC) spacer. This linker is typically conjugated to potent tubulin inhibitors like monomethyl auristatin E (MMAE). While highly effective, the inherent hydrophobicity of the linker and payload can present challenges, particularly at higher DARs. The released MMAE payload also has the capacity to induce a bystander effect.

Below is a diagram comparing the general structures of the two cleavable linker technologies.

G cluster_0 Technology 1: PEGylated Linker (SYD985) cluster_1 Technology 2: Non-PEGylated Linker (Classic vc-MMAE) Ab1 Antibody (Trastuzumab) Cys1 Cysteine Residue Ab1->Cys1 MC1 MC Spacer Cys1->MC1 Conjugation PEG PEG2 Spacer MC1->PEG VC1 Val-Cit (Cleavage Site) PEG->VC1 Hydrophilic Linker Core Payload1 seco-DUBA (DNA Alkylator) VC1->Payload1 Ab2 Antibody Cys2 Cysteine Residue Ab2->Cys2 MC2 MC Spacer Cys2->MC2 Conjugation VC2 Val-Cit (Cleavage Site) MC2->VC2 Hydrophobic Linker Core PABC PABC Spacer (Self-Immolative) VC2->PABC Payload2 MMAE (Tubulin Inhibitor) PABC->Payload2

Caption: Comparative structures of PEGylated and non-PEGylated vc-linkers.

Comparative Efficacy Data

The following tables summarize preclinical data, providing a comparison of ADC performance. A direct head-to-head study between SYD985 and a trastuzumab-vc-MMAE ADC was not available; therefore, data from SYD985's comparison with T-DM1 (a HER2-ADC with a non-cleavable linker) is presented to highlight the efficacy of the PEGylated cleavable system, especially in low-antigen contexts. Representative data for Brentuximab Vedotin is included to illustrate the performance of the classic non-PEGylated vc-linker system.

Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1
Cell LineHER2 StatusSYD985 IC₅₀ (µg/mL)T-DM1 IC₅₀ (µg/mL)Fold Difference
Uterine/Ovarian CS
HER2 3+ (Avg.)High0.0130.0967.4x more potent
HER2 0/1+ (Avg.)Low0.0603.22153.7x more potent
Breast Cancer
SK-BR-33+PotentPotentSimilar Potency
JIMT-12+PotentLess Potent>50x more potent
MDA-MB-4532+PotentLess Potent3x more potent
MCF-71+PotentLess Potent10x more potent

CS: Carcinosarcoma

Table 2: In Vivo Antitumor Efficacy of SYD985 vs. T-DM1 in Breast Cancer PDX Models
PDX ModelHER2 StatusTreatment & DoseOutcome
BT-474 3+ (High)SYD985 (5 mg/kg, single dose)Complete tumor remission in 7/8 mice.
T-DM1 (5 mg/kg, single dose)Significant tumor growth inhibition, but less active than SYD985.
MAXF 1162 3+ (High)SYD985 (10 mg/kg, single dose)Dose-dependent tumor growth inhibition.
T-DM1 (10 mg/kg, single dose)No statistically significant difference from SYD985 at this dose.
HBCx-34 2+ (Low)SYD985 (10 mg/kg, single dose)Complete response in 4/8 mice.
T-DM1 (10 mg/kg, single dose)Not active .
MAXF-MX1 1+ (Low, TNBC)SYD985 (1 & 3 mg/kg, single dose)Dose-dependent complete tumor regression .
T-DM1 (30 mg/kg, single dose)Tumor stasis, significantly less active than SYD985.

PDX: Patient-Derived Xenograft, TNBC: Triple-Negative Breast Cancer

Table 3: Representative In Vivo Efficacy of Brentuximab Vedotin (MC-vc-PABC-MMAE)
Cancer ModelTargetTreatment & DoseOutcome
Hodgkin LymphomaCD301.8 mg/kg, every 3 weeksObjective Response Rate: 75% in relapsed/refractory patients.
Complete Response Rate: 34% .
Anaplastic Large Cell LymphomaCD301.8 mg/kg, every 3 weeksObjective Response Rate: 86% in relapsed/refractory patients.
5-year overall survival for all patients was 41%.

Key Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment (SYD985 vs. T-DM1)
  • Animal Models: Female nude mice.

  • Tumor Implantation: Patient-derived xenograft (PDX) fragments from various breast cancer models (e.g., MAXF 1162, HBCx-34, MAXF-MX1) or BT-474 cells were implanted subcutaneously.

  • Study Initiation: Treatment began when tumors reached an initial volume of approximately 50-380 mm³. Animals were randomized into treatment groups.

  • Treatment Regimen: ADCs (SYD985, T-DM1) or vehicle control were administered as a single intravenous (IV) dose. Doses ranged from 0.3 to 10 mg/kg for SYD985 and 5 to 30 mg/kg for T-DM1, depending on the model.

  • Efficacy Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2. The study endpoint was reached when tumors reached a predetermined size (e.g., 1.5 cm³) or if mice showed poor health.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of cancer cell lines with varying HER2 expression levels (e.g., SK-BR-3, JIMT-1, MCF-7, and uterine carcinosarcoma lines) were used.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere. They were then treated with serial dilutions of the ADCs (SYD985 or T-DM1) for a period of several days.

  • Endpoint Measurement: Cell viability was assessed using a standard assay (e.g., CellTiter-Glo). The half-maximal inhibitory concentration (IC₅₀) was calculated from the resulting dose-response curves. For bystander killing assays, HER2-positive and HER2-negative cells were co-cultured before ADC treatment.

Visualizing the ADC Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of action for cleavable ADCs and the typical workflow for a preclinical efficacy study.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC 1. ADC Circulates (Linker is Stable) TumorCell 2. ADC Binds to Antigen on Tumor Cell Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsins Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Apoptosis 7. Cell Death (Apoptosis) Release->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Release->BystanderCell Permeable Payload Diffuses BystanderEffect 8. Bystander Killing BystanderCell->BystanderEffect

Caption: General mechanism of action for a cleavable ADC with bystander effect.

G Start Cell Culture / PDX Amplification Implant Tumor Implantation in Mice (Subcutaneous) Start->Implant TumorGrowth Tumor Growth Monitoring Implant->TumorGrowth Randomize Randomization into Treatment Groups TumorGrowth->Randomize Treat Single or Multiple Doses of ADC (IV) Randomize->Treat Measure Tumor Volume Measurement (2x/week) Treat->Measure Measure->Measure Repeat Endpoint Endpoint Reached (Tumor Size Limit) Measure->Endpoint

Caption: Typical workflow for an in vivo ADC efficacy study.

Conclusion

The preclinical data strongly suggest that the design of the linker-payload system is a critical determinant of an ADC's efficacy, particularly in challenging tumor settings. The comparison between SYD985 (PEGylated cleavable linker) and T-DM1 (non-cleavable linker) demonstrates a clear advantage for the cleavable system in models with low or heterogeneous HER2 expression. This enhanced potency is largely attributed to its cleavable design and the membrane-permeable nature of its duocarmycin payload, which enables a potent bystander effect.

While direct comparative efficacy studies are limited, the inclusion of a hydrophilic PEG2 spacer in the SYD985 linker, in contrast to the more hydrophobic classic MC-vc-PABC linker, is designed to improve pharmacokinetics and ADC stability. The potent in vivo activity of SYD985 in models where T-DM1 is inactive underscores the potential of combining a PEGylated, cleavable linker with a DNA-damaging payload to expand the therapeutic window and overcome resistance mechanisms seen with other ADC formats. This makes the MC-Peg2-NH2 derived linker a promising component for developing next-generation ADCs for difficult-to-treat cancers.

References

Safety Operating Guide

Navigating the Disposal of MC-Peg2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for MC-Peg2-NH2, a bifunctional linker commonly used in bioconjugation and drug delivery research. While specific institutional and local regulations must always be followed, this document outlines the essential steps and considerations for the safe management of this compound.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The fundamental principle is to treat all chemical waste as potentially hazardous until determined otherwise by a qualified professional or through definitive testing. Key considerations include the chemical's reactivity, toxicity, and environmental persistence.

While polyethylene glycol (PEG), a component of this compound, is generally considered biodegradable and of low toxicity, the overall hazard profile of the molecule and any materials it has been in contact with must be considered for proper disposal.[1] Improper disposal can lead to environmental contamination and may result in significant regulatory penalties.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.

  • Contaminated Materials: Any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with this compound must be considered contaminated and disposed of accordingly.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

2. Personal Protective Equipment (PPE):

  • At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn when handling this compound waste.[3] All PPE used during the handling of the chemical should be disposed of as contaminated waste.[3]

3. Waste Collection and Storage:

  • Solid Waste: Collect unused this compound and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Use a dedicated, sealed container for liquid waste containing this compound. The container must be appropriately labeled with the chemical name and any known hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Follow institutional guidelines for temporary waste storage.

4. Disposal:

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound waste is through a licensed and certified chemical waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Do Not Dispose Down the Drain: Despite the biodegradability of PEG, it is crucial to prevent this compound and its solutions from entering the sanitary sewer system. This is to avoid any potential impact on wastewater treatment processes.

Quantitative Data Summary

ParameterGuideline
Disposal Method All waste (solid and liquid) must be disposed of through a licensed chemical waste contractor.
Sewer Disposal Prohibited for both pure compound and solutions.
Waste Segregation Segregate from incompatible chemicals. Use dedicated, labeled containers for solid and liquid waste.
Personal Protective Equipment (PPE) Standard laboratory PPE (lab coat, safety glasses, nitrile gloves) is required. Dispose of contaminated PPE as hazardous waste.

Experimental Protocols

While specific experimental protocols for the decontamination of this compound are not available, a general procedure for cleaning up a minor spill can be outlined as follows:

Protocol for Minor Spill Clean-up:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation. Don appropriate PPE, including double gloves if necessary.

  • Containment: For a solid spill, carefully sweep or wipe up the material to avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Place the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a laboratory-grade detergent), and collect the cleaning materials for disposal as hazardous waste.

  • Final Steps: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling MC-Peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MC-Peg2-NH2

This guide provides crucial safety and logistical information for handling this compound, a tool for researchers, scientists, and drug development professionals. The following procedures are based on best practices for similar amine-terminated PEG compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Consistent use of this equipment is vital to prevent exposure and ensure laboratory safety.[1][2][3]

Protection TypeRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Impervious laboratory coat or gownShould be worn over personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodA fit-tested N95 or higher respirator may be necessary for handling powders outside of a ventilated enclosure.[4][5]
Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity of this compound and to prevent hazardous situations.

ConditionSpecificationRationale
Storage Temperature -20°C to 4°CRecommended for long-term stability.
Storage Atmosphere Store in a dry, well-ventilated areaKeep container tightly sealed to prevent moisture absorption.
Light Exposure Protect from lightAvoid degradation of the compound.
Handling Area Use in a chemical fume hood or well-ventilated laboratoryTo minimize inhalation exposure.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion.

Step-by-Step Handling and Disposal Plan

Experimental Workflow for Safe Handling

The following protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eye wash station are accessible.

    • Don all required PPE as specified in the table above.

  • Reagent Handling :

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the compound in the fume hood. Avoid creating dust.

    • If dissolving in a solvent, add the solvent slowly to the compound.

  • Reaction Setup :

    • Perform all manipulations within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Experiment :

    • Quench any reactive reagents before cleaning glassware.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed waste container labeled "Chemical Waste."

  • Liquid Waste :

    • Collect all solutions containing this compound in a clearly labeled, sealed waste container.

    • Do not pour any waste down the drain.

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed container for chemical waste disposal.

    • Clean the spill area thoroughly.

Visual Guide to Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Plan Experiment ppe Don Personal Protective Equipment (PPE) start->ppe workspace Prepare Workspace in Fume Hood ppe->workspace weigh Weigh this compound workspace->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Workspace reaction->decontaminate segregate Segregate Waste (Solid/Liquid) decontaminate->segregate dispose Dispose of Waste in Labeled Containers segregate->dispose end End: Experiment Complete dispose->end spill Spill Occurs contain Contain Spill with Inert Material spill->contain cleanup_spill Clean and Dispose of Spill Waste contain->cleanup_spill cleanup_spill->decontaminate

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.